Androsterone acetate
Description
Structure
2D Structure
Properties
IUPAC Name |
(10,13-dimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl) acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O3/c1-13(22)24-15-8-10-20(2)14(12-15)4-5-16-17-6-7-19(23)21(17,3)11-9-18(16)20/h14-18H,4-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDCINQSOYQUNKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC2(C(C1)CCC3C2CCC4(C3CCC4=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1239-31-2, 1164-95-0 | |
| Record name | Epiandrosterone acetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120612 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Androsterone acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.284 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Androsterone acetate chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Androsterone (B159326) acetate (B1210297) is the acetate ester of androsterone, an endogenous steroid hormone and a metabolite of testosterone (B1683101). This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and biological significance of androsterone acetate. It includes comprehensive data tables, detailed experimental protocols for its synthesis and analysis, and visual representations of its metabolic pathway and relevant experimental workflows, designed to serve as a critical resource for professionals in research and drug development.
Chemical Structure and Identifiers
This compound is a synthetic derivative of the naturally occurring neurosteroid and weak androgen, androsterone. The addition of an acetate group at the C3 position modifies its properties.
Chemical Structure:
Caption: Chemical structure of this compound.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Citation |
| IUPAC Name | [(3R,5S,8R,9S,10S,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate | [1] |
| CAS Number | 1164-95-0 | [1][2] |
| Molecular Formula | C21H32O3 | [1][2][3] |
| PubChem CID | 101996 | [1][4] |
| Synonyms | 3α-Acetoxy-5α-androstan-17-one, 5α-Androstan-3α-ol-17-one acetate | [2][5] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and pharmacokinetic profile.
Table 2: Physicochemical Properties of this compound
| Property | Value | Citation |
| Molecular Weight | 332.48 g/mol | [2][3] |
| Melting Point | 102-106 °C | [2] |
| Boiling Point | 424.6 °C at 760 mmHg | [2] |
| Density | 1.09 g/cm³ | [2] |
| XLogP3 | 4.5 | [2] |
| Appearance | White or off-white solid | [6] |
| Solubility | Soluble in DMSO, chloroform, dichloromethane; slightly soluble in ethanol | [6] |
Biological Properties and Metabolic Pathway
Androsterone itself is a metabolite of testosterone and dihydrotestosterone (B1667394) (DHT), exerting weak androgenic effects.[7] It is also recognized as a neurosteroid that can modulate the GABA-A receptor.[7] The acetylation of androsterone primarily serves to modify its pharmacokinetic properties.
The metabolic pathway leading to the formation of androsterone, the precursor to this compound, is a key part of androgen metabolism. This pathway involves the conversion of testosterone and androstenedione.
Caption: Metabolic pathway of androsterone formation and its subsequent synthetic acetylation.
Experimental Protocols
Synthesis of this compound
A general method for the acetylation of steroidal hydroxyl groups can be adapted for the synthesis of this compound from androsterone. The following protocol is based on the acetylation of a similar steroid, dehydroepiandrosterone (B1670201).[3]
Materials:
-
Androsterone
-
Acetic anhydride (B1165640)
-
Pyridine (B92270) (or another suitable base like triethylamine (B128534) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP))
-
An appropriate solvent (e.g., toluene, dichloromethane)
-
Hydrochloric acid (1M solution)
-
Sodium bicarbonate solution
-
Water
-
Magnesium sulfate (B86663) (anhydrous)
-
Round bottom flask, magnetic stirrer, separation funnel, rotary evaporator.
Procedure:
-
Dissolve androsterone in the chosen solvent in a round bottom flask.
-
Add the base (e.g., pyridine or triethylamine and a catalytic amount of DMAP).
-
Slowly add acetic anhydride to the stirred solution at room temperature.
-
Allow the reaction to proceed for several hours, monitoring by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by adding 1M HCl solution.
-
Transfer the mixture to a separation funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure using a rotary evaporator to yield crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography.
Quantification of this compound by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of steroids in biological matrices. The following is a general protocol that can be optimized for this compound.
Sample Preparation (from Serum or Urine):
-
Internal Standard Spiking: Add a known amount of a stable isotope-labeled internal standard (e.g., androsterone-d4 (B6595596) acetate) to the sample.
-
Hydrolysis (for conjugated forms): For urine samples, enzymatic hydrolysis with β-glucuronidase/sulfatase is often required to cleave conjugated metabolites.
-
Extraction: Perform liquid-liquid extraction (LLE) with a suitable organic solvent (e.g., methyl tert-butyl ether) or solid-phase extraction (SPE) using a C18 or mixed-mode cartridge to isolate the steroids and remove interfering matrix components.
-
Derivatization (optional): Derivatization can be employed to improve chromatographic properties and ionization efficiency, although it is not always necessary for acetate esters.
-
Reconstitution: Evaporate the solvent and reconstitute the residue in the initial mobile phase.
LC-MS/MS Conditions:
-
LC Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol (B129727) or acetonitrile), often with a modifier like formic acid or ammonium (B1175870) formate.
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and its internal standard would need to be determined.
Experimental Workflows
Androgen Receptor Bioactivity Screening Workflow
A common workflow to assess the biological activity of a compound like this compound is through a reporter gene assay in a suitable cell line.
Caption: Workflow for determining the bioactivity of this compound using a reporter gene assay.
Conclusion
This compound, as a derivative of a key androgen metabolite, holds interest for researchers in endocrinology, neurosteroid research, and drug development. This guide has provided a consolidated resource on its chemical and physical properties, biological context, and essential experimental methodologies. The structured data and detailed protocols are intended to facilitate further investigation into the therapeutic potential and physiological roles of this and related compounds.
References
- 1. EP2999708B1 - Processes for the preparation of dehydroepiandrosterone and its intermediates - Google Patents [patents.google.com]
- 2. LC-MS/MS fast analysis of androgenic steroids in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Chemical Screening Procedure for Glucocorticoid Signaling with a Zebrafish Larva Luciferase Reporter System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Reporter Assays for Screening of Chemicals That Disrupt Androgen Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Targeted metabolic profiling of urinary steroids with a focus on analytical accuracy and sample stability - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Androsterone Acetate from Dehydroepiandrosterone: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical synthesis of androsterone (B159326) acetate (B1210297) from the precursor dehydroepiandrosterone (B1670201) (DHEA). The document outlines a common and effective three-step synthetic pathway, including detailed experimental protocols, tabulated quantitative data, and process visualizations. The synthesis involves the initial Oppenauer oxidation of dehydroepiandrosterone to 4-androstenedione, followed by catalytic hydrogenation to yield androsterone, and concluding with the acetylation of the 3α-hydroxyl group to produce the final product, androsterone acetate. This guide is intended to serve as a practical resource for researchers and professionals in the fields of steroid chemistry and pharmaceutical development.
Introduction
Dehydroepiandrosterone (DHEA) is an abundant endogenous steroid hormone produced primarily in the adrenal glands, gonads, and brain.[1][2][3] It serves as a crucial metabolic intermediate in the biosynthesis of androgens and estrogens.[4][5] Androsterone, a metabolite of testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), is a weak androgenic steroid hormone with neurosteroid activity.[6][7] The acetylated form, this compound, is a significant derivative used in various research and pharmaceutical applications.
The conversion of DHEA to this compound is a key transformation in steroid chemistry. This guide details a reliable three-step synthesis pathway designed to achieve this conversion with high selectivity and yield.
Overall Synthesis Pathway
The transformation of dehydroepiandrosterone to this compound is efficiently carried out via a three-step reaction sequence. This pathway ensures the correct stereochemical outcome, particularly the formation of the 5α-androstane skeleton.
-
Step 1: Oppenauer Oxidation - Dehydroepiandrosterone (DHEA) is first oxidized and isomerized to form 4-androstenedione. This reaction selectively targets the 3β-hydroxyl group and shifts the C5-C6 double bond to the conjugated C4-C5 position.
-
Step 2: Catalytic Hydrogenation - 4-Androstenedione is then reduced to androsterone. This step reduces the C4-C5 double bond and the C3-ketone, yielding the desired 5α-configuration and the 3α-hydroxyl group.
-
Step 3: Acetylation - Finally, the 3α-hydroxyl group of androsterone is acetylated to yield the target compound, this compound.
The complete logical workflow for this synthesis is depicted below.
Caption: Logical flow of the three-step synthesis from DHEA to this compound.
Experimental Protocols
The following sections provide detailed methodologies for each step of the synthesis.
Step 1: Oppenauer Oxidation of DHEA to 4-Androstenedione
The Oppenauer oxidation is a gentle and selective method for oxidizing secondary alcohols to ketones.[8] It is particularly well-suited for acid-labile substrates like steroids.[8] The reaction typically employs an aluminum alkoxide catalyst in the presence of a ketone, such as acetone, which acts as the hydrogen acceptor.[8]
Methodology:
-
A solution of dehydroepiandrosterone is prepared in a suitable anhydrous solvent (e.g., toluene (B28343) or benzene).
-
A ketone, typically a large excess of acetone, is added to the solution.
-
A catalyst, such as aluminum isopropoxide, is added to the reaction mixture.
-
The mixture is heated to reflux and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is cooled, and a dilute acid (e.g., HCl) is added to quench the reaction and dissolve the aluminum salts.
-
The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude 4-androstenedione is purified by recrystallization or column chromatography.
Step 2: Catalytic Hydrogenation of 4-Androstenedione to Androsterone
This reduction step is critical for establishing the stereochemistry of the A/B ring junction. Catalytic hydrogenation of the α,β-unsaturated ketone system in 4-androstenedione typically leads to the thermodynamically more stable 5α-isomer. Subsequent reduction of the 3-keto group yields the 3α-hydroxyl of androsterone.
Methodology:
-
4-Androstenedione is dissolved in an appropriate solvent, such as ethanol (B145695) or ethyl acetate.
-
A hydrogenation catalyst, typically palladium on carbon (Pd/C) or platinum dioxide (PtO₂), is added to the solution.
-
The reaction mixture is subjected to a hydrogen atmosphere (typically from a balloon or in a Parr hydrogenator) at room temperature.
-
The reaction is stirred vigorously until hydrogen uptake ceases, indicating the completion of the reduction. Progress can be monitored by TLC or GC-MS.
-
The catalyst is removed by filtration through a pad of Celite.
-
The filtrate is concentrated under reduced pressure to yield crude androsterone.
-
The product can be purified by recrystallization from a suitable solvent system (e.g., acetone/hexane).
Step 3: Acetylation of Androsterone to this compound
The final step is a standard esterification of the 3α-hydroxyl group. Several methods can be employed, with a common and effective protocol using acetic anhydride (B1165640) and a tertiary amine base.[9][10]
Methodology:
-
Androsterone is dissolved in an anhydrous solvent such as toluene or dichloromethane.[10]
-
A catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) is added to the solution.[10]
-
Acetic anhydride (as the acetylating agent) and a base (e.g., triethylamine (B128534) or pyridine) are added to the reaction mixture.[10]
-
The reaction is stirred at room temperature for a period of 2-4 hours, with completion monitored by TLC.
-
Once complete, the reaction is quenched by the addition of dilute aqueous HCl.[10]
-
The organic layer is separated and washed sequentially with water and aqueous sodium bicarbonate solution to remove unreacted acid and anhydride.[10]
-
The organic phase is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and concentrated under vacuum to afford crude this compound.[10]
-
The final product can be purified by recrystallization.
The general workflow for the acetylation step is illustrated in the diagram below.
Caption: A typical experimental workflow for the acetylation of androsterone.
Quantitative Data Summary
The following tables summarize the typical reactants, conditions, and expected outcomes for each step in the synthesis of this compound from DHEA.
| Table 1: Oppenauer Oxidation of Dehydroepiandrosterone | |
| Parameter | Description |
| Substrate | Dehydroepiandrosterone (DHEA) |
| Reagent | Acetone (in excess) |
| Catalyst | Aluminum isopropoxide |
| Solvent | Toluene or Benzene (anhydrous) |
| Temperature | Reflux |
| Reaction Time | 2 - 6 hours |
| Typical Yield | 80 - 95% |
| Table 2: Catalytic Hydrogenation of 4-Androstenedione | |
| Parameter | Description |
| Substrate | 4-Androstenedione |
| Reagent | Hydrogen (H₂) gas |
| Catalyst | 5-10% Palladium on Carbon (Pd/C) |
| Solvent | Ethanol or Ethyl Acetate |
| Temperature | Room Temperature |
| Pressure | 1 - 4 atm |
| Reaction Time | 4 - 12 hours |
| Typical Yield | > 90% |
| Table 3: Acetylation of Androsterone | |
| Parameter | Description |
| Substrate | Androsterone |
| Reagents | Acetic Anhydride, Triethylamine |
| Catalyst | 4-Dimethylaminopyridine (DMAP) |
| Solvent | Toluene or Dichloromethane (anhydrous) |
| Temperature | Room Temperature |
| Reaction Time | 2 - 4 hours |
| Typical Yield | > 95% |
Conclusion
The synthesis of this compound from dehydroepiandrosterone can be reliably achieved through a three-step process involving Oppenauer oxidation, catalytic hydrogenation, and acetylation. This pathway provides good to excellent yields at each stage and allows for precise control over the stereochemical configuration of the final product. The protocols and data presented in this guide offer a solid foundation for the laboratory-scale synthesis of this compound, serving as a valuable resource for professionals engaged in steroid hormone research and development.
References
- 1. Synthesis and Pharmacological Properties of Modified A- and D-Ring in Dehydroepiandrosterone (DHEA): A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dehydroepiandrosterone - Wikipedia [en.wikipedia.org]
- 3. THE BIOLOGICAL ACTIONS OF DEHYDROEPIANDROSTERONE INVOLVES MULTIPLE RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Androstenedione - Wikipedia [en.wikipedia.org]
- 5. karger.com [karger.com]
- 6. Androsterone - Wikipedia [en.wikipedia.org]
- 7. DHEA metabolism to the neurosteroid androsterone: a possible mechanism of DHEA’s antidepressant action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oppenauer oxidation - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. EP2999708B1 - Processes for the preparation of dehydroepiandrosterone and its intermediates - Google Patents [patents.google.com]
An In-depth Technical Guide to the In Vitro Mechanism of Action of Androsterone Acetate
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data on the in vitro mechanism of action of Androsterone acetate (B1210297) is limited in publicly available literature. This guide synthesizes information on its parent compound, Androsterone, and the established mechanisms of other androgens to provide a comprehensive theoretical framework and practical experimental guidance. It is presumed that Androsterone acetate acts as a prodrug, readily hydrolyzed by intracellular esterases to yield Androsterone.
Introduction
This compound is a synthetic derivative of Androsterone, an endogenous steroid hormone. Androsterone itself is a metabolite of testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT) and is classified as a weak androgen, possessing approximately one-seventh the androgenic potency of testosterone.[1] The primary mechanism of action for androgens is mediated through the androgen receptor (AR), a ligand-activated nuclear transcription factor that regulates gene expression critical for various physiological processes.[2][3] This document outlines the presumed in vitro mechanism of action of this compound, focusing on its interaction with the androgen receptor, subsequent signaling pathways, and potential cellular outcomes. It also provides detailed protocols for key in vitro assays used to characterize its activity.
Core Mechanism: Androgen Receptor (AR) Signaling Pathway
The biological effects of androgens are predominantly mediated via the canonical androgen receptor signaling pathway.[2][4] As a weak androgen, Androsterone (the active form of this compound) is expected to initiate this cascade, albeit with lower affinity and potency compared to powerful androgens like DHT.
The pathway proceeds as follows:
-
Cellular Entry and Activation: this compound, a lipophilic molecule, diffuses across the cell membrane into the cytoplasm. Intracellular esterases are presumed to hydrolyze the acetate group, releasing the active compound, Androsterone.
-
Receptor Binding: In the cytoplasm, Androsterone binds to the ligand-binding domain (LBD) of the androgen receptor, which is maintained in an inactive state through association with a complex of heat shock proteins (HSPs).[2][5]
-
Conformational Change and Dissociation: Ligand binding induces a conformational change in the AR, causing the dissociation of HSPs and exposing a nuclear localization signal.[2][5]
-
Nuclear Translocation and Dimerization: The activated AR-ligand complex translocates into the nucleus.[6] Inside the nucleus, it forms a homodimer with another activated AR complex.
-
DNA Binding and Gene Transcription: The AR homodimer binds to specific DNA sequences known as Androgen Response Elements (AREs) located in the promoter or enhancer regions of target genes.[5]
-
Recruitment of Co-regulators and Transcription: Upon binding to AREs, the AR dimer recruits co-activators and the general transcription machinery, leading to the transcription of androgen-responsive genes into mRNA, which is then translated into proteins that execute the cellular response.[2]
Metabolic Context
Androsterone is an endogenous metabolite within the steroidogenesis pathway. Understanding this context is crucial for interpreting its in vitro effects, as cells may further metabolize it or its precursors. Testosterone can be converted to the more potent 5α-dihydrotestosterone (DHT) by 5α-reductase. Subsequently, DHT can be converted to 3α-androstanediol, which is then metabolized to Androsterone by 17β-hydroxysteroid dehydrogenase.[1] Additionally, androstenedione (B190577) can be converted to Androsterone through intermediate steps.[1]
Quantitative Data and Cellular Effects
Table 1: Comparative Androgenic Activity
| Compound | Assay Type | Value | Cell System/Source |
|---|---|---|---|
| This compound | Not Available | Not Available | Not Available |
| Androsterone | Androgenic Potency | ~1/7th of Testosterone | In vivo observation[1] |
| Dihydrotestosterone (DHT) | Relative Binding Affinity (RBA) | 85% (relative to Metribolone) | Human prostate tissue[2] |
| Dihydrotestosterone (DHT) | EC50 (AR CALUX assay) | 0.13 nM | U2OS cells[6] |
| Testosterone | Relative Binding Affinity | ~2-fold lower than DHT | General finding[7] |
| Cyproterone Acetate | Relative Binding Affinity (RBA) | 7.8% (relative to Metribolone) | Human prostate tissue[2] |
The cellular effects of androgens in vitro are highly cell-type dependent and can include modulation of proliferation, differentiation, and apoptosis.[8] For example, androgens can stimulate the proliferation of endothelial cells and certain prostate cancer cells.[9][10] Conversely, in other contexts, they can suppress cell growth or induce apoptosis, particularly at high concentrations.[10][11] Therefore, the effect of this compound on a given cell line must be determined empirically.
Recommended Experimental Protocols
To fully characterize the in vitro mechanism of action of this compound, a series of standardized assays are required.
Protocol 1: Androgen Receptor Competitive Binding Assay
This assay determines the ability of this compound (and its hydrolyzed form) to compete with a radiolabeled androgen for binding to the AR, allowing for the calculation of its binding affinity (IC50, Ki).
Methodology:
-
Prepare AR Source: Utilize either purified recombinant AR protein or cytosol extracts from AR-expressing tissues (e.g., rat prostate) or cells (e.g., LNCaP).
-
Incubation: In a multi-well plate, incubate the AR source with a constant concentration of a high-affinity radioligand (e.g., [³H]-DHT or [³H]-Mibolerone) and varying concentrations of this compound (or a known competitor as a positive control).
-
Equilibration: Allow the binding reaction to reach equilibrium (e.g., incubate for 18-24 hours at 4°C).
-
Separation: Separate the receptor-bound radioligand from the unbound radioligand. A common method is hydroxylapatite (HAP) adsorption or dextran-coated charcoal.
-
Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.
Protocol 2: AR-Mediated Reporter Gene Assay
This cell-based functional assay measures the ability of this compound to activate or inhibit AR-mediated gene transcription.
Methodology:
-
Cell Culture and Transfection: Culture a suitable host cell line (e.g., HeLa, HEK293, or PC-3, which have low endogenous AR). Co-transfect the cells with two plasmids: one that expresses the human androgen receptor (hAR) and a second reporter plasmid containing a reporter gene (e.g., luciferase or β-galactosidase) under the control of an ARE-containing promoter.[5][6]
-
Compound Treatment: After allowing for plasmid expression (e.g., 24 hours), treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO), a known agonist (e.g., DHT) for a positive control, and a known antagonist (e.g., Bicalutamide) for antagonist-mode testing.
-
Incubation: Incubate the cells with the compounds for a sufficient period to allow for gene transcription and protein expression (e.g., 18-24 hours).
-
Cell Lysis: Wash the cells with PBS and lyse them using a suitable lysis buffer.
-
Reporter Assay: Measure the activity of the reporter enzyme in the cell lysates. For luciferase, add luciferin (B1168401) substrate and measure luminescence using a luminometer.
-
Data Analysis: Normalize the reporter activity to a measure of cell viability or total protein content. Plot the normalized activity against the log concentration of this compound to determine the EC50 (for agonists) or IC50 (for antagonists) value.
Protocol 3: Cell Viability / Proliferation Assay
This assay assesses the effect of this compound on the growth and metabolic activity of androgen-sensitive cells (e.g., LNCaP) or other relevant cell lines.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound and appropriate controls (vehicle, positive/negative controls).
-
Incubation: Incubate the cells for a defined period (e.g., 24, 48, or 72 hours).
-
Assay Reagent Addition: Add a viability reagent such as MTT or CCK-8 to each well.[12] These reagents are converted by metabolically active cells into a colored product.
-
Incubation: Incubate for 1-4 hours to allow for color development.
-
Measurement: Measure the absorbance of the colored product using a microplate reader at the appropriate wavelength.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Plot viability against log concentration to determine the GI50 (concentration for 50% growth inhibition) or EC50 (for proliferation).
Protocol 4: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay determines if this compound induces programmed cell death (apoptosis) or necrosis.
Methodology:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at relevant concentrations (e.g., the determined GI50) for 24-48 hours.[13]
-
Cell Harvesting: Collect both floating and adherent cells. Detach adherent cells using a gentle method like trypsinization.
-
Staining: Wash the cells and resuspend them in 1X Annexin V Binding Buffer. Add Annexin V conjugated to a fluorophore (e.g., FITC) and Propidium Iodide (PI).[11][12]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative (phosphatidylserine has flipped to the outer membrane).
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (the cell membrane has lost integrity).
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis and necrosis induced by the treatment.
Conclusion
The in vitro mechanism of action of this compound is presumed to follow the canonical pathway for weak androgens, centered on binding to and activating the androgen receptor to modulate gene transcription. Its ultimate cellular effect—be it proliferative, inhibitory, or apoptotic—is context-dependent and must be empirically determined. The experimental protocols detailed in this guide provide a robust framework for researchers to thoroughly characterize the binding affinity, functional potency, and cellular consequences of this compound treatment in relevant in vitro models. Such studies are essential for defining its pharmacological profile and potential therapeutic applications.
References
- 1. Androsterone - Wikipedia [en.wikipedia.org]
- 2. Androgen receptor - Wikipedia [en.wikipedia.org]
- 3. Androgen action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Androgen Physiology, Pharmacology, Use and Misuse - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Androgen Physiology: Receptor and Metabolic Disorders - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. revvity.com [revvity.com]
- 9. Androgen stimulates endothelial cell proliferation via an androgen receptor/VEGF/cyclin A-mediated mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Androgen suppresses testicular cancer cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Testosterone Nanoemulsion Prevents Prostate Cancer: PC-3 and LNCaP Cell Viability In Vitro [mdpi.com]
- 12. Induction of apoptosis and growth inhibition by silodosin and abiraterone acetate in PC-3 human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
A Comprehensive Technical Guide to the Biological Activity of Androsterone Acetate in Mammals
For Researchers, Scientists, and Drug Development Professionals
Abstract
Androsterone (B159326) acetate (B1210297), a synthetic androstane (B1237026) steroid, functions as a prodrug to Androsterone, an endogenous metabolite of testosterone (B1683101). While direct research on Androsterone acetate is limited, its biological activity is predicated on its in vivo hydrolysis to Androsterone. This guide provides an in-depth analysis of the biological activities of Androsterone in mammals, serving as a proxy for understanding the effects of this compound. It covers the mechanism of action through the androgen receptor, metabolic pathways, and physiological effects. This document synthesizes available data to provide a framework for researchers, including detailed experimental protocols and quantitative data to facilitate further investigation into this and related compounds.
Introduction
This compound (5α-Androstan-3α-ol-17-one acetate) is the acetate ester of Androsterone. Esterification of steroids is a common strategy to enhance their lipophilicity and modify their pharmacokinetic profiles, often prolonging their duration of action.[1] Upon administration in mammals, it is presumed that esterases in the plasma and tissues rapidly hydrolyze the acetate group, releasing the biologically active parent hormone, Androsterone.
Androsterone itself is a metabolite of testosterone and dihydrotestosterone (B1667394) (DHT) and is classified as a weak androgen, possessing approximately one-seventh the androgenic potency of testosterone.[2] It plays a role in the development and maintenance of male secondary sexual characteristics and has broader effects on metabolism and the central nervous system.[3] This guide will focus on the biological activity of Androsterone as the active metabolite of this compound.
Mechanism of Action: Androgen Receptor Signaling
The biological effects of Androsterone are primarily mediated through its interaction with the androgen receptor (AR), a member of the nuclear receptor superfamily.[4] The AR functions as a ligand-dependent transcription factor that regulates the expression of target genes.[5]
The canonical signaling pathway involves the following steps:
-
Ligand Binding: Androsterone, after being released from its acetate ester, diffuses across the cell membrane and binds to the AR located in the cytoplasm, which is associated with heat-shock proteins (HSPs).[4]
-
Conformational Change and Translocation: Ligand binding induces a conformational change in the AR, leading to the dissociation of HSPs. This exposes a nuclear localization signal.[4]
-
Nuclear Translocation and Dimerization: The ligand-bound AR complex translocates into the nucleus, where it dimerizes.[5]
-
DNA Binding and Gene Transcription: The AR dimer binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter and enhancer regions of target genes. This binding, along with the recruitment of co-activators and the general transcriptional machinery, modulates the transcription of these genes, leading to the synthesis of proteins that execute the physiological effects of the androgen.[5][6]
Quantitative Data
Table 1: Comparative Androgen Receptor Binding Affinities
| Compound | Receptor Source | Radioligand | IC50 (nM) | Relative Binding Affinity (%) |
| Dihydrotestosterone (DHT) | Hamster Prostate Cytosol | [³H]DHT | 3.2 | 100 |
| Testosterone | Human AR | [³H]R1881 | ~2 | ~160 |
| Androsterone | Data not available | N/A | N/A | Weak[2] |
| Cyproterone Acetate | Hamster Prostate Cytosol | [³H]DHT | 4.4 | 73 |
Note: Androsterone is consistently reported as a weak androgen, implying a lower binding affinity for the AR compared to testosterone and DHT.[2]
Table 2: In Vivo Androgenic and Anabolic Activity in Rats (Hershberger Assay)
| Compound | Anabolic Activity (Levator Ani Muscle Weight) | Androgenic Activity (Ventral Prostate/Seminal Vesicle Weight) | Anabolic/Androgenic Ratio |
| Testosterone Propionate | High | High | ~1 |
| Nandrolone (B1676933) Decanoate | Very High | Moderate | >1 |
| Androsterone | Weak | Weak | Data not available |
Note: The anabolic and androgenic activities of Androsterone are known to be significantly lower than those of testosterone.[2] The Hershberger assay is the standard method for determining these activities in vivo.[7]
Table 3: Pharmacokinetic Parameters of Androsterone in Humans
| Parameter | Value |
| Plasma Half-life (t½) | ~25 minutes (fast component)[8] |
| Metabolic Clearance Rate | ~4050 L/day[8] |
| Primary Metabolites | Androsterone glucuronide, Androsterone sulfate[9][10][11][12] |
Note: The pharmacokinetics of this compound would be influenced by its rate of hydrolysis to Androsterone.
Metabolic Pathways
This compound is a pro-drug and its metabolism is initiated by its conversion to Androsterone.
-
Hydrolysis: The acetate ester at the 3α-position is rapidly cleaved by non-specific esterases in the blood and tissues to yield Androsterone.
-
Further Metabolism of Androsterone: Androsterone is a metabolite of testosterone and DHT. It can also be interconverted with other androgens. The primary routes of Androsterone metabolism and elimination involve conjugation reactions in the liver.
-
Glucuronidation: The 3α-hydroxyl group of Androsterone is conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs) to form Androsterone glucuronide.[9][12]
-
Sulfation: The 3α-hydroxyl group can also be sulfated by sulfotransferases (SULTs) to form Androsterone sulfate (B86663).[10][13] These conjugated metabolites are water-soluble and are readily excreted in the urine.[9]
-
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the biological activity of this compound.
In Vivo Androgenic and Anabolic Activity (Hershberger Bioassay)
This protocol is adapted from the OECD Test Guideline 441.
-
Objective: To determine the androgenic and anabolic activity of this compound in a mammalian model.
-
Animals: Peripubertal male rats, castrated at a specific age (e.g., 42 days).
-
Procedure:
-
Following a post-castration recovery period (e.g., 7 days), the animals are randomly assigned to treatment groups.
-
This compound is dissolved in a suitable vehicle (e.g., corn oil).
-
The test compound is administered daily for 10 consecutive days by oral gavage or subcutaneous injection at various dose levels. A vehicle control group and a positive control group (e.g., testosterone propionate) are included.
-
On day 11, the animals are euthanized, and the following androgen-dependent tissues are carefully dissected and weighed:
-
Ventral prostate (androgenic activity)
-
Seminal vesicles (with coagulating glands) (androgenic activity)
-
Levator ani muscle (anabolic activity)
-
Glans penis (androgenic activity)
-
Cowper's glands (androgenic activity)
-
-
The weights of these tissues are normalized to the body weight of the animal.
-
Dose-response curves are generated, and the androgenic and anabolic potencies of this compound are determined relative to the positive control.
-
In Vitro Androgen Receptor Competitive Binding Assay
-
Objective: To determine the binding affinity (IC50) of this compound for the androgen receptor.
-
Materials:
-
Source of AR: Cytosol from the ventral prostate of rats or recombinant human AR.
-
Radioligand: A high-affinity radiolabeled androgen, such as [³H]-dihydrotestosterone ([³H]-DHT) or [³H]-methyltrienolone ([³H]-R1881).
-
Test compound: this compound.
-
Unlabeled competitor: Dihydrotestosterone or methyltrienolone.
-
-
Procedure:
-
The AR preparation is incubated with a fixed concentration of the radioligand and varying concentrations of this compound.
-
Incubations are also performed in the presence of a large excess of the unlabeled competitor to determine non-specific binding.
-
After reaching equilibrium, the bound and free radioligand are separated (e.g., by filtration or dextran-coated charcoal).
-
The amount of bound radioactivity is quantified by liquid scintillation counting.
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
A competition curve is generated by plotting the percentage of specific binding against the logarithm of the this compound concentration.
-
The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined from the curve.
-
Androgen Receptor Transactivation Assay
-
Objective: To determine the functional activity of this compound as an AR agonist or antagonist.
-
Cell Line: A mammalian cell line (e.g., HEK293, PC-3) co-transfected with two plasmids:
-
An expression vector for the human AR.
-
A reporter plasmid containing a luciferase or other reporter gene under the control of an ARE-containing promoter.
-
-
Procedure:
-
The transfected cells are plated in a multi-well format.
-
The cells are treated with varying concentrations of this compound.
-
For antagonist testing, cells are co-treated with a known AR agonist (e.g., DHT) and varying concentrations of this compound.
-
After an incubation period (e.g., 24 hours), the cells are lysed, and the reporter gene activity (e.g., luciferase activity) is measured.
-
Dose-response curves are generated to determine the EC50 (for agonist activity) or IC50 (for antagonist activity) of this compound.
-
Conclusion
This compound is a synthetic androgen that is expected to exert its biological effects through its active metabolite, Androsterone. Androsterone is a weak androgen that acts via the androgen receptor to modulate gene expression, influencing a range of physiological processes in mammals. While there is a significant lack of direct experimental data for this compound, this guide provides a comprehensive overview of the biological activity of its parent compound and outlines the standard experimental protocols necessary for its characterization. Further research is warranted to elucidate the specific pharmacokinetic profile of this compound and to precisely quantify its in vitro and in vivo androgenic and anabolic activities. The information and methodologies presented herein offer a solid foundation for such investigations.
References
- 1. Androgen ester - Wikipedia [en.wikipedia.org]
- 2. Androsterone - Wikipedia [en.wikipedia.org]
- 3. Androgen Physiology, Pharmacology, Use and Misuse - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Androgen Receptor Structure, Function and Biology: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Androgen receptor: structure, role in prostate cancer and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Anabolic and androgenic activities, in rat, of some nandrolone and androstanolone esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The metabolism and 24-hour plasma concentrations of androsterone in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of conjugated steroid androgens: Deconjugation, derivatisation and associated issues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Androgen sulfate and glucuronide conjugates in nonhirsute and hirsute women with polycystic ovarian syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Androgen conjugate - Wikipedia [en.wikipedia.org]
- 12. Steroid glucuronides: human circulatory levels and formation by LNCaP cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Androsterone sulfate: physiology and clinical significance in hirsute women - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pathway from Androgen to Acetate: A Technical Guide to Androsterone Acetate as a Metabolite of Testosterone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of androsterone (B159326) acetate (B1210297), presented as a metabolite of testosterone (B1683101). While androsterone is a well-documented downstream product of testosterone metabolism, the existence of androsterone acetate as an endogenous metabolite is not established in scientific literature. This document, therefore, details the recognized metabolic conversion of testosterone to androsterone and subsequently postulates a hypothetical acetylation pathway to this compound. This guide offers comprehensive details on the biochemical pathways, enzymatic reactions, and analytical methodologies relevant to the study of testosterone and its metabolites. Quantitative data for key androgens are presented, and detailed experimental protocols for their analysis are provided. Furthermore, this guide includes visualizations of metabolic and signaling pathways, as well as experimental workflows, to facilitate a deeper understanding of androgen metabolism and function.
Introduction
Testosterone, the principal male sex hormone, undergoes extensive metabolism in the body, leading to the formation of a diverse array of androgenic and non-androgenic steroids. These metabolites play crucial roles in various physiological processes. Among the key metabolites is androsterone, a C19 steroid that exhibits weak androgenic activity. While the primary metabolic fate of androsterone in vivo is conjugation to glucuronic acid or sulfate (B86663) to facilitate excretion, this guide explores the hypothetical formation of this compound as a testosterone metabolite. Understanding the biotransformation of testosterone is critical for research in endocrinology, drug development, and clinical diagnostics.
The Metabolic Pathway from Testosterone to Androsterone
The conversion of testosterone to androsterone is a multi-step process primarily occurring in the liver and peripheral tissues. This pathway involves a series of reduction and oxidation reactions catalyzed by specific enzymes.
The initial and pivotal step in the formation of androsterone from testosterone is the reduction of the double bond between carbons 4 and 5 of the A ring of testosterone. This reaction is catalyzed by the enzyme 5α-reductase, yielding dihydrotestosterone (B1667394) (DHT), a more potent androgen than testosterone.[1][2] Subsequently, DHT is converted to androsterone through the action of hydroxysteroid dehydrogenases (HSDs). Specifically, 3α-hydroxysteroid dehydrogenase (3α-HSD) reduces the 3-keto group of DHT to a 3α-hydroxyl group, and 17β-hydroxysteroid dehydrogenase (17β-HSD) oxidizes the 17β-hydroxyl group to a 17-keto group.[3]
Alternatively, androstenedione (B190577), another testosterone metabolite, can also serve as a precursor for androsterone synthesis.[4][5] 5α-reductase can convert androstenedione to 5α-androstanedione, which is then reduced by 3α-HSD to form androsterone.[4][5]
Hypothetical Acetylation of Androsterone
While glucuronidation and sulfation are the primary conjugation reactions for androsterone, the formation of this compound via acetylation is a hypothetical metabolic route. Acetylation is a common biochemical reaction for the modification of various endogenous and xenobiotic compounds, catalyzed by acetyltransferases. In the context of steroid metabolism, while less common than glucuronidation and sulfation, acetylation can occur.
The hypothetical conversion of androsterone to this compound would involve the transfer of an acetyl group from acetyl-CoA to the 3α-hydroxyl group of androsterone. This reaction would be catalyzed by an acetyltransferase enzyme. The resulting this compound would be a more lipophilic molecule compared to androsterone, which could potentially alter its biological activity, distribution, and clearance.
Quantitative Data on Testosterone and its Metabolites
Accurate quantification of testosterone and its metabolites is essential for clinical diagnosis and research. The concentrations of these steroids can vary significantly based on age, sex, and physiological state. The following tables summarize representative quantitative data for testosterone and its key metabolites in human serum and urine. Data for this compound is presented hypothetically due to the lack of its confirmed endogenous presence.
Table 1: Representative Serum Concentrations of Testosterone and its Metabolites
| Analyte | Male | Premenopausal Female | Postmenopausal Female | Units |
| Testosterone | 300 - 1000 | 15 - 70 | 8 - 35 | ng/dL |
| Dihydrotestosterone (DHT) | 30 - 85 | 5 - 25 | 2 - 18 | ng/dL |
| Androstenedione | 75 - 205 | 85 - 275 | 20 - 130 | ng/dL |
| Androsterone | 20 - 200 | 10 - 150 | 5 - 100 | ng/dL |
| Androsterone Glucuronide | 200 - 1500 | 100 - 600 | 50 - 300 | ng/mL |
| This compound | Hypothetical | Hypothetical | Hypothetical | ng/dL |
Note: The values presented are approximate and can vary between laboratories and individuals.
Table 2: Representative Urinary Excretion of Testosterone Metabolites (24-hour)
| Analyte | Male | Female | Units |
| Testosterone | 40 - 100 | 2 - 10 | µ g/24h |
| Androsterone | 1000 - 4000 | 500 - 2000 | µ g/24h |
| Etiocholanolone | 1000 - 4000 | 500 - 2000 | µ g/24h |
| This compound | Hypothetical | Hypothetical | µ g/24h |
Note: The values presented are approximate and can vary based on factors such as age and health status.
Experimental Protocols for Androgen Analysis
The analysis of testosterone and its metabolites in biological matrices requires sensitive and specific analytical methods. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for steroid hormone quantification.[6][7]
Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Collection: Collect serum, plasma, or urine samples and store them at -80°C until analysis.
-
Internal Standard Spiking: Thaw samples and spike with a known concentration of isotopically labeled internal standards (e.g., d3-Testosterone, d4-Androsterone) to correct for extraction losses and matrix effects.
-
Protein Precipitation (for serum/plasma): Add a protein precipitating agent, such as methanol (B129727) or acetonitrile, to the sample. Vortex and centrifuge to pellet the proteins.
-
Hydrolysis (for urine): To measure total (conjugated and unconjugated) steroid levels, enzymatic hydrolysis with β-glucuronidase/sulfatase is performed to cleave the glucuronide and sulfate moieties.
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., C18) with methanol followed by water.
-
Load the pre-treated sample onto the cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the steroids with a stronger organic solvent (e.g., methanol or ethyl acetate).
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.[8]
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: Use a reverse-phase C18 or similar column for the separation of steroids.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), both containing a modifier like formic acid or ammonium (B1175870) acetate, is typically used.
-
Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is common.
-
Column Temperature: Maintain the column at a constant temperature (e.g., 40°C) for reproducible retention times.
-
-
Mass Spectrometry Detection:
-
Ionization: Use atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) in positive ion mode.
-
Detection Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
MRM Transitions: Define specific precursor-to-product ion transitions for each analyte and internal standard. For the hypothetical this compound, precursor and product ions would need to be determined experimentally.
-
Androgen Signaling Pathways
Androgens exert their biological effects primarily through binding to and activating the androgen receptor (AR), a member of the nuclear receptor superfamily.[9] The signaling cascade can be broadly categorized into genomic and non-genomic pathways.
Genomic Signaling Pathway
-
Ligand Binding: Testosterone or DHT diffuses into the target cell and binds to the AR in the cytoplasm.
-
Receptor Activation: Ligand binding induces a conformational change in the AR, causing the dissociation of heat shock proteins.
-
Nuclear Translocation: The activated AR-ligand complex translocates to the nucleus.
-
Dimerization and DNA Binding: In the nucleus, the AR forms a homodimer and binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes.
-
Gene Transcription: The AR dimer recruits co-activator proteins, leading to the initiation of transcription and subsequent protein synthesis, which mediates the androgenic response.[9]
Non-Genomic Signaling Pathway
In addition to the classical genomic pathway, androgens can also elicit rapid cellular responses through non-genomic mechanisms.[10] These pathways are initiated by the interaction of androgens with membrane-associated ARs or other cell surface receptors. This can lead to the rapid activation of intracellular signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway, resulting in immediate cellular effects that are independent of gene transcription.[11]
Conclusion
This technical guide has provided a detailed overview of the metabolic pathway from testosterone to androsterone and has explored the hypothetical formation of this compound. While this compound is not a recognized endogenous metabolite, understanding the established pathways of testosterone metabolism and the analytical techniques used for their study is of paramount importance for researchers in the field of endocrinology and drug development. The provided methodologies and pathway diagrams serve as a valuable resource for designing experiments and interpreting data related to androgen biochemistry and signaling. Further research is warranted to investigate the potential for acetylation of androsterone and other steroids in vivo and to elucidate the possible biological significance of such modifications.
References
- 1. Androsterone glucuronide - Wikipedia [en.wikipedia.org]
- 2. Androgen Physiology, Pharmacology, Use and Misuse - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Androsterone - Wikipedia [en.wikipedia.org]
- 4. en-wikipedia--on--ipfs-org.ipns.dweb.link [en-wikipedia--on--ipfs-org.ipns.dweb.link]
- 5. Androstenedione Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Quantitative analysis of specific androgens in serum and urine samples from male, pre, and postmenopausal subjects using LC-MRM-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Liquid chromatography-tandem mass spectrometry assay for androstenedione, dehydroepiandrosterone, and testosterone with pediatric and adult reference intervals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Androgen Physiology: Receptor and Metabolic Disorders - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. A novel androgen signalling pathway uses dihydrotestosterone, but not testosterone, to activate the EGF receptor signalling cascade in prostate stromal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Androgen cell signaling pathways involved in neuroprotective actions - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Androsterone Acetate in Neurosteroid Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neurosteroids are potent endogenous modulators of neuronal activity, playing crucial roles in both physiological and pathological processes within the central nervous system (CNS). Androsterone (B159326), a metabolite of testosterone (B1683101) and dehydroepiandrosterone (B1670201) (DHEA), is an important androstane (B1237026) neurosteroid that functions as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the brain. This technical guide provides an in-depth examination of the function of androsterone acetate (B1210297) within neurosteroid pathways. It is postulated that androsterone acetate acts as a prodrug, undergoing hydrolysis by cerebral esterases to yield the biologically active androsterone. This guide will detail the biosynthetic pathways of androsterone, its mechanism of action at the GABA-A receptor, and its physiological significance. Furthermore, it will present quantitative data on related compounds, detailed experimental protocols for the study of neurosteroids, and visual representations of the key pathways and workflows.
Introduction: this compound as a Putative Prodrug
This compound is the acetate ester of the endogenous neurosteroid androsterone. In the context of neuropharmacology, it is hypothesized to function as a prodrug. Upon administration, it is likely to be rapidly hydrolyzed by carboxylesterases present in various tissues, including the brain, to release the active compound, androsterone.[1][2][3] This conversion is critical for its neuroactivity, as the acetate group itself is not known to interact with neurosteroid targets. The brain possesses a variety of esterases, including carboxylesterases (CES), which are capable of hydrolyzing ester bonds.[4][5] Human carboxylesterase 1 (CES1) is expressed in the brain and is known to metabolize a wide range of ester-containing drugs.[2] Therefore, it is highly probable that this compound is efficiently converted to androsterone within the CNS.
Biosynthesis of Androsterone
Androsterone is not synthesized de novo in its final form but is a metabolite of other steroid hormones, primarily dehydroepiandrosterone (DHEA) and testosterone. The synthesis occurs in steroidogenic tissues such as the adrenal glands and gonads, and also locally within the brain by neurons and glial cells.[6] Two primary pathways lead to the formation of androsterone:
-
From Dehydroepiandrosterone (DHEA): DHEA is converted to androstenedione (B190577) by the enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD). Androstenedione is then reduced by 5α-reductase to 5α-androstanedione. Finally, 5α-androstanedione is converted to androsterone by 3α-hydroxysteroid dehydrogenase (3α-HSD).[6]
-
From Testosterone: Testosterone is converted to 5α-dihydrotestosterone (DHT) by 5α-reductase. DHT is then metabolized to 5α-androstane-3α,17β-diol by 3α-HSD. Subsequently, 17β-hydroxysteroid dehydrogenase (17β-HSD) oxidizes the 17-hydroxyl group of 5α-androstane-3α,17β-diol to produce androsterone.[6]
The key enzymes involved in these pathways are members of the aldo-keto reductase (AKR) and short-chain dehydrogenase/reductase (SDR) superfamilies.
Mechanism of Action: Positive Allosteric Modulation of the GABA-A Receptor
The primary mechanism of action for androsterone in the CNS is the positive allosteric modulation of the GABA-A receptor.[6] GABA-A receptors are ligand-gated ion channels that mediate the majority of fast inhibitory neurotransmission in the brain. When activated by GABA, they allow the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and a decrease in neuronal excitability.
Androsterone binds to a site on the GABA-A receptor that is distinct from the GABA binding site, as well as from the binding sites for benzodiazepines and barbiturates.[7] This binding enhances the effect of GABA, increasing the frequency and/or duration of channel opening in response to the agonist. This leads to a greater influx of chloride ions and a more potent inhibitory effect. At higher concentrations, some neurosteroids can directly gate the GABA-A receptor channel in the absence of GABA.
The modulatory effect of androstane neurosteroids like androsterone is stereospecific, with the 3α-hydroxy configuration being crucial for positive modulatory activity.
Quantitative Data
Precise quantitative data for the binding affinity and efficacy of androsterone at the GABA-A receptor is limited in the publicly available literature. However, data for the structurally and functionally similar neurosteroid, 5α-androstane-3α,17β-diol (androstanediol), provides valuable insight.
| Compound | Parameter | Value | Receptor/System | Reference |
| Androstanediol | EC50 (Potentiation of GABA current) | 5 µM | Acutely dissociated rat hippocampal CA1 pyramidal neurons | [8] |
| Androstanediol | Potentiation at 1 µM | 50% increase in GABA response | Acutely dissociated rat hippocampal CA1 pyramidal neurons | [8] |
| Androsterone | Brain Concentration (rat) | ~0.5 - 2 ng/g tissue | Rat brain homogenate (LC-MS/MS) | [9] |
Note: EC50 values for neurosteroid potentiation can vary depending on the GABA concentration used in the assay and the specific GABA-A receptor subunit composition.
Experimental Protocols
Protocol for Quantification of Androsterone in Brain Tissue by LC-MS/MS
This protocol is adapted from methodologies described for the analysis of neurosteroids in rodent brain tissue.[9][10][11][12]
1. Tissue Homogenization and Extraction:
-
Accurately weigh a frozen brain tissue sample (e.g., 100 mg).
-
Homogenize the tissue in an ice-cold solution of methanol (B129727):water (1:1, v/v) containing an internal standard (e.g., deuterated androsterone).
-
Perform a liquid-liquid extraction with an organic solvent such as methyl tert-butyl ether (MTBE) or diethyl ether. Vortex thoroughly and centrifuge to separate the phases.
-
Collect the organic phase and repeat the extraction process on the aqueous phase.
-
Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.
2. Solid-Phase Extraction (SPE) Cleanup:
-
Reconstitute the dried extract in a small volume of a suitable solvent (e.g., hexane).
-
Apply the sample to an SPE cartridge (e.g., C18 or silica) that has been pre-conditioned according to the manufacturer's instructions.
-
Wash the cartridge with a non-polar solvent to remove lipids and other interfering substances.
-
Elute the steroids with a more polar solvent (e.g., ethyl acetate or methanol).
-
Evaporate the eluate to dryness.
3. Derivatization (Optional but Recommended for Enhanced Sensitivity):
-
To improve ionization efficiency for LC-MS/MS analysis, derivatize the keto group of androsterone. A common derivatizing agent is 2-hydrazino-1-methylpyridine (HMP).
-
Reconstitute the dried extract in a solution of HMP in acetonitrile (B52724) with a catalytic amount of acid (e.g., trichloroacetic acid).
-
Incubate the reaction mixture at a specified temperature and time (e.g., 60°C for 30 minutes).
-
Quench the reaction and dilute the sample for injection.
4. LC-MS/MS Analysis:
-
Use a reverse-phase C18 column for chromatographic separation.
-
Employ a gradient elution with mobile phases typically consisting of water and methanol or acetonitrile, often with a modifier like formic acid or ammonium (B1175870) formate.
-
Set the mass spectrometer to operate in positive electrospray ionization (ESI) mode.
-
Use selected reaction monitoring (SRM) to detect the specific precursor-to-product ion transition for the derivatized androsterone and its internal standard.
Protocol for Whole-Cell Patch-Clamp Electrophysiology to Measure GABA-A Receptor Modulation
This protocol is a generalized procedure based on standard methods used for studying neurosteroid effects on GABA-A receptors in cultured neurons or heterologous expression systems.[13][14][15][16]
1. Cell Preparation:
-
Use primary cultured neurons (e.g., hippocampal or cortical neurons) or a cell line (e.g., HEK293 or Xenopus oocytes) expressing the desired GABA-A receptor subunits.
-
Plate the cells on coverslips suitable for microscopy and electrophysiological recording.
2. Electrophysiological Recording Setup:
-
Place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with an external recording solution (e.g., a HEPES-buffered saline solution).
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ.
-
Fill the patch pipette with an internal solution containing a high concentration of chloride ions (e.g., CsCl-based) to allow for the recording of inward chloride currents.
3. Whole-Cell Recording:
-
Approach a cell with the patch pipette and form a high-resistance seal (gigaohm seal) between the pipette tip and the cell membrane.
-
Rupture the patch of membrane under the pipette tip to achieve the whole-cell configuration, allowing electrical access to the cell's interior.
-
Clamp the cell membrane at a holding potential of, for example, -60 mV.
4. Drug Application:
-
Apply a low concentration of GABA (typically the EC5-20) to elicit a stable baseline current.
-
Co-apply the same concentration of GABA along with the desired concentration of androsterone.
-
Observe the potentiation of the GABA-induced current in the presence of androsterone.
-
To determine the EC50 for potentiation, apply a range of androsterone concentrations.
Conclusion and Future Directions
This compound, through its conversion to androsterone, represents a potentially significant modulator of neuronal inhibition via the GABA-A receptor. This technical guide has outlined the fundamental aspects of its function within neurosteroid pathways, from its biosynthesis to its mechanism of action. The provided protocols offer a starting point for researchers to investigate the effects of androsterone and other neurosteroids.
Future research should focus on obtaining more precise quantitative data for androsterone's interaction with various GABA-A receptor subunit combinations, as this will be crucial for understanding its region-specific effects in the brain. Further investigation into the specific carboxylesterases responsible for the hydrolysis of this compound in the CNS and their kinetic properties will be important for the development of this compound as a potential therapeutic agent. The continued exploration of the roles of androstane neurosteroids in both normal brain function and in neurological and psychiatric disorders holds significant promise for the development of novel therapeutic strategies.
References
- 1. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carboxylesterase 1 and Precision Pharmacotherapy: Pharmacogenetics and Nongenetic Regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Carboxylesterases Are Uniquely Expressed among Tissues and Regulated by Nuclear Hormone Receptors in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Androsterone - Wikipedia [en.wikipedia.org]
- 7. Neurosteroid Analogues. 17. Inverted Binding Orientations of Androsterone Enantiomers at the Steroid Potentiation Site on γ-Aminobutyric Acid Type A (GABAA) Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Testosterone-Derived Neurosteroid Androstanediol Is a Positive Allosteric Modulator of GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Studies on neurosteroids XXIV. Determination of neuroactive androgens, androsterone and 5alpha-androstane-3alpha,17beta-diol, in rat brain and serum using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Methods for differential and quantitative analyses of brain neurosteroid levels by LC/MS/MS with ESI-enhancing and isotope-coded derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative and Qualitative Analysis of Neurotransmitter and Neurosteroid Production in Cerebral Organoids during Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Simultaneous Determination of Selected Steroids with Neuroactive Effects in Human Serum by Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jneurosci.org [jneurosci.org]
- 14. δ Subunit Inhibits Neurosteroid Modulation of GABAAReceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structural insights into opposing actions of neurosteroids on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
Androsterone acetate CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Androsterone (B159326) Acetate (B1210297), including its chemical properties, biological significance, and relevant experimental protocols. This document is intended to serve as a valuable resource for professionals in the fields of endocrinology, neuroscience, and pharmaceutical development.
Core Chemical and Physical Properties
Androsterone acetate is the acetate ester of androsterone, an endogenous steroid hormone.[1] Key identifying information and physicochemical properties are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 1164-95-0 | [2] |
| Molecular Formula | C₂₁H₃₂O₃ | [2] |
| Molecular Weight | 332.48 g/mol | [3] |
| IUPAC Name | [(3R,5S,8R,9S,10S,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate | [2] |
| Synonyms | 3α-Acetoxy-5α-androstan-17-one, 5α-Androstan-3α-ol-17-one acetate | [3] |
| Melting Point | 102-106 °C | |
| Boiling Point | 424.6 °C at 760 mmHg | |
| Solubility | Soluble in DMSO, chloroform, dichloromethane; slightly soluble in ethanol. |
Biological Significance and Mechanism of Action
Androsterone is a metabolite of testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT) and is considered a weak androgen, with approximately one-seventh the androgenic potency of testosterone.[1] Its biological functions are multifaceted, extending beyond simple androgenic action.
-
Neurosteroid Activity : Androsterone is recognized as an inhibitory androstane (B1237026) neurosteroid. It acts as a positive allosteric modulator of the GABA-A receptor, which contributes to its anticonvulsant effects.[1]
-
Androgenic Signaling : As an androgen, this compound can bind to and activate the androgen receptor (AR). This interaction can trigger both classical genomic and rapid non-genomic signaling pathways.[4][5]
The binding of an androgen, such as androsterone, to the androgen receptor initiates a cascade of cellular events. The canonical pathway involves the translocation of the ligand-receptor complex to the nucleus, where it modulates gene transcription. Non-genomic pathways can also be activated, leading to more rapid cellular responses.
Caption: Androgen receptor signaling cascade.
Experimental Protocols
This protocol outlines a method to determine the binding affinity of a test compound, such as this compound, to the androgen receptor.
Principle: This assay measures the ability of a test compound to compete with a known high-affinity radiolabeled androgen for binding to the AR.[6]
Materials:
-
Rat prostate cytosol (as a source of AR) or recombinant human AR[7][8]
-
Radiolabeled ligand (e.g., [³H]-R1881 or [³H]-Mibolerone)[6][7]
-
Unlabeled R1881 (for standard curve)
-
Test compound (this compound)
-
Assay buffer
-
Wash buffer
-
Scintillation cocktail
-
96-well plates
Workflow Diagram:
Caption: Workflow for an AR competitive binding assay.
Data Analysis: The data are plotted as the percentage of specific binding of the radioligand versus the concentration of the test compound. A sigmoidal dose-response curve is fitted to the data to determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
GC-MS is a powerful technique for the identification and quantification of steroids in biological samples.
Sample Preparation:
-
Extraction: Steroids are extracted from the biological matrix (e.g., serum, urine) using liquid-liquid extraction or solid-phase extraction.[9]
-
Hydrolysis: If analyzing conjugated steroids, enzymatic hydrolysis is performed.
-
Derivatization: To improve volatility and thermal stability for GC analysis, steroids are often derivatized (e.g., silylation).[10]
GC-MS Parameters (Example):
| Parameter | Example Setting | Reference(s) |
| GC Column | DB-17HT capillary column (15m x 0.25mm ID, 0.15 µm film thickness) | [11] |
| Carrier Gas | Helium at a constant flow rate (e.g., 1.0 ml/min) | [11] |
| Injector | Splitless mode, 280 °C | [12][13] |
| Oven Program | Initial temp 90°C, hold 1.5 min, ramp to 190°C at 120°C/min, then to 277°C at 15°C/min, and finally to 330°C at 7°C/min, hold for 6 min. | [11] |
| MS Detector | Electron ionization (EI) source, scan mode (e.g., m/z 75-700) | [13] |
| Ion Source Temp. | 230 °C | [13] |
| Quadrupole Temp. | 150 °C | [13] |
Data Interpretation: The identification of this compound is confirmed by comparing its retention time and mass spectrum to that of a certified reference standard analyzed under the same conditions.[10]
Synthesis
This compound can be synthesized from various steroid precursors. A common route involves the acetylation of androsterone. Another approach is the reduction of androstenedione (B190577) followed by acetylation. For example, androstenedione can be reduced to testosterone, which can then be further processed.[14] A multi-step synthesis of related compounds often starts from dehydroepiandrosterone (B1670201) (DHEA).[15]
Caption: General synthesis workflow for this compound.
Safety and Handling
This compound is suspected of causing cancer (GHS classification: Carc. 2).[2] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound, as a derivative of the endogenous neurosteroid and weak androgen androsterone, is a compound of interest for research into androgen receptor signaling and neuroendocrine function. The protocols and data presented in this guide provide a foundation for researchers and drug development professionals to further investigate its properties and potential applications.
References
- 1. Androsterone - Wikipedia [en.wikipedia.org]
- 2. This compound | C21H32O3 | CID 101996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [webbook.nist.gov]
- 4. Androgen cell signaling pathways involved in neuroprotective actions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Androgen Physiology: Receptor and Metabolic Disorders - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 8. Assessment of a recombinant androgen receptor binding assay: initial steps towards validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sample Preparation Techniques for Growth-Promoting Agents in Various Mammalian Specimen Preceding MS-Analytics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fda.gov [fda.gov]
- 11. gup.ub.gu.se [gup.ub.gu.se]
- 12. dshs-koeln.de [dshs-koeln.de]
- 13. Steroidomics via Gas Chromatography–Mass Spectrometry (GC-MS): A Comprehensive Analytical Approach for the Detection of Inborn Errors of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CN104262439A - A method for synthesizing testosterone with 4-androstenedione in one step - Google Patents [patents.google.com]
- 15. pubs.acs.org [pubs.acs.org]
Endogenous Production of Androsterone and its Esters: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of the endogenous production of androsterone (B159326) and its primary conjugated esters, androsterone sulfate (B86663) and androsterone glucuronide. Androsterone, a C19 steroid and a metabolite of testosterone (B1683101), is synthesized via two primary routes: the classic "frontdoor" pathway involving the metabolism of gonadal androgens, and the alternative "backdoor" pathway, which bypasses testosterone and is crucial during fetal development. This document details the enzymatic steps, key intermediates, and regulatory frameworks governing these pathways. Furthermore, it describes the conjugation of androsterone into its sulfate and glucuronide esters, a critical step for its inactivation and excretion. Quantitative data on circulating levels are presented, and comprehensive experimental protocols for the extraction and analysis of these compounds from biological matrices using mass spectrometry are provided. Visual diagrams generated using Graphviz are included to clearly illustrate the complex biosynthetic and analytical workflows.
Introduction
Androsterone (3α-hydroxy-5α-androstan-17-one) is an endogenous steroid hormone primarily known as a metabolite of testosterone and dihydrotestosterone (B1667394) (DHT). It exhibits weak androgenic activity, approximately one-seventh that of testosterone. Beyond its role as a metabolic byproduct, androsterone is a significant neurosteroid, acting as a positive allosteric modulator of the GABA-A receptor. Of particular importance is its role as the principal androgen produced via the "backdoor" biosynthetic pathway, which is fundamental for the masculinization of the male fetus. In this pathway, androsterone is synthesized from cholesterol-derived precursors without forming testosterone or androstenedione (B190577) as intermediates.
Following its synthesis, androsterone undergoes extensive metabolism, primarily through conjugation reactions, to form water-soluble esters. The main metabolic products are androsterone-3-sulfate and androsterone-3-glucuronide, which are hormonally inactive and readily excreted in the urine. The formation and clearance of these esters are critical for maintaining steroid homeostasis. This guide will explore the biochemical pathways of androsterone synthesis and esterification, their regulation, and the analytical methods required for their accurate quantification.
Biosynthesis of Androsterone
Androsterone is synthesized in steroidogenic tissues such as the adrenal glands, gonads, liver, and placenta through two distinct pathways.
The Classic ("Frontdoor") Pathway
In the classic pathway, androsterone is a downstream metabolite of testosterone and androstenedione. This pathway is active in androgen target tissues and the liver.
-
From Testosterone: Testosterone is first converted to the more potent androgen, 5α-dihydrotestosterone (DHT), by the enzyme 5α-reductase (SRD5A1, SRD5A2). DHT is then metabolized by 3α-hydroxysteroid dehydrogenase (3α-HSD, primarily AKR1C2/AKR1C4) to 3α-androstanediol. Subsequently, 17β-hydroxysteroid dehydrogenase (17β-HSD) oxidizes the 17-hydroxyl group of 3α-androstanediol to produce androsterone.
-
From Androstenedione: Alternatively, androstenedione can be reduced by 5α-reductase to form 5α-androstanedione. This intermediate is then converted directly to androsterone by 3α-hydroxysteroid dehydrogenase .
The "Backdoor" Pathway
The backdoor pathway is a critical route for DHT synthesis that bypasses testosterone, with androsterone being a key intermediate. This pathway is particularly active in the human male fetus, where it plays an essential role in virilization, utilizing substrates from the placenta, fetal liver, and adrenal glands.
The pathway typically begins with 17α-hydroxyprogesterone (17OHP):
-
17OHP is reduced by 5α-reductase type 1 (SRD5A1) to 5α-pregnan-17α-ol-3,20-dione (17α-hydroxydihydroprogesterone).
-
This intermediate is then converted to 5α-pregnane-3α,17α-diol-20-one (5α-Pdiol) by a 3α-hydroxysteroid dehydrogenase (e.g., AKR1C2, AKR1C4).
-
The side chain of 5α-Pdiol is cleaved by the 17,20-lyase activity of cytochrome P450 17A1 (CYP17A1) to produce androsterone .
-
Androsterone is then reduced by 17β-hydroxysteroid dehydrogenase type 5 (AKR1C3) to 3α-androstanediol, which is subsequently oxidized to DHT by 3α-hydroxysteroid dehydrogenase .
Formation of Androsterone Esters (Conjugation)
To increase water solubility and facilitate excretion, androsterone is conjugated at the 3α-hydroxyl position, primarily through sulfation and glucuronidation. These conjugated esters are hormonally inactive but can be cleaved by tissue-specific enzymes, potentially regenerating the active steroid.
-
Sulfation: The enzyme sulfotransferase (SULT) catalyzes the transfer of a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to androsterone, forming androsterone sulfate .
-
Glucuronidation: The enzyme UDP-glucuronosyltransferase (UGT) catalyzes the transfer of glucuronic acid from uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to androsterone, forming androsterone glucuronide (ADTG). ADTG is a major circulating metabolite.[1]
Regulation of Androsterone Production
The production of androsterone is indirectly regulated by the hypothalamic-pituitary-gonadal (HPG) and hypothalamic-pituitary-adrenal (HPA) axes, which control the synthesis of its precursors.
-
HPG Axis: Luteinizing hormone (LH) from the pituitary stimulates the testes to produce testosterone, a primary substrate for the classic pathway.
-
HPA Axis: Adrenocorticotropic hormone (ACTH) stimulates the adrenal cortex to produce weak androgens like dehydroepiandrosterone (B1670201) (DHEA), DHEA sulfate (DHEAS), and androstenedione.[2] These serve as significant precursors for androsterone, particularly via hepatic conversion and are the main sources of its conjugated metabolites in women.[3][4]
Quantitative Data
The circulating concentrations of androsterone and its esters vary by sex and age. The data below, compiled from various studies, are representative of healthy adults and were primarily determined by mass spectrometry.
Table 1: Circulating Levels of Androsterone and its Conjugates in Healthy Adults
| Compound | Sex | Concentration Range | Units | Notes |
|---|---|---|---|---|
| Androstenedione | Male | 40 - 150 | ng/dL | Precursor to androsterone.[5] |
| Female | 30 - 200 | ng/dL | Precursor to androsterone.[5] | |
| Androsterone Sulfate | Female | 3.0 ± 0.5 (mean ± SEM) | µmol/L | Primarily of adrenal origin.[6] |
| Androsterone Glucuronide (ADTG) | Male | 56 - 377 | nmol/L | Reference range determined by LC-MS/MS.[1] |
| | Female | <20 - 322 | nmol/L | Reference range determined by LC-MS/MS.[1] |
Note: Conversion factors: For Androstenedione, 1 ng/dL ≈ 0.0349 nmol/L. For Androsterone Sulfate, 1 µmol/L ≈ 370.5 ng/mL. For Androsterone Glucuronide, 1 nmol/L ≈ 0.467 ng/mL.
Table 2: Key Enzymes in Androsterone Biosynthesis and Metabolism
| Enzyme | Gene(s) | Function | Pathway |
|---|---|---|---|
| 5α-Reductase | SRD5A1, SRD5A2 | Reduces the C4-C5 double bond of Δ4-steroids. | Classic & Backdoor |
| 3α-Hydroxysteroid Dehydrogenase | AKR1C2, AKR1C4 | Interconverts 3-keto and 3α-hydroxy steroids. | Classic & Backdoor |
| 17β-Hydroxysteroid Dehydrogenase | HSD17B family | Interconverts 17-keto and 17β-hydroxy steroids. | Classic |
| CYP17A1 (17,20-lyase activity) | CYP17A1 | Cleaves the C17-C20 bond of C21 steroids. | Backdoor |
| Sulfotransferases | SULT family | Catalyzes sulfation. | Conjugation |
| UDP-Glucuronosyltransferases | UGT family | Catalyzes glucuronidation. | Conjugation |
Experimental Protocols for Analysis
The gold standard for the quantification of androsterone and its esters in biological matrices is liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high specificity and sensitivity.[7][8]
Protocol: Quantification of Androsterone and its Esters in Human Serum/Plasma by LC-MS/MS
This protocol provides a general workflow for the simultaneous extraction and analysis of androsterone, androsterone sulfate, and androsterone glucuronide.
1. Materials and Reagents:
-
Biological Samples (Serum or Plasma)
-
Internal Standards (Stable isotope-labeled androsterone, Androsterone-d4-Sulfate, Androsterone-d4-Glucuronide)
-
Methanol (B129727), Acetonitrile (B52724), Water (LC-MS grade)
-
Methyl tert-butyl ether (MTBE) or Ethyl Acetate
-
Formic Acid
-
Solid-Phase Extraction (SPE) Cartridges (e.g., C18 or mixed-mode)
2. Sample Preparation:
-
Thawing & Spiking: Thaw 200-500 µL of serum/plasma samples on ice. Add a known concentration of the stable isotope-labeled internal standard mixture to each sample, vortex briefly.
-
Protein Precipitation (Optional but Recommended): Add 3 volumes of ice-cold acetonitrile or methanol to the sample. Vortex vigorously for 1 minute. Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet precipitated proteins. Transfer the supernatant to a clean tube.
-
Extraction:
-
Liquid-Liquid Extraction (LLE): Add 3-5 mL of MTBE to the supernatant, vortex for 2 minutes, and centrifuge to separate phases. Freeze the aqueous layer and decant the organic (upper) layer containing unconjugated androsterone. Repeat extraction. For the conjugated esters in the aqueous layer, proceed to SPE.
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the protein precipitation supernatant (or raw plasma diluted with buffer) onto the cartridge.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences. A non-polar wash (e.g., hexane) can remove lipids.[9]
-
Elution: Elute the analytes with a strong organic solvent (e.g., methanol or ethyl acetate).[9]
-
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-45°C.[9] Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol/water).
3. LC-MS/MS Analysis:
-
LC System: Utilize a reverse-phase column (e.g., C18, 2.1 x 100 mm) with a gradient elution.
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Methanol or Acetonitrile with 0.1% Formic Acid
-
-
MS/MS System: Operate the mass spectrometer in electrospray ionization (ESI) positive mode for androsterone and negative mode for its conjugates. Use Multiple Reaction Monitoring (MRM) for quantification, monitoring specific precursor-to-product ion transitions for each analyte and its corresponding internal standard.
Protocol: Analysis of Total Androsterone from Urine by GC-MS
This method is used to measure the total amount of a steroid after releasing it from its conjugated forms.
-
Sample Preparation: To 1-2 mL of urine, add an internal standard.
-
Enzymatic Hydrolysis: Add a buffer to adjust the pH to ~5.2. Add a solution of β-glucuronidase/arylsulfatase (from Helix pomatia). Incubate at an elevated temperature (e.g., 55°C) for 3-4 hours or overnight at 37°C to cleave the glucuronide and sulfate conjugates.[10]
-
Extraction: Perform a liquid-liquid extraction using a solvent like diethyl ether or MTBE.
-
Derivatization: Evaporate the organic solvent. To the dry residue, add a derivatizing agent (e.g., MSTFA/TMCS) to create trimethylsilyl (B98337) (TMS) ethers of the hydroxyl groups. This step makes the steroids volatile for GC analysis.
-
GC-MS Analysis: Inject the derivatized sample into a GC-MS system. The separation is achieved on a capillary column, and detection is performed by monitoring characteristic ions for the derivatized androsterone and internal standard.
Conclusion
The endogenous production of androsterone is a complex process involving two distinct and physiologically important pathways. While the classic pathway positions it as a terminal metabolite of testosterone, the backdoor pathway elevates its status to a crucial intermediate in its own right, essential for androgen synthesis in the fetus. The subsequent formation of androsterone esters—glucuronides and sulfates—is a primary mechanism for its clearance and represents a major pool of circulating C19 steroids. For drug development and clinical research, understanding these pathways and their regulation is vital. Accurate quantification of androsterone and its esters, achievable through robust LC-MS/MS methodologies, provides valuable insights into adrenal and gonadal function, peripheral androgen metabolism, and the pathophysiology of various endocrine disorders.
References
- 1. endocrine-abstracts.org [endocrine-abstracts.org]
- 2. emedicine.medscape.com [emedicine.medscape.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Physiopathology of plasma androstanediol-glucuronide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Androstenedione, Serum - Mayo Clinic Laboratories | Pediatric Catalog [pediatric.testcatalog.org]
- 6. Androsterone sulfate: physiology and clinical significance in hirsute women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Quantification of Steroids Androstenedione, Dehydroepiandrosterone, 11-Deoxycortisol, 17-Hydroxyprogesterone, and Testosterone [pubmed.ncbi.nlm.nih.gov]
- 9. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Steroidomics via Gas Chromatography–Mass Spectrometry (GC-MS): A Comprehensive Analytical Approach for the Detection of Inborn Errors of Metabolism [mdpi.com]
Potential Therapeutic Applications of Androsterone Acetate: A Technical Guide and Proposed Research Framework
Disclaimer: This document provides a technical guide and proposed research framework for investigating the potential therapeutic applications of Androsterone (B159326) acetate (B1210297). It is important to note that, as of the last update, specific preclinical and clinical research on Androsterone acetate for the applications discussed herein is limited. The information presented is largely extrapolated from studies on androsterone, androgens in general, and established methodologies in steroid research. This guide is intended for researchers, scientists, and drug development professionals.
Introduction
Androsterone, a metabolite of testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), is an endogenous neurosteroid with weak androgenic activity.[1] Unlike more potent androgens, its unique profile, including positive allosteric modulation of the GABAA receptor, suggests a potential for therapeutic applications with a differentiated safety profile.[1] The acetylation of androsterone to form this compound may offer advantages in terms of pharmacokinetics, such as altered solubility and a modified release profile, making it a compound of interest for therapeutic development.
This guide outlines the potential therapeutic applications of this compound in neurodegenerative diseases, muscle wasting conditions, and metabolic disorders, based on the known biological activities of androgens. It further proposes a comprehensive research framework, including detailed experimental protocols and data presentation formats, to systematically evaluate its therapeutic potential.
Core Therapeutic Hypotheses
The primary therapeutic hypotheses for this compound are based on the well-documented effects of androgens on various physiological processes:
-
Neuroprotection: Androgens have demonstrated neuroprotective effects in various models of neuronal injury and degeneration.[2] this compound, as a neurosteroid, may offer protection against neuronal damage in conditions like Alzheimer's and Parkinson's disease.
-
Anabolic Support: Androgens are potent anabolic agents that increase muscle mass and strength.[3] this compound could serve as a therapy for muscle wasting (sarcopenia) associated with aging, chronic illness, or androgen deprivation therapy.
-
Metabolic Regulation: Androgens play a crucial role in regulating glucose and lipid metabolism.[4] this compound may have therapeutic potential in metabolic disorders, although the effects of androgens on metabolism are complex and can be sex-dependent.
Proposed Research Framework: Neuroprotective Applications
Rationale
Androgens can exert neuroprotective effects through both genomic and non-genomic pathways. The genomic pathway involves the activation of the androgen receptor (AR), leading to the increased expression of neuroprotective genes, such as neprilysin, an amyloid-beta (Aβ) degrading enzyme.[5] The non-genomic pathway involves rapid signaling cascades, such as the MAPK/ERK pathway, which can inhibit apoptosis.[5] Androsterone's known activity as a GABAA receptor modulator adds another layer of potential neuroprotective action.
Proposed Experimental Protocols
3.2.1 In Vitro Neuroprotection Assay
-
Objective: To determine the ability of this compound to protect cultured neuronal cells from neurotoxic insults.
-
Cell Lines: SH-SY5Y (human neuroblastoma) or primary cortical neurons.
-
Methodology:
-
Culture neuronal cells to 80% confluency in appropriate media.
-
Pre-treat cells with varying concentrations of this compound (e.g., 1 nM to 10 µM) for 24 hours.
-
Induce neurotoxicity using Aβ1-42 oligomers (for Alzheimer's model) or 6-hydroxydopamine (6-OHDA) (for Parkinson's model).
-
After 24 hours of toxin exposure, assess cell viability using the MTT assay or LDH release assay.
-
Include positive (e.g., testosterone) and negative (vehicle) controls.
-
-
Data Analysis: Calculate EC50 values for neuroprotection.
3.2.2 In Vivo Neuroprotection Study (Animal Model of Alzheimer's Disease)
-
Objective: To evaluate the in vivo efficacy of this compound in a transgenic mouse model of Alzheimer's disease (e.g., 5XFAD mice).
-
Methodology:
-
Treat 6-month-old 5XFAD mice with this compound (e.g., 10 mg/kg, subcutaneous) or vehicle daily for 3 months.
-
Conduct behavioral testing (e.g., Morris water maze, Y-maze) to assess cognitive function.
-
At the end of the treatment period, sacrifice the animals and collect brain tissue.
-
Perform immunohistochemical analysis for Aβ plaque deposition and markers of neuroinflammation (e.g., Iba1, GFAP).
-
Measure levels of synaptic proteins (e.g., synaptophysin, PSD-95) by Western blot.
-
-
Data Analysis: Compare cognitive performance, plaque load, and molecular markers between treatment and vehicle groups.
Hypothetical Data Presentation
Table 1: In Vitro Neuroprotective Efficacy of this compound
| Compound | Cell Line | Neurotoxin | EC50 (nM) for Neuroprotection |
| This compound | SH-SY5Y | Aβ1-42 | 50 |
| Testosterone | SH-SY5Y | Aβ1-42 | 25 |
| Vehicle | SH-SY5Y | Aβ1-42 | >10,000 |
| This compound | Primary Cortical Neurons | 6-OHDA | 75 |
| Testosterone | Primary Cortical Neurons | 6-OHDA | 40 |
| Vehicle | Primary Cortical Neurons | 6-OHDA | >10,000 |
Signaling Pathway Investigation
Figure 1: Experimental workflow for investigating the neuroprotective effects of this compound.
Proposed Research Framework: Muscle Wasting Applications
Rationale
Androgen deprivation therapy (ADT) for prostate cancer is a well-established cause of muscle wasting and decreased muscle quality.[6] Androgens like testosterone have been shown to increase muscle mass, though the impact on muscle quality may require concurrent resistance training.[3] this compound, with its potential for a favorable safety profile, could be a candidate for mitigating sarcopenia in various populations.
Proposed Experimental Protocols
4.2.1 In Vitro Myogenesis Assay
-
Objective: To assess the effect of this compound on the differentiation of myoblasts into myotubes.
-
Cell Line: C2C12 mouse myoblasts.
-
Methodology:
-
Culture C2C12 cells in growth medium until confluent.
-
Induce differentiation by switching to a low-serum differentiation medium.
-
Treat cells with varying concentrations of this compound (e.g., 10 nM to 10 µM).
-
After 5-7 days, fix and stain the cells for myosin heavy chain (MHC) to visualize myotubes.
-
Quantify myotube formation by measuring the fusion index (number of nuclei in myotubes / total number of nuclei).
-
-
Data Analysis: Compare the fusion index across different concentrations of this compound.
4.2.2 In Vivo Muscle Atrophy Study (Orchidectomy Model)
-
Objective: To determine if this compound can prevent muscle atrophy in a model of androgen deficiency.
-
Animal Model: Adult male Sprague-Dawley rats.
-
Methodology:
-
Perform bilateral orchidectomy (castration) or sham surgery on the rats.
-
Treat orchidectomized rats with this compound (e.g., 5 mg/kg, daily) or vehicle for 4 weeks.
-
At the end of the study, measure the wet weight of the levator ani and gastrocnemius muscles.
-
Analyze muscle fiber cross-sectional area using histological staining (e.g., H&E).
-
-
Data Analysis: Compare muscle mass and fiber size between the treatment, vehicle, and sham groups.
Hypothetical Data Presentation
Table 2: Anabolic Effects of this compound
| Parameter | Sham Control | Orchidectomy + Vehicle | Orchidectomy + this compound |
| Levator Ani Weight (mg) | 350 ± 25 | 150 ± 20 | 280 ± 22 |
| Gastrocnemius Weight (g) | 2.5 ± 0.2 | 1.8 ± 0.15 | 2.2 ± 0.18 |
| Myofiber CSA (µm²) | 3000 ± 250 | 1800 ± 200 | 2500 ± 220 |
| p < 0.05 vs. Orchidectomy + Vehicle |
Signaling Pathway Investigation
Figure 2: Potential signaling pathways for this compound in skeletal muscle.
Proposed Research Framework: Metabolic Regulation Applications
Rationale
The role of androgens in metabolism is complex, with androgen deficiency in males being linked to metabolic syndrome, while androgen excess in females can lead to similar metabolic disturbances.[7] Androsterone has been identified as an agonist of the farnesoid X receptor (FXR), which plays a role in bile acid metabolism and energy homeostasis.[8] This suggests a potential AR-independent mechanism for metabolic regulation.
Proposed Experimental Protocols
5.2.1 In Vitro Adipogenesis Assay
-
Objective: To investigate the effect of this compound on the differentiation of preadipocytes into mature adipocytes.
-
Cell Line: 3T3-L1 mouse preadipocytes.
-
Methodology:
-
Culture 3T3-L1 cells to confluence.
-
Induce differentiation using a standard cocktail (e.g., insulin (B600854), dexamethasone, IBMX).
-
Treat cells with this compound (e.g., 100 nM to 10 µM) during the differentiation period.
-
After 8-10 days, stain for lipid accumulation using Oil Red O.
-
Quantify lipid accumulation by extracting the dye and measuring its absorbance.
-
-
Data Analysis: Compare lipid accumulation in treated versus untreated differentiated cells.
5.2.2 In Vivo Metabolic Study (Diet-Induced Obesity Model)
-
Objective: To assess the effects of this compound on metabolic parameters in a mouse model of diet-induced obesity.
-
Animal Model: C57BL/6J mice fed a high-fat diet (HFD).
-
Methodology:
-
Feed mice a HFD for 8 weeks to induce obesity and insulin resistance.
-
Treat HFD-fed mice with this compound (e.g., 15 mg/kg, daily) or vehicle for 4 weeks.
-
Monitor body weight and food intake throughout the study.
-
Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) at the end of the treatment period.
-
Collect blood for analysis of plasma lipids, glucose, and insulin.
-
Analyze liver and adipose tissue for gene expression related to lipid metabolism and inflammation.
-
-
Data Analysis: Compare metabolic parameters and gene expression profiles between the treatment and vehicle groups.
Hypothetical Data Presentation
Table 3: Metabolic Effects of this compound in HFD-Fed Mice
| Parameter | HFD + Vehicle | HFD + this compound |
| Body Weight Gain (%) | 25 ± 3 | 18 ± 2.5 |
| Fasting Blood Glucose (mg/dL) | 150 ± 10 | 125 ± 8 |
| Plasma Insulin (ng/mL) | 2.1 ± 0.3 | 1.5 ± 0.2 |
| Plasma Triglycerides (mg/dL) | 180 ± 15 | 140 ± 12 |
| *p < 0.05 vs. HFD + Vehicle |
Logical Relationship Diagram
Figure 3: Logical relationships in the metabolic effects of this compound.
Synthesis and Characterization of this compound
Proposed Synthesis Protocol
A potential route for the synthesis of this compound (3α-acetoxy-5α-androstan-17-one) involves the acetylation of epiandrosterone (B191177).
-
Materials: Epiandrosterone, acetic anhydride (B1165640), pyridine, ethyl acetate, hydrochloric acid, sodium bicarbonate.
-
Procedure:
-
Dissolve epiandrosterone in anhydrous pyridine.
-
Add acetic anhydride dropwise while stirring at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
1H and 13C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine purity.
Conclusion
This compound represents an under-investigated compound with theoretical potential for therapeutic applications in neurodegenerative diseases, muscle wasting, and metabolic disorders. Its profile as a weak androgen and neurosteroid suggests it may offer a favorable benefit-risk profile compared to more potent androgens. The proposed research framework provides a systematic approach to evaluating its efficacy and mechanisms of action. Further preclinical and, eventually, clinical studies are warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. Androsterone - Wikipedia [en.wikipedia.org]
- 2. An efficient synthesis of 5alpha-androst-1-ene-3,17-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sciencedaily.com [sciencedaily.com]
- 4. Frontiers | Advances in mitochondria-centered mechanism behind the roles of androgens and androgen receptor in the regulation of glucose and lipid metabolism [frontiersin.org]
- 5. Androgen cell signaling pathways involved in neuroprotective actions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel yeast bioassay system for detection of androgenic and antiandrogenic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analytical methods for the determination of selected steroid sex hormones and corticosteriods in wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
In-Depth Technical Guide on the Safety and Toxicity Profile of Androsterone Acetate for Research
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for research and drug development professionals. Androsterone (B159326) acetate (B1210297) is a chemical compound for research use only and is not approved for human or veterinary use. The information provided herein is a synthesis of available data and does not constitute a comprehensive safety endorsement. All laboratory work should be conducted by trained personnel in accordance with established safety protocols.
Executive Summary
Androsterone acetate, the acetylated form of the endogenous steroid hormone androsterone, is a compound of interest in various research fields. As with any active compound, a thorough understanding of its safety and toxicity profile is paramount for responsible handling and interpretation of research data. This technical guide provides an in-depth overview of the available safety and toxicity data for this compound and related androgenic compounds. Due to a notable lack of comprehensive studies on this compound specifically, this guide draws upon data from structurally similar androgens and established toxicological principles to provide a robust, albeit preliminary, safety assessment. The document covers key areas including acute toxicity, carcinogenicity, genotoxicity, and reproductive toxicity, and provides detailed experimental protocols for relevant assays.
Chemical and Physical Properties
| Property | Value |
| Chemical Name | [(3R,5S,8R,9S,10S,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate |
| Synonyms | 5α-Androstan-3α-ol-17-one acetate |
| CAS Number | 1164-95-0[1] |
| Molecular Formula | C21H32O3[1] |
| Molecular Weight | 332.48 g/mol |
Non-Clinical Toxicity Profile
Acute Toxicity
| Compound | Species | Route | Toxicity Value | Reference |
| Androsterone | Rat | Oral | LD50: >500 mg/kg and <1000 mg/kg | [2] |
| Androsterone | Rat | Intraperitoneal | TDLO: 250 mg/kg | |
| Androsterone | Mouse | Intraperitoneal | TDLO: 40 mg/kg |
TDLO (Lowest Published Toxic Dose)
Subchronic and Chronic Toxicity
Comprehensive subchronic or chronic toxicity studies specifically on this compound have not been identified in the available literature. However, studies on other androgens, such as androstenedione (B190577), provide insights into the potential target organs for toxicity upon prolonged exposure. A 2-year gavage study of androstenedione in rats and mice revealed an increased incidence of tumors in the liver and lungs, suggesting that these organs may be susceptible to the long-term effects of androgenic compounds[3].
Carcinogenicity
This compound is classified by the European Chemicals Agency (ECHA) as a substance suspected of causing cancer (Carc. 2, H351)[1]. This classification is based on aggregated data from notifications to the ECHA C&L Inventory. It is important to note that this is a hazard warning and does not quantify the carcinogenic risk in humans. Long-term studies on androstenedione have shown it to be carcinogenic in mice and potentially in rats, causing an increase in hepatocellular and lung tumors[3].
Genotoxicity
There is a lack of specific genotoxicity data for this compound. Standard genotoxicity testing for steroidal compounds typically includes an in vitro bacterial reverse mutation assay (Ames test) and an in vivo micronucleus assay to assess for gene mutations and chromosomal damage, respectively. Given the carcinogenic classification of this compound, it is crucial to evaluate its genotoxic potential in any research setting.
Reproductive and Developmental Toxicity
Specific developmental and reproductive toxicity (DART) studies on this compound are not available. However, as an androgenic compound, it has the potential to interfere with endocrine signaling, which can have adverse effects on reproduction and development. Studies on other environmental anti-androgens and androgens have demonstrated their ability to disrupt reproductive development in mammals[4].
Pharmacokinetics and Metabolism
Absorption, Distribution, Metabolism, and Excretion (ADME)
Detailed pharmacokinetic data for this compound is scarce. As a steroid ester, it is anticipated to be hydrolyzed by esterase enzymes in the body to release the active compound, androsterone, and acetic acid[5][6]. The lipophilicity of the acetate ester may enhance its absorption compared to the parent androsterone.
Metabolic Pathway
The primary metabolic pathway for this compound is expected to involve the hydrolysis of the acetate ester, followed by the known metabolic pathways of androsterone. Androsterone is a metabolite of testosterone (B1683101) and can be further metabolized in the liver and peripheral tissues[7].
Figure 1: Proposed metabolic pathway of this compound.
Mechanism of Action and Signaling Pathways
Androsterone is a weak androgen and acts as a signaling molecule by binding to and activating the androgen receptor (AR). The activation of the AR leads to a cascade of cellular events, ultimately resulting in the regulation of gene expression.
Figure 2: Androgen receptor signaling pathway.
Experimental Protocols
Subchronic Oral Toxicity Study (90-Day) in Rodents (Adapted from OECD Guideline 408)
This protocol outlines a general procedure for a 90-day oral toxicity study in rats to evaluate the potential health hazards from repeated exposure to a test substance like this compound[8][9][10][11].
Figure 3: Workflow for a 90-day subchronic oral toxicity study.
Methodology:
-
Test System: Young, healthy adult rodents (e.g., Wistar rats), typically 5-6 weeks old at the start of the study. Both sexes should be used, with at least 10 animals per sex per group.
-
Dose Levels: At least three dose levels of the test substance and a control group receiving the vehicle only. Dose levels should be selected based on a preliminary range-finding study to elicit toxicity at the high dose without causing excessive mortality.
-
Administration: The test substance is administered orally, typically by gavage, once daily for 90 consecutive days.
-
Observations: Animals are observed daily for clinical signs of toxicity. Detailed observations are recorded weekly. Body weight and food/water consumption are measured weekly.
-
Clinical Pathology: Blood samples are collected at specified intervals (e.g., pre-test, mid-study, and termination) for hematology and clinical chemistry analysis. Urine samples may also be collected.
-
Pathology: At the end of the 90-day period, all animals are subjected to a full necropsy. Organ weights are recorded, and a comprehensive set of tissues is collected for histopathological examination.
-
Data Analysis: The data are statistically analyzed to determine any treatment-related effects. The No-Observed-Adverse-Effect Level (NOAEL) is determined as the highest dose at which no statistically or biologically significant adverse effects are observed.
Prenatal Developmental Toxicity Study in Rodents (Adapted from OECD Guideline 414)
This protocol provides a framework for assessing the potential adverse effects of a test substance on the pregnant female and the developing embryo and fetus[3][12][13][14][15].
Figure 4: Workflow for a prenatal developmental toxicity study.
Methodology:
-
Test System: Mated female rodents (e.g., Sprague-Dawley rats). A sufficient number of animals should be used to ensure approximately 20 pregnant females per group at termination.
-
Dose Levels: At least three dose levels of the test substance and a control group. The high dose should induce some maternal toxicity but not excessive mortality.
-
Administration: The test substance is administered orally once daily during the period of major organogenesis (e.g., gestation days 6 through 15 for rats).
-
Maternal Observations: Females are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded at regular intervals.
-
Termination: On the day before expected parturition (e.g., gestation day 20 for rats), the females are euthanized, and a caesarean section is performed.
-
Uterine Examination: The uterus is examined to determine the number of corpora lutea, implantations, resorptions, and live and dead fetuses.
-
Fetal Examination: Live fetuses are weighed and examined for external, visceral, and skeletal malformations and variations.
-
Data Analysis: Maternal and fetal data are statistically analyzed to identify any treatment-related effects. The NOAEL for both maternal and developmental toxicity is determined.
Conclusion
The available data on this compound suggests a safety profile that warrants careful handling and further investigation. Its classification as a suspected carcinogen underscores the need for appropriate safety precautions in a research setting. While specific toxicity data for this compound is limited, information from its parent compound, androsterone, and other androgens provides a basis for a preliminary risk assessment. Researchers and drug development professionals should consider the potential for hepatic, pulmonary, and reproductive toxicity, as well as carcinogenic and genotoxic effects. The experimental protocols provided in this guide offer a starting point for conducting further non-clinical safety studies to fill the existing data gaps and enable a more comprehensive understanding of the safety and toxicity profile of this compound.
References
- 1. This compound | C21H32O3 | CID 101996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Androstenedione | C19H26O2 | CID 6128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. one.oecd.org [one.oecd.org]
- 4. healthandenvironment.net [healthandenvironment.net]
- 5. academic.oup.com [academic.oup.com]
- 6. The emerging role of human esterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Androgen Metabolism | GLOWM [glowm.com]
- 8. oecd.org [oecd.org]
- 9. Repeated dose 90-days oral toxicity study in rodents (OECD 408: 2018). - IVAMI [ivami.com]
- 10. Oral Toxicity OECD 408 - Altogen Labs [altogenlabs.com]
- 11. ask-force.org [ask-force.org]
- 12. oecd.org [oecd.org]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. catalog.labcorp.com [catalog.labcorp.com]
- 15. oecd.org [oecd.org]
A Technical Guide to the Role of Androsterone Acetate in Androgen Receptor Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
Androsterone acetate (B1210297), the acetate ester of the endogenous steroid hormone Androsterone, is classified as an anabolic-androgenic steroid (AAS).[1][2] Its engagement with the androgen receptor (AR) signaling pathway is multifaceted, characterized by both direct, albeit weak, receptor agonism and, more significantly, indirect action via its metabolic conversion to more potent androgens. This technical guide provides an in-depth examination of the molecular mechanisms governing Androsterone acetate's influence on AR signaling, presents relevant quantitative data for contextual understanding, details common experimental protocols for studying such interactions, and uses pathway and workflow diagrams to illustrate key processes.
Introduction: Androsterone and its Acetate Ester
Androsterone (3α-hydroxy-5α-androstan-17-one) is an endogenous steroid hormone and a metabolite of testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT).[3] It is considered a weak androgen, possessing approximately one-seventh the androgenic potency of testosterone.[3] this compound is the synthetic acetate ester of Androsterone, with the chemical formula C₂₁H₃₂O₃.[4][5] As an ester, it is presumed to function as a prodrug, undergoing hydrolysis in the body to release the active Androsterone molecule. Its primary relevance in AR signaling stems from its dual capacity to act as a direct ligand and as a precursor in androgen biosynthesis.
The Canonical Androgen Receptor (AR) Signaling Pathway
The androgen receptor is a ligand-activated transcription factor belonging to the nuclear receptor superfamily.[6][7] Its activation is central to male sexual development and the maintenance of the male phenotype.[6] The canonical signaling pathway is a well-understood cascade of molecular events.
The process begins when androgens, such as testosterone or DHT, diffuse into the target cell. In the cytoplasm, the androgen binds to the Ligand-Binding Domain (LBD) of the AR, which is associated with a complex of heat shock proteins (HSPs).[6][7] This binding induces a conformational change in the AR, leading to the dissociation of the HSPs. The activated AR-ligand complex then translocates into the nucleus, forms a homodimer, and binds to specific DNA sequences known as Androgen Response Elements (AREs) located in the promoter or enhancer regions of target genes.[8][9] The DNA-bound dimer recruits a suite of coactivator proteins, which facilitates the assembly of the transcriptional machinery and initiates the transcription of androgen-responsive genes.[10]
Mechanism of Action of this compound
This compound influences the AR pathway through two distinct mechanisms: indirect action as a prohormone and direct action as a weak agonist.
Indirect Action: A Metabolic Intermediate
The more significant role of this compound is as a prohormone. Following administration, esterases are expected to cleave the acetate group, releasing free Androsterone. Androsterone can then be converted back into the highly potent androgen, DHT, via the enzymes 3α-hydroxysteroid dehydrogenase (3α-HSD) and 17β-hydroxysteroid dehydrogenase (17β-HSD).[3] This conversion bypasses testosterone as an intermediate.[3] By serving as a precursor to DHT, this compound contributes to the local pool of potent androgens that can robustly activate the AR signaling pathway described above. This metabolic role is particularly relevant in the "backdoor pathway" of androgen synthesis, which is crucial for masculinization in the human fetus.[3][11]
Direct Action: Weak Receptor Agonism
The released Androsterone can also bind directly to the androgen receptor. However, its binding affinity and potency are substantially lower than that of testosterone and DHT.[3] Therefore, its direct contribution to AR activation is considered weak. In scenarios with low levels of more potent androgens, Androsterone could elicit a minimal androgenic response. However, in the presence of testosterone or DHT, its effect is likely negligible due to competitive binding.
Quantitative Data on Androgen Receptor Binding
Table 1: Relative Binding Affinity (RBA) of Various Steroids for the Androgen Receptor
| Compound | Abbreviation | Relative Binding Affinity (%) vs. DHT | Reference Compound(s) |
| Dihydrotestosterone | DHT | 100 | Dihydrotestosterone |
| Testosterone | T | ~50 | Dihydrotestosterone[12] |
| Androsterone | - | ~14 (1/7th of T) | Testosterone[3] |
| Nandrolone | 19-NT | 154-155 | Metribolone[13] |
| Metribolone | R1881 | 199-210 | Metribolone[13] |
| Cyproterone Acetate | CPA | 7.8 | Metribolone[6] |
Note: RBA values can vary based on the experimental system (e.g., tissue source, assay conditions). The value for Androsterone is an approximation derived from its described potency relative to testosterone.[3]
Experimental Protocols for Studying AR Signaling
The characterization of compounds like this compound involves standard pharmacological assays to determine their binding affinity, efficacy, and potency at the androgen receptor.
Competitive Ligand Binding Assay
This assay quantifies the ability of a test compound to compete with a high-affinity radiolabeled androgen (e.g., [³H]DHT or [³H]Metribolone/R1881) for binding to the AR.
Methodology:
-
Receptor Source: Prepare cytosol extracts from androgen-sensitive tissues (e.g., hamster or rat prostate) or use purified, recombinant AR protein.[14]
-
Incubation: Incubate a fixed concentration of the radiolabeled ligand with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound (e.g., this compound).
-
Separation: Separate receptor-bound from unbound radioligand using methods like dextran-coated charcoal adsorption or filter binding.
-
Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. The IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding) is determined. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
AR-Mediated Reporter Gene Assay
This cell-based functional assay measures the ability of a compound to activate or inhibit AR-mediated gene transcription.
Methodology:
-
Cell Culture: Use a host cell line (e.g., HEK293, PC-3, LNCaP) that is either endogenously or transiently transfected to express the full-length human AR.
-
Transfection: Co-transfect the cells with two plasmids: an AR expression vector (if not endogenous) and a reporter vector. The reporter vector contains a reporter gene (e.g., Luciferase or β-galactosidase) under the control of a promoter with multiple AREs.
-
Treatment: Treat the transfected cells with various concentrations of the test compound. Include a known agonist (e.g., DHT) as a positive control and a vehicle as a negative control.
-
Lysis and Assay: After an incubation period (typically 18-24 hours), lyse the cells and measure the reporter enzyme activity (e.g., luminescence for luciferase).
-
Data Analysis: Plot the reporter activity against the log concentration of the test compound to generate a dose-response curve. From this curve, determine the EC₅₀ (effective concentration for 50% maximal response) and the maximal efficacy relative to the positive control.
Conclusion
This compound's role in androgen receptor signaling is primarily that of a prohormone. While its active form, Androsterone, can directly bind to the AR, its low potency renders this interaction of minor physiological significance compared to its metabolic conversion to the powerful androgen DHT. For drug development professionals, understanding this indirect mechanism is critical. The potential for this compound to elevate DHT levels means it can contribute significantly to the overall androgenic load, thereby activating the AR signaling cascade and promoting the transcription of androgen-responsive genes. Its biological activity is therefore best understood not by its direct receptor affinity, but by its position within the broader network of androgen metabolism.
References
- 1. Androsterone: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 2. Anabolic steroid - Wikipedia [en.wikipedia.org]
- 3. Androsterone - Wikipedia [en.wikipedia.org]
- 4. This compound [webbook.nist.gov]
- 5. This compound | C21H32O3 | CID 101996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Androgen receptor - Wikipedia [en.wikipedia.org]
- 7. Chemistry and Structural Biology of Androgen Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Androgen Receptor Signaling Pathway in Prostate Cancer: From Genetics to Clinical Applications | MDPI [mdpi.com]
- 9. Role of Androgen Receptor in Prostate Cancer: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Therapies Targeted to Androgen Receptor Signaling Axis in Prostate Cancer: Progress, Challenges, and Hope - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Androgen backdoor pathway - Wikipedia [en.wikipedia.org]
- 12. Androgen Physiology: Receptor and Metabolic Disorders - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Template:Relative affinities of anabolic steroids and related steroids - Wikipedia [en.wikipedia.org]
- 14. Relative binding affinity of novel steroids to androgen receptors in hamster prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
Androsterone acetate and its relevance in endocrinology studies
Androsterone (B159326) Acetate (B1210297): A Technical Guide for Endocrine Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Androsterone, an endogenous steroid hormone, is a metabolite of testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT) and serves as a key marker of androgen metabolism.[1][2] While possessing weaker androgenic activity than its parent hormones, approximately 1/7th that of testosterone, its role in endocrinology is significant, contributing to the overall androgenic landscape and influencing various physiological processes.[1] Androsterone Acetate, the acetate ester of androsterone, is a synthetic derivative designed to modify the pharmacokinetic profile of the parent steroid. This guide provides a comprehensive technical overview of this compound, its relevance in endocrinology, and detailed methodologies for its study.
Chemical and Physical Properties
This compound is chemically known as 3α-acetoxy-5α-androstan-17-one.[3] The addition of the acetate group increases its lipophilicity. Key properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₁H₃₂O₃ | [3][4] |
| Molecular Weight | 332.48 g/mol | [3][4] |
| IUPAC Name | [(3R,5S,8R,9S,10S,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate | [3] |
| CAS Number | 1164-95-0 | [3] |
| Melting Point | 102-106 °C | [5] |
| Boiling Point | 424.6 °C at 760 mmHg | [5] |
| Density | 1.09 g/cm³ | [5] |
| Water Solubility | Log10WS: -5.00 (Crippen Calculated Property) | [6] |
| Octanol/Water Partition Coefficient | LogPoct/wat: 4.530 (Crippen Calculated Property) | [6] |
Biosynthesis and Metabolism
Androsterone is naturally produced in the body as a metabolite of testosterone and androstenedione.[1] The biosynthesis involves several key enzymatic steps. This compound, being a synthetic compound, is not produced endogenously. Once administered, it is expected to be hydrolyzed by esterase enzymes in the body to release the active compound, Androsterone.
The metabolic pathway leading to the formation of Androsterone is illustrated below.
Mechanism of Action: Androgen Receptor Signaling
The biological effects of androgens are primarily mediated through the androgen receptor (AR), a ligand-activated transcription factor belonging to the nuclear receptor superfamily.[4] The canonical AR signaling pathway involves the following key steps:
-
Ligand Binding: In its inactive state, the AR resides in the cytoplasm, complexed with heat shock proteins (HSPs).[3][4] Androgens, such as Androsterone, diffuse into the cell and bind to the ligand-binding domain (LBD) of the AR, inducing a conformational change.[3]
-
HSP Dissociation and Dimerization: This conformational change leads to the dissociation of HSPs, exposing the nuclear localization signal. The ligand-bound AR monomers then form homodimers.[3][4]
-
Nuclear Translocation: The AR homodimers translocate into the nucleus.[3][7]
-
DNA Binding: In the nucleus, the AR dimers bind to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter and enhancer regions of target genes.[3][7]
-
Transcriptional Regulation: The AR-DNA complex recruits co-activator or co-repressor proteins, which modulate the transcription of androgen-responsive genes, thereby altering protein synthesis and cellular function.[3][8]
Relevance in Endocrinology Studies
This compound, as a precursor to Androsterone, is a valuable tool for studying androgen action. While specific quantitative data for this compound is limited, studies on Androsterone provide insights into its potential effects.
In Vitro Androgen Receptor Binding
In Vivo Effects
Studies on the parent compound, Androsterone, have demonstrated its biological activity in vivo. For example, in a study using gonadectomized rats, Androsterone administered via subcutaneous injection showed anxiolytic effects.
| Compound | Dose | Effect in Elevated Plus Maze (Time on Open Arm) | Reference |
| Androsterone | 1 mg/kg | Significantly increased time on the open arm compared to vehicle | [6] |
| 3α-diol | 1 mg/kg | Significantly increased time on the open arm compared to vehicle | [6] |
| 3β-diol | 1 mg/kg | Significantly increased time on the open arm compared to vehicle | [6] |
These findings suggest that Androsterone, and by extension this compound, may have neurosteroid activities. Further research is needed to fully elucidate the in vivo effects of this compound on classical androgen targets such as muscle and reproductive tissues.
Experimental Protocols
Androgen Receptor Competitive Binding Assay
This protocol provides a framework for determining the binding affinity of a test compound to the androgen receptor.
Objective: To determine the IC50 of this compound for the androgen receptor.
Materials:
-
Rat ventral prostate cytosol (source of AR)
-
Radiolabeled androgen (e.g., [³H]-R1881)
-
Unlabeled R1881 (for standard curve)
-
Test compound (this compound)
-
TEDG buffer (Tris, EDTA, DTT, Glycerol)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Preparation of Cytosol: Homogenize rat ventral prostates in ice-cold TEDG buffer. Centrifuge at high speed to obtain the cytosol (supernatant).
-
Assay Setup: In assay tubes, combine the cytosol preparation, a fixed concentration of [³H]-R1881, and varying concentrations of either unlabeled R1881 (for the standard curve) or the test compound.
-
Incubation: Incubate the tubes at 4°C for a sufficient time to reach binding equilibrium (e.g., 18-24 hours).
-
Separation of Bound and Free Ligand: Separate the AR-bound radioligand from the free radioligand. This can be achieved using methods like hydroxylapatite (HAP) assay or dextran-coated charcoal.
-
Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.
-
Data Analysis: Plot the percentage of bound radioligand against the logarithm of the competitor concentration. The IC50 value is determined from the resulting sigmoidal curve.
Gas Chromatography-Mass Spectrometry (GC-MS) for Androgen Analysis
This protocol outlines a general procedure for the qualitative and quantitative analysis of this compound in biological samples.
Objective: To detect and quantify this compound in a sample matrix.
Materials:
-
Sample (e.g., serum, urine)
-
Internal standard (e.g., a deuterated analog)
-
Extraction solvent (e.g., acetonitrile, ethyl acetate)
-
Derivatizing agent (e.g., BSTFA)
-
GC-MS system with an appropriate column (e.g., USP G27, G36)
Procedure:
-
Sample Preparation:
-
Derivatization: To improve volatility and chromatographic properties, derivatize the extracted steroids by silylation (e.g., with BSTFA at 70°C).[12]
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
The gas chromatograph separates the different steroids based on their retention times.
-
The mass spectrometer fragments the molecules and detects the resulting ions, providing a unique mass spectrum for each compound.
-
-
Data Analysis:
-
Identify this compound by comparing its retention time and mass spectrum to that of a known standard.
-
For quantitative analysis, create a calibration curve using known concentrations of the standard and the internal standard.
-
Conclusion
This compound is a synthetically derived ester of the endogenous androgen, Androsterone. Its utility in endocrinology research lies in its potential to act as a pro-drug for Androsterone, allowing for the study of its specific downstream effects. While there is a need for more quantitative data on its receptor binding affinity and in vivo efficacy, the established methodologies for studying androgens can be readily applied to this compound. This guide provides a foundational understanding and practical protocols for researchers and drug development professionals interested in exploring the role of this and other androgens in endocrine health and disease.
References
- 1. Quantitative analysis of specific androgens in serum and urine samples from male, pre, and postmenopausal subjects using LC-MRM-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of androsterone and of male hormone concentrates on the accessory reproductive organs of castrated rats, mice and guinea-pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo studies on the antiandrogenic effects of cimetidine versus cyproterone acetate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The prolonged treatment of male and female rats with androsterone and its derivatives, alone or together with oestrone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Androgens with activity at estrogen receptor beta have anxiolytic and cognitive-enhancing effects in male rats and mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anabolic and androgenic activities, in rat, of some nandrolone and androstanolone esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SOME EFFECTS OF ANDROSTERONE ON SEXUAL DEVELOPMENT IN THE FEMALE RAT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
- 10. Androgen Physiology, Pharmacology, Use and Misuse - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. The effect of anabolic-androgenic steroids on sexual behavior and reproductive tissues in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Investigation of Androsterone Acetate's Pheromonal Effects: A Technical Guide
Disclaimer: Direct experimental data on the specific pheromonal effects of Androsterone acetate (B1210297) is limited in the current scientific literature. This guide synthesizes information from studies on structurally related androgenic steroids, primarily androstenone and androstadienone, to provide a preliminary framework for researchers, scientists, and drug development professionals. The experimental protocols and potential effects described herein are extrapolated and should be validated through direct empirical investigation of Androsterone acetate.
Introduction
This compound, an ester of the steroid hormone androsterone, belongs to the androstane (B1237026) class of compounds, which includes several molecules implicated as putative pheromones in various species, including humans.[1][2][3] Pheromones are chemical signals that trigger innate behavioral or physiological responses in members of the same species.[1][2] While extensive research has been conducted on related compounds like androstadienone and androstenone, this compound remains a relatively unexplored molecule in the context of chemical communication.[3] This technical guide aims to provide a comprehensive preliminary investigation into the potential pheromonal effects of this compound, drawing upon existing data from analogous compounds to inform future research.
Quantitative Data Summary
Due to the absence of specific quantitative data for this compound's pheromonal effects, this section presents a template for data presentation based on studies of related androstene steroids. These tables illustrate the types of quantitative outcomes that should be measured in future studies of this compound.
Table 1: Hypothetical Behavioral Effects of this compound Exposure in Humans
| Behavioral Metric | Placebo Group (Mean ± SD) | This compound Group (Mean ± SD) | p-value | Effect Size (Cohen's d) |
| Mood (Positive Affect Score) | 25.3 ± 5.2 | 29.8 ± 4.9 | <0.05 | 0.88 |
| Attractiveness Rating of Opposite Sex | 5.1 ± 1.5 | 6.7 ± 1.3 | <0.05 | 1.12 |
| Cooperation in Economic Games (%) | 45 ± 10 | 60 ± 8 | <0.05 | 1.62 |
| Self-Reported Feelings of Tension | 15.2 ± 3.1 | 11.5 ± 2.8 | <0.05 | -1.24 |
Note: The data in this table is hypothetical and for illustrative purposes only. It is based on observed effects of androstadienone in human studies.[2][4][5]
Table 2: Hypothetical Physiological Responses to this compound in a Mammalian Model
| Physiological Parameter | Baseline (Mean ± SEM) | Post-Exposure (Mean ± SEM) | % Change |
| Heart Rate (bpm) | 120 ± 5 | 115 ± 4 | -4.2% |
| Skin Conductance Level (µS) | 5.2 ± 0.4 | 6.1 ± 0.5 | +17.3% |
| Salivary Cortisol (nmol/L) | 15.8 ± 1.2 | 13.2 ± 1.1 | -16.5% |
| Testosterone Levels (ng/dL) | 4.5 ± 0.3 | 4.8 ± 0.4 | +6.7% |
Note: This data is hypothetical and based on physiological responses observed with other putative pheromones.[4][6]
Experimental Protocols
The following are detailed methodologies for key experiments that could be adapted to investigate the pheromonal effects of this compound.
Human Behavioral Studies: Double-Blind, Placebo-Controlled Design
-
Subject Recruitment: Recruit a cohort of healthy adult male and female participants. Screen for olfactory function and hormonal status (e.g., menstrual cycle phase for females).
-
Pheromone and Placebo Preparation: Prepare a solution of this compound in a carrier solvent (e.g., propylene (B89431) glycol or ethanol) at a concentration determined by pilot studies. The placebo will consist of the carrier solvent alone.
-
Exposure Method: Administer the compound or placebo via a cotton pad affixed under the nose or through a controlled olfactometer to ensure consistent dosage.
-
Behavioral Assays:
-
Mood Assessment: Utilize validated questionnaires such as the Positive and Negative Affect Schedule (PANAS) before and after exposure.
-
Attractiveness Ratings: Present participants with standardized images or videos of individuals of the opposite sex and ask them to rate their attractiveness on a Likert scale.
-
Cooperation Tasks: Employ behavioral economics paradigms like the Ultimatum Game or Dictator Game to quantify cooperative behavior.[4]
-
-
Data Analysis: Use appropriate statistical tests (e.g., t-tests, ANOVA) to compare the behavioral outcomes between the this compound and placebo groups.
Animal Behavioral Studies: Open Field and Elevated Plus Maze
-
Animal Model: Utilize a suitable mammalian model, such as laboratory rats or mice. House animals individually to prevent social habituation.
-
Compound Administration: Expose animals to this compound vapor in a controlled chamber or via direct application of a diluted solution to a conspecific.
-
Behavioral Paradigms:
-
Open Field Test: To assess general locomotor activity and anxiety-like behavior. Measure parameters such as total distance traveled, time spent in the center versus the periphery.
-
Elevated Plus Maze: A standard test for anxiety. Record the time spent in the open arms versus the closed arms.[7]
-
-
Data Analysis: Analyze the data using statistical software to compare the behavior of exposed animals to a control group.
Electrophysiological Recordings from the Vomeronasal Organ (VNO)
-
Tissue Preparation: Isolate the vomeronasal organ (VNO) from an anesthetized animal model. Prepare acute tissue slices for electrophysiological recording.
-
Recording Setup: Use a patch-clamp setup to record from individual vomeronasal sensory neurons.
-
Pheromone Application: Perfuse the tissue slice with a solution containing this compound at varying concentrations.
-
Data Acquisition and Analysis: Record changes in membrane potential and firing rate of the neurons in response to the compound. Analyze the dose-response relationship. While the functionality of the human VNO is debated, it is considered a key organ for pheromone detection in many mammals.[8][9][10]
Signaling Pathways and Visualizations
The pheromonal effects of androstane steroids are likely mediated through olfactory receptors, potentially including those in the vomeronasal organ in animals, leading to downstream neural and hormonal responses.[9][11]
Proposed General Signaling Pathway
Upon binding to a receptor, this compound could initiate a G-protein coupled receptor (GPCR) signaling cascade, leading to the activation of second messengers like cAMP or IP3. This would ultimately result in the depolarization of the sensory neuron and the transmission of a signal to the brain's olfactory bulb and then to higher-order regions like the amygdala and hypothalamus, which are involved in emotion and social behavior.[11][12]
Caption: Hypothesized signaling cascade for this compound.
Experimental Workflow for Behavioral Studies
The following diagram illustrates a typical workflow for investigating the behavioral effects of this compound.
Caption: Workflow for human behavioral studies on this compound.
Conclusion
While direct evidence for the pheromonal effects of this compound is currently lacking, its structural similarity to known androstane pheromones suggests it is a promising candidate for investigation. The experimental protocols and theoretical frameworks presented in this guide provide a solid foundation for future research in this area. Rigorous, controlled studies are necessary to elucidate the specific behavioral, physiological, and neural responses to this compound and to determine its potential role in chemical communication.
References
- 1. researchgate.net [researchgate.net]
- 2. Pheromones and their effect on women’s mood and sexuality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The search for human pheromones: the lost decades and the necessity of returning to first principles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Putative Human Pheromone, Androstadienone, Increases Cooperation between Men - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Behavioral and electrophysiological effects of androstadienone, a human pheromone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Androgens with activity at estrogen receptor beta have anxiolytic and cognitive-enhancing effects in male rats and mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The vomeronasal organ is not involved in the perception of endogenous odors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sex difference and steroid modulation of pheromone-induced immediate early genes in the two zones of the mouse accessory olfactory system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Vomeronasal organ and human pheromones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Androgen cell signaling pathways involved in neuroprotective actions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Androgen Physiology: Receptor and Metabolic Disorders - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Metabolic Fate of Androsterone Acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Androsterone (B159326) acetate (B1210297), a synthetic ester of the endogenous steroid hormone androsterone, is presumed to function as a prodrug, undergoing rapid hydrolysis to yield its parent compound. This guide delineates the metabolic journey of androsterone acetate, commencing with its probable enzymatic cleavage and proceeding through the well-documented metabolic pathways of androsterone. This includes its interconversion with other androgens, its physiological activity as a weak androgen and a neurosteroid, and its ultimate inactivation and excretion. This document provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of androsterone, supported by quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows to facilitate a thorough understanding for research and drug development applications.
Introduction: From this compound to Androsterone
This compound is an esterified form of androsterone. In vivo, esterification of steroids is a common strategy to improve their oral bioavailability and extend their half-life.[1] Steroid esters are generally hydrolyzed by non-specific esterases present in the blood, liver, and other tissues to release the active parent steroid.[2][3] For instance, methylprednisolone (B1676475) acetate is rapidly hydrolyzed to methylprednisolone in vivo.[4] Similarly, testosterone (B1683101) esters are hydrolyzed to testosterone to exert their physiological effects.[5] It is therefore posited that this compound is rapidly and efficiently cleaved by esterases to release androsterone, which then enters its established metabolic pathways.
Absorption, Distribution, Metabolism, and Excretion (ADME) of Androsterone
The metabolic fate of androsterone, the active metabolite of this compound, is a complex process involving multiple enzymatic conversions and eventual conjugation for excretion.
Absorption and Distribution
Following its release from the acetate ester, androsterone is absorbed and distributed throughout the body. Like other steroids, it is expected to bind to plasma proteins such as albumin and sex hormone-binding globulin (SHBG) for transport in the circulation.[5]
Metabolism: A Network of Interconversions
Androsterone is a key metabolite of testosterone and dihydrotestosterone (B1667394) (DHT) and can also be synthesized from dehydroepiandrosterone (B1670201) (DHEA).[6] The primary sites of androgen metabolism are the liver and peripheral tissues.[6] The key enzymatic reactions in androsterone metabolism include:
-
Formation from Precursors: Androstenedione (B190577) is converted to 5α-androstanedione by 5α-reductase, which is then reduced to androsterone by 3α-hydroxysteroid dehydrogenase (3α-HSD).[2]
-
Interconversion with other Androgens: Androsterone can be converted back to DHT through the sequential action of 3α-HSD and 17β-hydroxysteroid dehydrogenase (17β-HSD). This represents a "backdoor pathway" for DHT synthesis.
Excretion: Inactivation and Elimination
The final step in the metabolism of androsterone is its conversion into water-soluble conjugates to facilitate urinary excretion. This is primarily achieved through:
-
Glucuronidation: The 3α-hydroxyl group of androsterone is conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs) to form androsterone glucuronide.
-
Sulfation: Androsterone can also be sulfated by sulfotransferases (SULTs) to form androsterone sulfate.
These conjugated forms are biologically inactive and are readily eliminated from the body via the kidneys.[7]
Quantitative Pharmacokinetic Data
Quantitative data on the pharmacokinetics of androsterone is limited. The following table summarizes available information, primarily from studies on related androgens.
| Parameter | Value | Species | Notes | Reference |
| Urinary Excretion Rate of Androsterone (following Androstenedione administration) | ||||
| 100 mg Androstenedione | 3,836 ± 458 µg/h | Human (male) | Measured as glucuronide conjugate. | [8] |
| 300 mg Androstenedione | 8,142 ± 1,362 µg/h | Human (male) | Measured as glucuronide conjugate. | [8] |
| Lower Limit of Quantitation (LLOQ) in Serum | ||||
| Androsterone | 0.05 ng/mL | Human | Using LC-MS/MS. | [9] |
| Androsterone Sulphate | Not specified | Human | LC-MRM-MS method developed for quantification. | [10] |
Signaling Pathways and Physiological Roles
Androsterone exerts its biological effects through multiple signaling pathways.
Androgenic Activity
Androsterone is a weak androgen, binding to the androgen receptor (AR) with lower affinity than testosterone or DHT. Upon binding, the AR translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on DNA, thereby modulating the transcription of target genes involved in male sexual development and function.[11][12]
Neurosteroid Activity
Androsterone is also recognized as a neurosteroid that can modulate neuronal excitability. It acts as a positive allosteric modulator of the GABAA receptor, the primary inhibitory neurotransmitter receptor in the brain. By binding to a site on the GABAA receptor distinct from the GABA binding site, androsterone enhances the receptor's response to GABA, leading to increased chloride ion influx and hyperpolarization of the neuron, which has a calming or anticonvulsant effect.[13][14][15]
Experimental Protocols
The analysis of androsterone and its metabolites requires sensitive and specific analytical techniques. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the methods of choice.
In Vitro Metabolism using Human Liver Microsomes
This protocol provides a general framework for studying the metabolism of this compound in a controlled in vitro environment.
-
Incubation: Incubate this compound with human liver microsomes in a phosphate (B84403) buffer (pH 7.4) at 37°C. The reaction mixture should contain a NADPH regenerating system to support cytochrome P450-mediated metabolism.[16][17]
-
Time Points: Collect samples at various time points (e.g., 0, 15, 30, 60 minutes) to monitor the disappearance of the parent compound and the formation of metabolites.
-
Reaction Termination: Stop the reaction by adding a cold organic solvent, such as acetonitrile (B52724) or methanol (B129727), to precipitate the proteins.[18]
-
Sample Preparation: Centrifuge the samples to pellet the precipitated proteins. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Analysis: Reconstitute the dried extract in a suitable solvent for LC-MS/MS or derivatize for GC-MS analysis.[16]
In Vivo Study in a Human or Animal Model
This protocol outlines a general procedure for an in vivo study to investigate the pharmacokinetics and metabolism of this compound.
-
Subject Recruitment and Dosing: Administer a single dose of this compound to healthy volunteers or an appropriate animal model.
-
Sample Collection: Collect blood samples at predetermined time points (e.g., pre-dose, and several points post-dose) into tubes containing an anticoagulant. Collect urine over specified intervals.[8][19]
-
Sample Processing: Centrifuge the blood samples to separate plasma. Store plasma and urine samples at -80°C until analysis.
-
Steroid Extraction from Plasma: Perform liquid-liquid extraction or solid-phase extraction to isolate the steroids from the plasma matrix.[20][21]
-
Steroid Extraction from Urine: For urine samples, an enzymatic hydrolysis step with β-glucuronidase and sulfatase is required to cleave the conjugated metabolites back to their free form before extraction.[22][23]
-
Analytical Quantification: Quantify the concentrations of this compound, androsterone, and its key metabolites using a validated LC-MS/MS or GC-MS method.[9][22]
Analytical Method: LC-MS/MS for Serum Androgens
-
Sample Preparation:
-
To 200 µL of serum, add an internal standard solution containing deuterated analogs of the analytes.
-
Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile).
-
Vortex and centrifuge to pellet the proteins.
-
Transfer the supernatant and perform liquid-liquid extraction with a non-polar solvent (e.g., hexane:ethyl acetate).
-
Evaporate the organic layer to dryness and reconstitute in the mobile phase.[21][24]
-
-
Chromatographic Separation:
-
Use a C18 reverse-phase column with a gradient elution of water and methanol or acetonitrile, both containing a small amount of an additive like formic acid or ammonium (B1175870) fluoride (B91410) to improve ionization.[20]
-
-
Mass Spectrometric Detection:
Conclusion
The metabolic fate of this compound is intrinsically linked to that of its parent compound, androsterone. Following rapid hydrolysis by esterases, androsterone participates in a complex network of androgen metabolism, acting as a weak androgen and a neurosteroid before being inactivated by conjugation and excreted in the urine. A thorough understanding of these pathways, supported by robust analytical methodologies, is essential for the continued research and development of androgens and related compounds in a therapeutic context. This guide provides a foundational understanding and practical framework for scientists and researchers in this field.
References
- 1. Androgen ester - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. In vitro hydrolysis of steroid acid ester derivatives of prednisolone in plasma of different species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preliminary in vitro and in vivo investigations on methylprednisolone and its acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmacy180.com [pharmacy180.com]
- 6. Androgen Metabolism | GLOWM [glowm.com]
- 7. dalspace.library.dal.ca [dalspace.library.dal.ca]
- 8. Metabolism of orally administered androstenedione in young men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assay reproducibility of serum androgen measurements using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative analysis of specific androgens in serum and urine samples from male, pre, and postmenopausal subjects using LC-MRM-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Androgen Receptor Signaling Pathway in Prostate Cancer: From Genetics to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Androgen receptor - Wikipedia [en.wikipedia.org]
- 13. The Testosterone-Derived Neurosteroid Androstanediol Is a Positive Allosteric Modulator of GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The testosterone-derived neurosteroid androstanediol is a positive allosteric modulator of GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Neurosteroids and GABA-A Receptor Function [frontiersin.org]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - JP [thermofisher.com]
- 19. cdnsciencepub.com [cdnsciencepub.com]
- 20. waters.com [waters.com]
- 21. An LC-MS/MS Methodological Framework for Steroid Hormone Measurement from Human Serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Steroidomics via Gas Chromatography–Mass Spectrometry (GC-MS): A Comprehensive Analytical Approach for the Detection of Inborn Errors of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. tools.thermofisher.com [tools.thermofisher.com]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Androsterone Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Androsterone (B159326) acetate (B1210297) is an acetylated derivative of androsterone, an endogenous steroid hormone. Accurate and reliable quantification of androsterone acetate is crucial in various research and development settings, including pharmaceutical quality control, metabolism studies, and endocrinology research. This document provides a detailed protocol for the analysis of this compound using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The described methodology is a robust starting point for method development and validation in a laboratory setting.
Principle of the Method
This method utilizes reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar. This compound, a relatively nonpolar compound, is retained on the column and then eluted by a mobile phase typically composed of acetonitrile (B52724) and water. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Detection is achieved by monitoring the UV absorbance of the analyte at a specific wavelength.
Proposed HPLC Method Parameters
The following parameters are proposed as a starting point for the HPLC analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.
| Parameter | Recommended Condition |
| HPLC System | Quaternary or Binary Gradient HPLC System |
| Detector | UV-Vis or Photodiode Array (PDA) Detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile and Water |
| Mode | Isocratic or Gradient |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm (requires experimental verification) |
| Diluent | Acetonitrile/Water (50:50, v/v) |
Experimental Protocols
Preparation of Standard Solutions
-
Primary Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent. Sonicate if necessary to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary standard stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.
Sample Preparation
The sample preparation method will vary depending on the matrix (e.g., bulk drug, formulation, biological fluid). A generic protocol for a solid dosage form is provided below.
-
Accurately weigh and finely powder a representative number of tablets.
-
Weigh a portion of the powder equivalent to approximately 10 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 15-20 minutes to extract the active ingredient.
-
Allow the solution to cool to room temperature and then dilute to volume with the diluent.
-
Mix well and filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.
Method Validation Protocol
The proposed HPLC method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose. The following validation parameters should be assessed:
System Suitability
Before starting the validation, system suitability must be established. Inject the working standard solution (e.g., 20 µg/mL) six times. The results should meet the following criteria:
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| % RSD of Peak Area | ≤ 2.0% |
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Protocol: Inject the blank (diluent), a placebo solution, a standard solution, and a sample solution.
-
Acceptance Criteria: The chromatograms should show no interfering peaks at the retention time of this compound in the blank and placebo injections.
Linearity
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte.
-
Protocol: Inject the prepared calibration standards at a minimum of five concentration levels (e.g., 5, 10, 20, 50, 100 µg/mL).
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
Accuracy (Recovery)
Accuracy is the closeness of the test results obtained by the method to the true value.
-
Protocol: Perform recovery studies by spiking a placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each level in triplicate.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
System Precision: As per system suitability.
-
Method Precision (Repeatability): Analyze six independent sample preparations at 100% of the test concentration on the same day.
-
Intermediate Precision (Ruggedness): Repeat the method precision analysis on a different day, with a different analyst, and on a different instrument.
-
Acceptance Criteria: The % RSD for method precision and intermediate precision should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).
-
Acceptance Criteria: The LOQ should be determined with acceptable precision and accuracy.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Protocol: Introduce small changes to the method parameters such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%).
-
Acceptance Criteria: The system suitability parameters should remain within the acceptable limits for all varied conditions.
Data Presentation
Table 1: System Suitability Results
| Injection | Retention Time (min) | Peak Area | Tailing Factor | Theoretical Plates |
| 1 | ||||
| 2 | ||||
| 3 | ||||
| 4 | ||||
| 5 | ||||
| 6 | ||||
| Mean | ||||
| % RSD |
Table 2: Linearity Data
| Concentration (µg/mL) | Peak Area |
| Level 1 | |
| Level 2 | |
| Level 3 | |
| Level 4 | |
| Level 5 | |
| Correlation Coefficient (r²) | |
| Slope | |
| Y-intercept |
Table 3: Accuracy (Recovery) Data
| Spike Level | Amount Added (mg) | Amount Found (mg) | % Recovery |
| 80% (n=3) | |||
| 100% (n=3) | |||
| 120% (n=3) | |||
| Mean % Recovery |
Table 4: Precision Data
| Sample No. | Method Precision (% Assay) | Intermediate Precision (% Assay) |
| 1 | ||
| 2 | ||
| 3 | ||
| 4 | ||
| 5 | ||
| 6 | ||
| Mean | ||
| % RSD |
Experimental Workflow Visualization
The following diagram illustrates the overall workflow for the HPLC analysis of this compound.
Caption: Workflow for this compound HPLC Analysis.
Application Note: Analysis of Androsterone Acetate by Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note outlines a comprehensive method for the qualitative and quantitative analysis of Androsterone acetate (B1210297) using Gas Chromatography-Mass Spectrometry (GC-MS). Androsterone acetate, a steroid ester, requires a robust analytical method for its detection and quantification in various matrices, including pharmaceutical preparations and biological samples.[1] This document provides a detailed experimental protocol, including sample preparation, derivatization, GC-MS parameters, and data analysis. The presented method is intended for researchers, scientists, and professionals in drug development and quality control.
Introduction
This compound (C₂₁H₃₂O₃, MW: 332.4770 g/mol , CAS: 1482-78-6) is an acetylated form of Androsterone, a metabolite of testosterone.[2][3] Accurate and sensitive analytical methods are crucial for its identification and quantification. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of steroids due to its high resolution and sensitivity.[4] However, due to the low volatility and potential for thermal degradation of steroids, a derivatization step is often necessary to improve their chromatographic behavior and ionization efficiency in the mass spectrometer.[5][6] This application note details a reliable GC-MS method for the analysis of this compound, including a validated derivatization procedure.
Experimental
Sample Preparation
A simple extraction procedure is employed for the isolation of this compound from the sample matrix.
Protocol:
-
For solid samples (e.g., tablets):
-
Grind the sample into a fine powder.
-
Accurately weigh a portion of the powder equivalent to a single dose.
-
Add 10 mL of methanol (B129727) and sonicate for 15 minutes to dissolve the analyte.
-
Centrifuge the solution at 4000 rpm for 10 minutes.
-
Collect the supernatant for further processing.
-
-
For liquid samples (e.g., oil-based solutions):
-
Pipette 1 mL of the sample into a centrifuge tube.
-
Add 5 mL of methanol and vortex for 2 minutes to extract the analyte.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the methanolic layer (supernatant) to a clean vial.
-
-
Evaporation:
-
Evaporate the collected supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Derivatization
To enhance volatility and thermal stability, the extracted this compound is derivatized to form a trimethylsilyl (B98337) (TMS) ether.[5]
Protocol:
-
To the dried extract, add 100 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst.
-
Add 50 µL of anhydrous pyridine (B92270) to facilitate the reaction.
-
Seal the vial tightly and heat at 60°C for 30 minutes in a heating block or oven.[4]
-
After cooling to room temperature, the derivatized sample is ready for GC-MS analysis.
GC-MS Parameters
The analysis is performed on a standard GC-MS system equipped with a capillary column.
Table 1: GC-MS Instrumental Parameters
| Parameter | Value |
| Gas Chromatograph | |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 280°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Oven Program | Initial temperature 150°C, hold for 1 min, ramp to 250°C at 20°C/min, then ramp to 300°C at 10°C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Mass Range | m/z 50-550 |
| Solvent Delay | 5 minutes |
Results and Discussion
The derivatized this compound is expected to elute as a sharp peak under the specified chromatographic conditions. The mass spectrum obtained in EI mode will show characteristic fragmentation patterns.
Table 2: Expected Quantitative Data for Derivatized this compound
| Parameter | Expected Value |
| Retention Time | Approximately 12-15 minutes (dependent on the specific GC system) |
| Molecular Ion (M+) of TMS derivative | m/z 404 |
| Key Fragment Ions | m/z 344, 254, 129 |
Note: The exact retention time and fragmentation pattern should be confirmed by analyzing a certified reference standard.
The mass spectrum of underivatized this compound would show a molecular ion at m/z 332. The NIST WebBook provides reference mass spectral data for this compound.[2]
Workflow Diagram
Caption: GC-MS analysis workflow for this compound.
Conclusion
The described GC-MS method provides a reliable and robust protocol for the analysis of this compound. The sample preparation and derivatization steps are straightforward and essential for achieving good chromatographic separation and sensitive detection. This application note serves as a valuable resource for laboratories involved in the analysis of steroids.
References
- 1. 3beta-Acetoxyandrost-5-en-17-one | C21H30O3 | CID 14709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. This compound [webbook.nist.gov]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. Derivatization of steroids in biological samples for GC-MS and LC-MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Androsterone Acetate in Serum Samples by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction Androsterone is a key metabolite of testosterone (B1683101) and androstenedione (B190577).[1] Its synthetic ester, Androsterone acetate (B1210297), is utilized in various research and pharmaceutical contexts. Accurate quantification of Androsterone acetate in serum is crucial for pharmacokinetic studies, drug metabolism research, and understanding its physiological effects. This document provides a detailed protocol for the sensitive and selective quantification of this compound in human serum using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a powerful analytical technique for steroid hormone analysis.[2][3]
Principle of the Method This method employs a liquid-liquid extraction (LLE) procedure to isolate this compound and an internal standard (IS) from the serum matrix. The extracted analytes are then separated using reverse-phase Ultra-High-Performance Liquid Chromatography (UHPLC) and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This approach ensures high selectivity and sensitivity, allowing for the accurate measurement of low physiological or therapeutic concentrations.[2][4]
Experimental Protocols
Materials and Reagents
-
Standards: this compound (≥98% purity), Androsterone-d4 acetate (internal standard, IS).
-
Solvents: Methanol (B129727) (LC-MS grade), Acetonitrile (LC-MS grade), Water (LC-MS grade), Formic acid (≥99%), Methyl tert-butyl ether (MTBE, HPLC grade).
-
Serum: Human serum, double charcoal-stripped serum (for calibration standards and QCs).
-
Consumables: 1.5 mL polypropylene (B1209903) microcentrifuge tubes, 4 mL glass vials, autosampler vials with inserts.
Instrumentation
-
LC System: UHPLC system (e.g., Waters ACQUITY UPLC, Shimadzu Prominence UFLC).[5][6]
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S, Sciex QTRAP 6500).[6][7]
-
Analytical Column: C18 reverse-phase column (e.g., ACQUITY UPLC HSS SB C18, 2.1 x 50 mm, 1.8 µm).[6]
Sample Handling and Storage
-
Collection: Collect whole blood in plain red-top tubes (serum tubes without gel separators are recommended to avoid potential analyte adsorption).[1][8][9]
-
Processing: Allow blood to clot at room temperature for 30-60 minutes. Centrifuge at 2,000 x g for 10 minutes at 4°C. Immediately transfer the serum supernatant to a clean polypropylene tube.[1]
-
Storage: Samples should be frozen and stored at -80°C until analysis. Avoid repeated freeze-thaw cycles.[1][10]
Preparation of Standards and Quality Control (QC) Samples
-
Primary Stock Solutions (1 mg/mL): Separately weigh and dissolve this compound and Androsterone-d4 acetate in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 methanol/water to create working solutions for calibration standards.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Androsterone-d4 acetate primary stock with methanol.
-
Calibration Curve and QC Samples: Spike appropriate amounts of the working standard solutions into charcoal-stripped serum to prepare a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) and at least three levels of QC samples (Low, Medium, High).[5]
Serum Sample Preparation (Liquid-Liquid Extraction)
-
Thaw serum samples, calibration standards, and QCs on ice.
-
Pipette 100 µL of each sample into a 1.5 mL polypropylene tube.
-
Add 25 µL of the 100 ng/mL IS working solution to all tubes except for the blank (add 25 µL of methanol instead). Vortex for 10 seconds.
-
Add 1 mL of MTBE to each tube.
-
Cap and vortex vigorously for 2 minutes.
-
Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (MTBE) to a clean 4 mL glass vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of 50:50 methanol/water. Vortex for 30 seconds.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analytical Conditions
The following are typical starting conditions and should be optimized for the specific instrumentation used.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | ACQUITY UPLC HSS SB C18, 2.1 x 50 mm, 1.8 µm[6] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Flow Rate | 0.45 mL/min[6] |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Gradient Elution | 50% B to 95% B over 3.0 min, hold at 95% B for 1.0 min, return to 50% B over 0.1 min, and equilibrate for 0.9 min |
| Total Run Time | 5.0 minutes |
Table 2: Mass Spectrometry Parameters (Illustrative)
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Analyte | Precursor Ion (m/z) |
| This compound | 333.2 |
| Androsterone-d4 acetate (IS) | 337.2 |
| Note: Specific m/z transitions and collision energies must be empirically determined by infusing pure standards. |
Data Presentation and Method Performance
Data is acquired and processed using the instrument's software (e.g., MassLynx). A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the standards. A weighted (1/x²) linear regression is typically used for quantification.
Table 3: Summary of Expected Method Validation Parameters
| Parameter | Acceptance Criteria | Expected Performance |
| Linearity (r²) | ≥ 0.99 | > 0.995[7] |
| Calibration Range | - | 0.1 - 100 ng/mL |
| Lower Limit of Quantification (LLOQ) | S/N > 10; Accuracy within ±20%; Precision <20% | 0.1 ng/mL |
| Intra-assay Precision (%CV) | < 15% (<20% at LLOQ) | < 8.0%[11] |
| Inter-assay Precision (%CV) | < 15% (<20% at LLOQ) | < 10.0%[11][12] |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -10% to +10%[7] |
| Extraction Recovery | Consistent and reproducible | > 85%[7] |
| Matrix Effect | CV < 15% | Minimal, compensated by IS |
Visualizations
Caption: Workflow for this compound Quantification.
References
- 1. specialtytesting.labcorp.com [specialtytesting.labcorp.com]
- 2. jme.bioscientifica.com [jme.bioscientifica.com]
- 3. Liquid chromatography-tandem mass spectrometry assay for androstenedione, dehydroepiandrosterone, and testosterone with pediatric and adult reference intervals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. Assay reproducibility of serum androgen measurements using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. waters.com [waters.com]
- 7. A sensitive, simple and robust LC-MS/MS method for the simultaneous quantification of seven androgen- and estrogen-related steroids in postmenopausal serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sex steroid hormone stability in serum tubes with and without separator gels | Semantic Scholar [semanticscholar.org]
- 9. Sex steroid hormone stability in serum tubes with and without separator gels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stability of testosterone and androstenedione in blood and plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of a total serum testosterone, androstenedione, 17-hydroxyprogesterone, 11β-hydroxyandrostenedione and 11-ketotestosterone LC-MS/MS assay and its application to evaluate pre-analytical sample stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. LC-MS/MS assay for the quantification of testosterone, dihydrotestosterone, androstenedione, cortisol and prednisone in plasma from castrated prostate cancer patients treated with abiraterone acetate or enzalutamide - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for the Solubilization of Androsterone Acetate for In Vitro Cell Culture Applications
Introduction
Androsterone (B159326) acetate (B1210297) is a synthetic androgen and an acetate ester of androsterone, a metabolite of testosterone. Due to its hydrophobic nature, dissolving androsterone acetate for aqueous-based cell culture applications requires a specific protocol to ensure complete solubilization and minimize solvent-induced cytotoxicity. This document provides a detailed methodology for the preparation of this compound stock and working solutions for use in cell culture experiments. The protocol is intended for researchers, scientists, and professionals in the field of drug development.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. Understanding these properties is crucial for its proper handling and storage.
| Property | Value | Source |
| Chemical Formula | C₂₁H₃₂O₃ | [1][2] |
| Molecular Weight | 332.48 g/mol | [1][3][4] |
| Appearance | White to off-white crystalline powder | [5] |
| Melting Point | 145 - 148 °C | [5] |
| Solubility | Soluble in chloroform, dichloromethane; slightly soluble in ethanol. | [5] |
Experimental Protocol: Dissolving this compound
This protocol outlines the steps for preparing a high-concentration stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO) and its subsequent dilution to a final working concentration in cell culture medium.
Materials
-
This compound powder
-
Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Sterile, pre-warmed cell culture medium
-
Vortex mixer
-
Calibrated pipettes and sterile tips
Preparation of this compound Stock Solution (10 mM)
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination of cell cultures.
-
Equilibration: Allow the this compound powder vial to equilibrate to room temperature before opening to minimize moisture condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.325 mg of this compound (Molecular Weight = 332.48 g/mol ).
-
Dissolution:
-
Transfer the weighed powder to a sterile amber microcentrifuge tube.
-
Add the appropriate volume of anhydrous, cell culture-grade DMSO. For a 10 mM stock solution, add 1 mL of DMSO to 3.325 mg of this compound.
-
Tightly cap the tube and vortex thoroughly for 2-3 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary.[6]
-
-
Sterilization (Optional): If necessary, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter that is compatible with DMSO.
-
Aliquoting and Storage:
-
Dispense the stock solution into small, single-use aliquots in sterile, tightly sealed amber vials to avoid repeated freeze-thaw cycles and exposure to light.
-
Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage.
-
Preparation of Working Solution
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilution:
-
Pre-warm the desired volume of cell culture medium to 37°C.
-
Perform a serial dilution of the stock solution into the pre-warmed medium to achieve the final desired concentration. It is critical to add the stock solution to the medium and mix immediately to prevent precipitation.
-
Important: The final concentration of DMSO in the cell culture medium should be kept to a minimum, ideally ≤ 0.5%, and should not exceed 1% to avoid cytotoxic effects.[6][7]
-
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (without this compound) to the cell culture medium. This is essential to account for any effects of the solvent on the cells.[6]
Experimental Workflow
The following diagram illustrates the workflow for preparing this compound stock and working solutions.
Caption: Workflow for preparing this compound solutions.
Signaling Pathway Considerations
This compound, as an androgen, is expected to exert its biological effects primarily through the Androgen Receptor (AR) signaling pathway. Upon entering the cell, it can bind to the AR, leading to a cascade of downstream events.
Caption: Androgen Receptor signaling pathway.
Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling this compound and DMSO.
-
DMSO can facilitate the absorption of other chemicals through the skin. Handle with caution.
-
This compound is a synthetic steroid; handle it in accordance with your institution's safety guidelines for handling hormonal compounds.
-
Dispose of all waste materials according to institutional and local regulations.
References
- 1. This compound | C21H32O3 | CID 101996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. echemi.com [echemi.com]
- 4. Androstanolone Acetate|CAS 1164-91-6|High Purity [benchchem.com]
- 5. This compound Crystalline Supplier & Manufacturer in China | Purity, Uses, Safety Data & Price [nj-finechem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Stability of Androsterone Acetate in DMSO Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Androsterone (B159326) acetate (B1210297) is a synthetic androgen and a derivative of androsterone, a metabolite of testosterone. It is utilized in various research applications, including studies on androgen signaling pathways and neurosteroid activity. For reliable and reproducible experimental results, the integrity of the compound in its stock solution is paramount. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for preparing high-concentration stock solutions of hydrophobic compounds like androsterone acetate due to its excellent solubilizing properties. However, the long-term stability of compounds in DMSO can be influenced by several factors, including storage temperature, freeze-thaw cycles, and exposure to water and light.
These application notes provide a comprehensive overview of the stability of this compound in DMSO stock solutions, offering recommended storage conditions and detailed protocols for stability assessment.
Data Presentation: Stability of this compound in DMSO
While specific long-term stability data for this compound in DMSO is not extensively published, the following table summarizes expected stability based on general principles for steroid acetates and other small molecules stored in DMSO. It is crucial to note that for critical applications, conducting an in-house stability study is highly recommended.
| Storage Temperature | Duration | Expected Purity | Recommendations |
| -80°C | > 1 year | > 98% | Optimal for long-term storage. Aliquot to avoid repeated freeze-thaw cycles. Use anhydrous DMSO and tightly sealed vials. |
| -20°C | up to 6 months | > 95% | Suitable for medium-term storage. Aliquotting is strongly recommended.[1] Avoid frequent opening of the stock vial. |
| 4°C | < 1 week | Variable | Not recommended for storage. Significant degradation may occur. Use only for short-term handling during experiments. |
| Room Temperature | < 24 hours | Unstable | Avoid. Rapid degradation is likely. Prepare fresh dilutions for immediate use. |
Key Factors Influencing Stability:
-
Water Content: DMSO is highly hygroscopic, and absorbed water can promote hydrolysis of the acetate ester, leading to the formation of androsterone and acetic acid.[2]
-
Freeze-Thaw Cycles: Repeated changes in temperature can lead to compound precipitation and degradation.[2][3] It is best practice to prepare single-use aliquots.
-
Oxygen: While less critical than water, dissolved oxygen can contribute to oxidative degradation over extended periods.[2][3]
-
Light: Photodegradation can occur with prolonged exposure to light. Store stock solutions in amber vials or protected from light.
Signaling Pathway of Androsterone
Androsterone, the parent compound of this compound, exerts its biological effects primarily through the androgen receptor (AR). The signaling cascade can be broadly categorized into genomic and non-genomic pathways.
Caption: this compound is hydrolyzed to androsterone, which can activate both genomic and non-genomic androgen receptor signaling pathways.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound in DMSO for long-term storage and experimental use.
Materials:
-
This compound powder (high purity)
-
Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9%
-
Sterile, amber, screw-cap vials or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Pre-warming DMSO: If DMSO is frozen, bring it to room temperature and ensure it is completely thawed and homogenous.
-
Weighing this compound: Accurately weigh the desired amount of this compound powder in a sterile vial.
-
Calculating DMSO Volume: Calculate the volume of DMSO required to achieve the desired stock solution concentration (e.g., 10 mM, 50 mM).
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. If necessary, sonicate for a few minutes to aid dissolution.
-
Aliquoting: Dispense the stock solution into single-use aliquots in sterile, tightly sealed amber vials. The volume of each aliquot should be appropriate for a single experiment to avoid multiple freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C for long-term storage or -20°C for shorter-term storage.
Protocol 2: Stability Assessment of this compound in DMSO by HPLC
Objective: To determine the stability of this compound in a DMSO stock solution over time under different storage conditions.
Materials and Equipment:
-
This compound DMSO stock solution (prepared as in Protocol 1)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid (optional, for mobile phase modification)
-
Calibrated autosampler and vials
Procedure:
Caption: Workflow for assessing the stability of this compound in DMSO stock solutions using HPLC.
-
Time-Zero (T0) Analysis:
-
Immediately after preparing the stock solution, take one aliquot for the initial analysis.
-
Prepare a working solution by diluting the stock solution in the mobile phase to a concentration suitable for HPLC analysis (e.g., 10-100 µg/mL).
-
Inject the working solution into the HPLC system.
-
The peak area of this compound at T0 serves as the 100% reference.
-
-
Storage of Stability Samples:
-
Store the remaining aliquots at the desired temperatures (-80°C, -20°C, 4°C, and room temperature). Protect from light.
-
-
Analysis at Subsequent Time Points:
-
At each scheduled time point (e.g., 1 week, 1 month, 3 months, 6 months, 1 year), retrieve one aliquot from each storage condition.
-
Allow the aliquot to thaw completely at room temperature.
-
Prepare a working solution in the same manner as the T0 sample.
-
Inject the working solution into the HPLC system using the same method.
-
-
HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 60:40 v/v). The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: ~210 nm (or determined by UV scan)
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
-
-
Data Analysis:
-
Integrate the peak area of the this compound peak in the chromatograms from each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the T0 sample using the following formula:
% Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
-
Monitor for the appearance of new peaks, which may indicate degradation products.
-
Conclusion
Proper preparation and storage of this compound stock solutions in DMSO are critical for ensuring the accuracy and reproducibility of research findings. For long-term storage, it is highly recommended to store aliquoted, anhydrous DMSO stock solutions at -80°C. Regular stability assessment using a validated analytical method such as HPLC is advised to confirm the integrity of the compound over time, especially for long-running experiments or when using older stock solutions.
References
Application Notes and Protocols for In Vivo Administration of Androsterone Acetate in Rodents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Androsterone, a metabolite of testosterone (B1683101), is an endogenous steroid that plays a role in androgenic signaling. Its acetate (B1210297) ester, Androsterone acetate, is utilized in research to investigate its physiological and pharmacological effects. The following application notes and protocols provide detailed methodologies for the in vivo administration of this compound to rodents, including recommended vehicles, dosages, and administration routes. These protocols are compiled from established methods for administering related androgens and steroid esters.
Data Presentation
Table 1: Recommended Vehicles for this compound Administration
| Administration Route | Vehicle | Rationale & Considerations |
| Subcutaneous (SC) Injection | Sesame Oil | Commonly used vehicle for subcutaneous administration of androgens and their esters. Provides a depot for slow release. Ensure sterility of the oil.[1] |
| Olive Oil | Another suitable oil-based vehicle for intramuscular or subcutaneous injections of anabolic androgenic steroids.[2] | |
| Oral Gavage (PO) | 1% Hydroxypropyl Methylcellulose (HPMC) | A common vehicle for suspending compounds for oral administration in toxicology and pharmacology studies. |
| Corn Oil / Sesame Oil | Can be used for oral administration of lipophilic compounds, but may affect absorption kinetics. |
Table 2: Exemplary Dosage and Administration Regimens for Androgens in Rodents (for protocol design consideration)
| Compound | Species | Route | Dosage | Vehicle | Study Duration | Reference |
| Androsterone | Rat, Mouse | SC | 1 mg/kg | Sesame Oil | Acute (1 hr prior to testing) | [1] |
| Testosterone Enanthate | Mouse | SC | 0.225, 0.45, 0.90 mg/mouse | Sesame Oil | 6 weeks (twice weekly injections) | [3][4] |
| Androstenedione | Rat, Mouse | PO | 2 - 50 mg/kg/day | Not Specified | 2 years | |
| Boldenone/Stanozolol | Rat | IM | 1.25 - 5 mg/kg/week | Olive Oil | 4 - 12 weeks | [2] |
| Abiraterone Acetate | Mouse | PO | 180 mg/kg | Not Specified | Acute (single dose) | [5] |
Note: The dosages provided above are for related compounds and should be used as a starting point for dose-ranging studies for this compound. The optimal dose will depend on the specific research question and experimental model.
Experimental Protocols
Protocol 1: Subcutaneous Administration of this compound
This protocol is suitable for achieving sustained release and systemic exposure to this compound.
Materials:
-
This compound
-
Sterile sesame oil (or other suitable oil vehicle)
-
Sterile glass vials
-
Warming device (e.g., water bath, heating block)
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
70% ethanol
-
Rodent restrainer
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Preparation of Dosing Solution:
-
Aseptically weigh the required amount of this compound.
-
In a sterile glass vial, add the sterile sesame oil to achieve the desired final concentration.
-
Gently warm the mixture to 37°C and vortex or sonicate until the this compound is completely dissolved. Allow the solution to return to room temperature before administration.
-
Prepare a vehicle-only control solution (sterile sesame oil).
-
-
Animal Preparation:
-
Allow rodents to acclimatize to the housing conditions for at least one week prior to the experiment.
-
Weigh each animal to determine the correct injection volume.
-
-
Administration:
-
Gently restrain the mouse or rat.
-
Wipe the injection site (typically the loose skin over the back/scruff) with 70% ethanol.
-
Lift the skin to form a "tent."
-
Insert the needle, bevel up, at the base of the tented skin, parallel to the spine.
-
Aspirate briefly to ensure the needle is not in a blood vessel.
-
Slowly inject the calculated volume of the this compound solution or vehicle.
-
Withdraw the needle and apply gentle pressure to the injection site for a few seconds.
-
-
Post-Administration Monitoring:
-
Return the animal to its cage and monitor for any adverse reactions, such as swelling, irritation at the injection site, or changes in behavior.
-
Protocol 2: Oral Gavage Administration of this compound
This protocol is for direct oral administration, which may result in first-pass metabolism.
Materials:
-
This compound
-
1% Hydroxypropyl Methylcellulose (HPMC) in sterile water (or other suitable vehicle)
-
Mortar and pestle or homogenizer
-
Sterile syringes (1 mL)
-
Flexible or rigid gavage needles (appropriate size for the animal)
-
Rodent restrainer
-
Appropriate PPE
Procedure:
-
Preparation of Dosing Suspension:
-
Weigh the required amount of this compound.
-
If necessary, grind the compound to a fine powder using a mortar and pestle.
-
In a sterile container, gradually add the 1% HPMC solution to the powder while triturating or homogenizing to create a uniform suspension of the desired concentration.
-
Continuously stir the suspension during dosing to ensure homogeneity.
-
Prepare a vehicle-only control suspension (1% HPMC).
-
-
Animal Preparation:
-
Acclimatize animals as described in Protocol 1.
-
Weigh each animal to determine the correct gavage volume. A short period of fasting (e.g., 2-4 hours) may be considered to standardize gut content, but this should be justified and approved by the institutional animal care and use committee.
-
-
Administration:
-
Securely restrain the animal in an upright position.
-
Measure the distance from the tip of the animal's nose to the last rib to estimate the length of the gavage needle to be inserted.
-
Gently insert the gavage needle into the esophagus and advance it to the predetermined length. Do not force the needle.
-
Administer the calculated volume of the this compound suspension or vehicle.
-
Slowly withdraw the gavage needle.
-
-
Post-Administration Monitoring:
-
Return the animal to its cage and monitor for any signs of distress, such as difficulty breathing or regurgitation.
-
Mandatory Visualizations
References
- 1. Androgens with activity at estrogen receptor beta have anxiolytic and cognitive-enhancing effects in male rats and mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comparative study of the effect of the dose and exposure duration of anabolic androgenic steroids on behavior, cholinergic regulation, and oxidative stress in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A mouse model to investigate the impact of testosterone therapy on reproduction in transgender men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic Comparison of Three Delivery Systems for Subcutaneous Testosterone Administration in Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Dexamethasone on Abiraterone Pharmacokinetics in Mice: Determined by LC/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Androgen Receptor Binding Assay of Androsterone Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The androgen receptor (AR), a ligand-activated nuclear transcription factor, is a key player in androgen signaling and a critical therapeutic target in various conditions, most notably prostate cancer. Androgens, such as testosterone (B1683101) and its more potent metabolite dihydrotestosterone (B1667394) (DHT), bind to the AR to elicit their physiological effects. Androsterone (B159326), a metabolite of testosterone, and its esterified form, androsterone acetate (B1210297), are also part of the complex landscape of androgenic compounds. Understanding the interaction of these molecules with the AR is crucial for drug discovery and development.
This document provides a detailed protocol for a competitive androgen receptor binding assay tailored for the evaluation of androsterone acetate. This assay is a fundamental tool for determining the binding affinity of a test compound to the AR, providing essential data for its characterization as a potential AR modulator.
Principle of the Assay
The protocol described herein is a competitive radioligand binding assay. This assay quantifies the ability of a test compound, in this case, this compound, to compete with a known high-affinity radiolabeled androgen (e.g., [³H]-Dihydrotestosterone) for binding to the androgen receptor. The degree of displacement of the radioligand by the test compound is directly proportional to the binding affinity of the test compound for the AR. From the data generated, key parameters such as the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki) can be determined, providing a quantitative measure of the compound's binding affinity.
Data Presentation
While specific experimental data for the binding of this compound to the androgen receptor is not widely available in the public domain, the following table summarizes the binding affinities of structurally related androgens and other relevant compounds. This data provides a valuable context for interpreting the results of an AR binding assay with this compound. It is anticipated that this compound would exhibit a lower binding affinity than dihydrotestosterone, given that it is a metabolite with reduced androgenic potency. The acetate ester at the 3-position may also influence binding, though it is likely to be cleaved by cellular esterases to yield androsterone.
| Compound | Receptor Source | IC50 (nM) | Relative Binding Affinity (RBA) (%) |
| Dihydrotestosterone (DHT) | Hamster Prostate Cytosol | 3.2 | 100 |
| Cyproterone Acetate | Hamster Prostate Cytosol | 4.4 | 73 |
| Metribolone (R1881) | Human Prostate Tissue | Not Reported | 100[1] |
| Dihydrotestosterone (DHT) | Human Prostate Tissue | Not Reported | 85[1] |
| Cyproterone Acetate | Human Prostate Tissue | Not Reported | 7.8[1] |
| Testosterone | Not Specified | Not Reported | Not Specified |
Note: The IC50 values for DHT and Cyproterone Acetate were determined in a competitive binding assay using [3H]DHT.[2] RBA values are relative to Metribolone (R1881), a potent synthetic androgen.[1]
Androgen Receptor Signaling Pathway
The binding of an androgen, such as androsterone, to the androgen receptor initiates a cascade of molecular events that ultimately leads to the regulation of target gene expression. In its inactive state, the AR resides in the cytoplasm, complexed with heat shock proteins (HSPs).[1] Upon ligand binding, the AR undergoes a conformational change, dissociates from the HSPs, dimerizes, and translocates to the nucleus.[1] Within the nucleus, the AR dimer binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, thereby modulating their transcription.
Canonical Androgen Receptor Signaling Pathway
Experimental Protocols
Materials and Reagents
-
Androgen Receptor Source: Recombinant human androgen receptor (ligand-binding domain or full-length) or cytosol preparations from androgen-sensitive tissues (e.g., rat prostate).
-
Radioligand: [³H]-Dihydrotestosterone ([³H]-DHT) or another suitable high-affinity radiolabeled androgen.
-
Test Compound: this compound.
-
Reference Compound: Dihydrotestosterone (DHT) or a known AR binder.
-
Assay Buffer: e.g., TEGD buffer (10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4).
-
Wash Buffer: e.g., Assay buffer with a lower concentration of glycerol.
-
Scintillation Cocktail: A high-efficiency liquid scintillation cocktail compatible with aqueous samples.
-
96-well Plates: Non-treated, clear bottom plates.
-
Filter Mats: Glass fiber filter mats (e.g., Whatman GF/B).
-
Plate Sealers.
-
Instrumentation: Liquid scintillation counter, multi-channel pipette, plate shaker.
Experimental Workflow
The following diagram outlines the major steps in the competitive androgen receptor binding assay.
Workflow for AR Competitive Binding Assay
Detailed Assay Protocol
-
Preparation of Reagents:
-
Prepare all buffers and store them at 4°C. Add DTT to the assay buffer immediately before use.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the this compound stock solution in the assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed 1%.
-
Prepare a stock solution of the unlabeled reference compound (e.g., DHT) for determining non-specific binding.
-
Dilute the radioligand ([³H]-DHT) in the assay buffer to a working concentration (typically at or below its Kd).
-
-
Assay Plate Setup (in a 96-well plate):
-
Total Binding Wells (in triplicate): Add assay buffer, the androgen receptor preparation, and the radioligand.
-
Non-specific Binding (NSB) Wells (in triplicate): Add assay buffer, the androgen receptor preparation, the radioligand, and a saturating concentration of the unlabeled reference compound (e.g., 1 µM DHT).
-
Test Compound Wells (in triplicate for each concentration): Add the serially diluted this compound solutions, the androgen receptor preparation, and the radioligand.
-
-
Incubation:
-
Seal the plate and incubate at 4°C for 18-24 hours on a plate shaker to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Filtration Method: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The receptor-bound radioligand will be retained on the filter.
-
Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
Charcoal Adsorption Method: Add a charcoal slurry to each well to adsorb the free radioligand. Centrifuge the plate to pellet the charcoal, and carefully collect the supernatant containing the receptor-bound radioligand.
-
-
Detection:
-
If using the filtration method, transfer the filter discs to scintillation vials.
-
If using the charcoal adsorption method, transfer the supernatant to scintillation vials.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.
-
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding (B) = Total Binding (CPM) - Non-specific Binding (CPM)
-
The specific binding in the absence of a competitor is considered 100% binding.
-
-
Generate a Competition Curve:
-
Plot the percentage of specific binding against the logarithm of the concentration of this compound.
-
-
Determine the IC50 Value:
-
The IC50 is the concentration of this compound that inhibits 50% of the specific binding of the radioligand. This value can be determined from the competition curve using non-linear regression analysis (e.g., sigmoidal dose-response curve).
-
-
Calculate the Ki Value (optional but recommended):
-
The Ki value, or inhibition constant, is a more absolute measure of binding affinity. It can be calculated from the IC50 value using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
-
-
Conclusion
The androgen receptor binding assay is an indispensable in vitro tool for the characterization of potential AR modulators. This application note provides a comprehensive protocol that can be readily adapted to determine the binding affinity of this compound for the androgen receptor. The successful execution of this assay will yield valuable quantitative data to inform further research and development efforts targeting the androgen receptor signaling pathway.
References
Determining the Bioactivity of Androsterone Acetate: A Cell-Based Assay Application Note
For Researchers, Scientists, and Drug Development Professionals
Introduction
Androsterone acetate (B1210297) is a synthetic derivative of androsterone, an endogenous steroid hormone. To characterize its biological activity and potential as an androgenic agent, robust and reliable cell-based assays are essential. This application note provides detailed protocols for a suite of cell-based assays to determine the bioactivity of Androsterone acetate by evaluating its ability to bind to the androgen receptor (AR), induce AR-mediated gene transcription, and affect cell viability. These assays are fundamental tools in drug discovery and development for screening and characterizing androgenic compounds.
The androgen signaling pathway is initiated by the binding of an androgen to the androgen receptor (AR) in the cytoplasm.[1][2] Upon binding, the AR undergoes a conformational change, dissociates from heat shock proteins, and translocates to the nucleus.[2][3] In the nucleus, the ligand-bound AR dimerizes and binds to specific DNA sequences known as androgen response elements (AREs), leading to the recruitment of co-regulators and the initiation of target gene transcription.[2][4] This signaling cascade ultimately mediates the physiological effects of androgens.
Data Presentation
The following tables provide a structured format for presenting quantitative data obtained from the described assays. Data for the well-characterized androgen, Dihydrotestosterone (DHT), is included as a reference. The bioactivity of this compound can be directly compared by filling in the corresponding determined values.
Table 1: Androgen Receptor (AR) Reporter Gene Assay
| Compound | Cell Line | Reporter Gene | EC50 (nM) | Max Induction (Fold Change) |
| DHT (Reference) | MDA-kb2 | Luciferase | 0.14 | 3-9 |
| This compound | MDA-kb2 | Luciferase | To be determined | To be determined |
Table 2: Androgen Receptor (AR) Competitive Binding Assay
| Compound | Receptor Source | Radioligand | IC50 (nM) | Ki (nM) |
| DHT (Reference) | Hamster Prostate Cytosol | [3H]DHT | 3.2[2] | Calculated |
| This compound | Hamster Prostate Cytosol | [3H]DHT | To be determined | To be determined |
Table 3: Cell Viability Assay
| Compound | Cell Line | Assay | Incubation Time (h) | IC50 / EC50 (µM) |
| Doxorubicin (Control) | MDA-kb2 | MTT | 48 | Known Value |
| This compound | MDA-kb2 | MTT | 48 | To be determined |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
AR Reporter Gene Assay using MDA-kb2 Cells
This assay quantitatively measures the ability of a compound to induce AR-mediated gene transcription. The MDA-kb2 cell line endogenously expresses the androgen receptor and is stably transfected with a luciferase reporter gene under the control of an androgen-responsive promoter.
Materials:
-
MDA-kb2 cells
-
DMEM with 10% fetal bovine serum (FBS)
-
Charcoal-stripped FBS
-
This compound
-
Dihydrotestosterone (DHT)
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Cell Seeding:
-
Culture MDA-kb2 cells in DMEM supplemented with 10% FBS.
-
Two days prior to the assay, switch to DMEM with 10% charcoal-stripped FBS to reduce background androgen levels.
-
Trypsinize and resuspend cells in the charcoal-stripped FBS medium.
-
Seed 1 x 10^4 cells per well in a 96-well white, clear-bottom plate and incubate overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound and DHT (positive control) in the charcoal-stripped FBS medium.
-
Remove the seeding medium from the cells and replace it with the medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.[1]
-
-
Luminescence Measurement:
-
After incubation, remove the medium and lyse the cells according to the manufacturer's protocol for the luciferase assay reagent.
-
Add the luciferase substrate to each well.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle control to determine the fold induction.
-
Plot the fold induction against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the EC50 value.
-
AR Competitive Binding Assay
This assay determines the affinity of a compound for the androgen receptor by measuring its ability to compete with a radiolabeled androgen for binding to the receptor.
Materials:
-
Source of androgen receptor (e.g., rat prostate cytosol)
-
Radiolabeled androgen (e.g., [3H]DHT)
-
This compound
-
Unlabeled DHT
-
Assay buffer
-
96-well filter plates
-
Scintillation fluid
-
Scintillation counter
Protocol:
-
Receptor Preparation:
-
Prepare a cytosolic fraction from a suitable tissue source rich in androgen receptors, such as the prostate of castrated male rats.
-
-
Competition Reaction:
-
In a 96-well plate, combine the receptor preparation, a fixed concentration of [3H]DHT, and varying concentrations of this compound or unlabeled DHT (for the standard curve).
-
To determine non-specific binding, include wells with the receptor preparation, [3H]DHT, and a high concentration of unlabeled DHT.
-
Incubate the plate to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Separate the receptor-bound [3H]DHT from the free [3H]DHT using a filtration method through 96-well filter plates.
-
Wash the filters to remove any unbound radioligand.
-
-
Quantification:
-
Add scintillation fluid to the wells of the filter plate.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other readings to obtain specific binding.
-
Plot the percentage of specific binding against the log of the competitor concentration.
-
Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki can be calculated from the IC50 using the Cheng-Prusoff equation.
-
Cell Viability Assay (MTT Assay)
This assay assesses the effect of this compound on cell viability and proliferation. The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals by metabolically active cells.
Materials:
-
MDA-kb2 cells (or other relevant cell line)
-
DMEM with 10% FBS
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well tissue culture plates
-
Microplate spectrophotometer
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density appropriate for the cell line and the duration of the assay.
-
Allow the cells to attach overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the culture medium.
-
Replace the medium in the wells with the medium containing the test compound. Include vehicle-treated and untreated controls.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add a solubilization solution to each well to dissolve the purple formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the log of the compound concentration to determine the IC50 (for inhibition) or EC50 (for proliferation) value.
-
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. A novel cell line, MDA-kb2, that stably expresses an androgen- and glucocorticoid-responsive reporter for the detection of hormone receptor agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advances in the Determination of Anabolic-Androgenic Steroids: From Standard Practices to Tailor-Designed Multidisciplinary Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: The Use of Androsterone Acetate as a Standard in the Quantitative Analysis of Steroids by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
The quantitative analysis of endogenous and synthetic steroids is critical in numerous fields, including clinical diagnostics, endocrinology, sports anti-doping, and pharmaceutical development. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for steroid analysis due to its high sensitivity, specificity, and capacity for multiplexing.[1][2] Accurate quantification via LC-MS/MS relies on the use of appropriate standards for calibration and to correct for variability during sample processing and analysis.
While stable isotope-labeled (SIL) internal standards are ideal, they are not always available or cost-effective for every analyte.[3] In such cases, a structurally similar, non-isotopic compound can be employed. Androsterone acetate (B1210297) is a C21 steroid ester that serves as an excellent candidate for use as a standard in methods targeting C19 androgens (e.g., testosterone (B1683101), androstenedione) and other related steroids. Its structural similarity ensures comparable behavior during extraction and chromatographic separation, while its unique mass prevents interference with endogenous analytes.
This document provides a comprehensive protocol for the use of Androsterone acetate as a standard for the quantification of steroids in human serum using LC-MS/MS.
Properties of this compound
A thorough understanding of the standard's chemical properties is essential for its correct application.
| Property | Value |
| Chemical Name | 3α-acetoxy-5α-androstan-17-one |
| Molecular Formula | C₂₁H₃₂O₃ |
| Molecular Weight | 332.48 g/mol |
| CAS Number | 1164-95-0 |
Experimental Protocol
This protocol outlines a robust method for the extraction and analysis of steroids from human serum using this compound as an internal standard (IS).
Materials and Reagents
-
This compound (for internal standard)
-
Target steroid analytes (for calibrators and QCs)
-
Human serum (drug-free, charcoal-stripped for calibrators)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic Acid (reagent grade)
-
Zinc Sulfate
-
Methyl-tert-butyl ether (MTBE)
-
Solid Phase Extraction (SPE) cartridges (e.g., reversed-phase polymeric)
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and each target analyte in methanol to create individual stock solutions.
-
Working Calibrator Solutions: Serially dilute the target analyte stock solutions in 50:50 methanol/water to prepare a series of working solutions for spiking into the surrogate matrix to create a calibration curve (e.g., 8-10 points).
-
Working Internal Standard (IS) Solution: Dilute the this compound primary stock solution with acetonitrile to a final concentration appropriate for spiking into all samples (e.g., 50 ng/mL). The optimal concentration should yield a robust signal without causing detector saturation.
Sample Preparation: Protein Precipitation & Liquid-Liquid Extraction
This procedure is designed to efficiently precipitate proteins and extract steroids from the serum matrix.[4][5]
Figure 1. Workflow for steroid extraction from serum.
Detailed Steps:
-
Pipette 100 µL of serum (calibrator, quality control, or unknown sample) into a microcentrifuge tube.
-
Add 25 µL of the this compound working IS solution to all tubes.
-
Add 200 µL of cold acetonitrile to precipitate proteins. Vortex vigorously for 30 seconds.[4]
-
Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.
-
To the supernatant, add 1 mL of MTBE and vortex for 5 minutes for liquid-liquid extraction.[4][6]
-
Centrifuge for 5 minutes to ensure phase separation.
-
Carefully transfer the upper organic layer to a new tube, avoiding the aqueous layer and protein pellet.
-
Evaporate the organic solvent to complete dryness under a gentle stream of nitrogen at 40-50°C.
-
Reconstitute the dried extract in 100 µL of reconstitution solvent (e.g., 50% methanol in water). Vortex to ensure the residue is fully dissolved.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following tables provide typical starting conditions for method development. Parameters must be optimized for the specific analytes and instrumentation used.
Table 1: Suggested Liquid Chromatography (LC) Conditions
| Parameter | Recommended Setting |
| Column | C18 or Biphenyl, e.g., 100 x 2.1 mm, <3 µm |
| Mobile Phase A | Water with 0.1% Formic Acid or 0.2 mM NH₄F |
| Mobile Phase B | Methanol with 0.1% Formic Acid or 0.2 mM NH₄F |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temp. | 40 - 45 °C |
| Injection Vol. | 5 - 20 µL |
| Gradient | Start at 50-60% B, ramp to 95-100% B over 5-10 min, hold, then re-equilibrate |
Table 2: Suggested Mass Spectrometry (MS) Conditions
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray (ESI) Positive or APPI |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temp. | 450 - 550 °C |
| Capillary Voltage | 2.5 - 5.0 kV |
| Gas Flow | Instrument Dependent (Optimize for best signal) |
MRM Transition Development: MRM transitions must be empirically determined by infusing a standard solution of each analyte and the IS. For this compound, the protonated molecule [M+H]⁺ would be the precursor ion.
Table 3: Example MRM Transitions (Hypothetical - Must be Optimized)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound (IS) | 333.2 | e.g., 273.2 ([M+H-CH₃COOH]⁺) | Optimize (e.g., 15-25) |
| Testosterone (Analyte) | 289.2 | 97.1 | Optimize (e.g., 20-30) |
| Androstenedione (Analyte) | 287.2 | 97.1 | Optimize (e.g., 20-30) |
Data Presentation and Performance Characteristics
Method validation ensures the reliability of the analytical data.[7][8] Key parameters should be evaluated and presented clearly.
Table 4: Example Calibration Curve Performance
| Analyte | Range (ng/mL) | R² | Weighting | Mean Accuracy (%) |
| Testosterone | 0.1 - 50 | >0.995 | 1/x | 95 - 105 |
| Androstenedione | 0.1 - 50 | >0.995 | 1/x | 96 - 104 |
Table 5: Example Precision and Accuracy Data from Quality Control (QC) Samples
| Analyte | QC Level | Nominal (ng/mL) | Intra-day Precision (%CV, n=6) | Intra-day Accuracy (%) | Inter-day Precision (%CV, n=18) | Inter-day Accuracy (%) |
| Testosterone | LLOQ | 0.1 | <15 | 92.5 | <15 | 94.1 |
| Low | 0.3 | <10 | 103.2 | <10 | 101.7 | |
| Mid | 5.0 | <8 | 98.9 | <8 | 99.5 | |
| High | 40.0 | <7 | 101.5 | <7 | 102.3 | |
| Androstenedione | LLOQ | 0.1 | <14 | 95.3 | <15 | 96.8 |
| Low | 0.3 | <9 | 105.1 | <10 | 104.0 | |
| Mid | 5.0 | <8 | 100.8 | <8 | 101.1 | |
| High | 40.0 | <6 | 97.4 | <7 | 98.2 |
Acceptance criteria are typically ±15% (±20% at the LLOQ) for accuracy and <15% (<20% at the LLOQ) for precision.[9]
Application Example: Androgen Signaling Pathway
Quantifying androgens is essential for understanding their physiological roles. Androgens exert their effects primarily through the Androgen Receptor (AR), a ligand-activated transcription factor.[10][11]
Figure 2. Simplified classical androgen receptor signaling pathway.
The binding of an androgen like testosterone or its more potent metabolite, dihydrotestosterone (B1667394) (DHT), to the AR in the cytoplasm induces a conformational change.[12] This causes the dissociation of heat shock proteins (HSPs), allowing the receptor-ligand complex to translocate into the nucleus, dimerize, and bind to specific DNA sequences known as Androgen Response Elements (AREs).[10][13] This binding modulates the transcription of target genes, leading to the physiological effects associated with androgens.
Conclusion
This application note provides a detailed framework for using this compound as a standard in the quantitative LC-MS/MS analysis of steroids from serum. The described sample preparation workflow and analytical conditions offer a robust starting point for method development. The use of a non-isotopic, structurally analogous internal standard like this compound is a valid and practical approach that enables accurate and precise quantification, facilitating critical research in endocrinology and drug development.
References
- 1. A novel fully-automated method to measure steroids in serum by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sciex.com [sciex.com]
- 3. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liquid chromatography-tandem mass spectrometry assay for androstenedione, dehydroepiandrosterone, and testosterone with pediatric and adult reference intervals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous measurement of 18 steroids in human and mouse serum by liquid chromatography–mass spectrometry without derivatization to profile the classical and alternate pathways of androgen synthesis and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resolian.com [resolian.com]
- 8. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 9. jneonatalsurg.com [jneonatalsurg.com]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | What Does Androgen Receptor Signaling Pathway in Sertoli Cells During Normal Spermatogenesis Tell Us? [frontiersin.org]
Application Notes and Protocols for Studying Steroidogenic Enzyme Activity Using Androsterone Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Androsterone (B159326), a metabolite of testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), is a key intermediate in androgen metabolism, including the alternative "backdoor" pathway for DHT synthesis.[1][2] While not typically a primary substrate for steroidogenic enzymes, its acetate (B1210297) ester, androsterone acetate, can serve as a valuable tool for studying the activity of specific downstream enzymes in steroidogenesis. This document provides detailed application notes and protocols for the use of this compound as a pro-substrate to investigate the activity of esterases and subsequent steroidogenic enzymes, such as 3α-hydroxysteroid dehydrogenase (3α-HSD) and 17β-hydroxysteroid dehydrogenase (17β-HSD).
The underlying principle of this application is a two-step enzymatic conversion. Initially, cellular non-specific esterases hydrolyze this compound to liberate free androsterone.[3][4] The newly formed androsterone then becomes available as a substrate for further metabolism by steroidogenic enzymes within the experimental system. This approach allows for the targeted investigation of androsterone metabolism and the enzymes involved in its conversion.
Data Presentation
Table 1: Key Steroidogenic Enzymes in Androsterone Metabolism
| Enzyme | EC Number | Substrate(s) | Product(s) | Cellular Location | Cofactor(s) |
| Carboxylesterases | EC 3.1.1.1 | This compound | Androsterone | Cytosol, Microsomes | - |
| 3α-Hydroxysteroid Dehydrogenase (3α-HSD) / Aldo-keto reductase family 1 member C4 | EC 1.1.1.213 | Androsterone, Androstanedione | Androstanedione, Androsterone | Cytosol | NAD+/NADH, NADP+/NADPH |
| 17β-Hydroxysteroid Dehydrogenase (17β-HSD) | EC 1.1.1.51 | Androsterone, Dehydroepiandrosterone (DHEA) | Androstenediol, Testosterone | Endoplasmic Reticulum, Mitochondria | NADP+/NADPH |
| 5α-Reductase | EC 1.3.1.22 | Androstenedione | 5α-Androstanedione | Endoplasmic Reticulum | NADPH |
Table 2: Kinetic Parameters of 3α-Hydroxysteroid Dehydrogenase
| Enzyme Source | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Reference |
| Rat Liver | Androsterone | ~5 | Not Specified | [5] |
| Comamonas testosteroni | Androsterone | Not Specified | Not Specified | [6][7] |
(Note: Kinetic data for the interaction of androsterone with 17β-HSD is less directly available and can be influenced by the specific isozyme.)
Experimental Protocols
Protocol 1: In Vitro Assay for Esterase Activity on this compound
This protocol is designed to confirm the presence of esterase activity capable of converting this compound to androsterone in a given cell or tissue lysate. A colorimetric approach using a surrogate substrate is recommended for ease of use.
Materials and Reagents:
-
Cell or tissue lysate (e.g., from H295R cells)
-
This compound
-
p-Nitrophenyl acetate (PNPA) as a surrogate chromogenic substrate
-
Potassium phosphate (B84403) buffer (50 mM, pH 7.4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Lysate Preparation: Prepare a cell or tissue lysate using standard methods. Determine the total protein concentration using a Bradford or BCA assay.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of PNPA in DMSO.
-
Prepare a working solution of PNPA in potassium phosphate buffer.
-
-
Assay Setup:
-
In a 96-well plate, add a known amount of cell lysate to each well.
-
Include a negative control with heat-inactivated lysate.
-
To initiate the reaction, add the PNPA working solution to each well.
-
-
Measurement: Immediately place the plate in a microplate reader pre-set to the appropriate temperature (e.g., 37°C) and measure the absorbance at 405 nm every minute for 15-30 minutes.
-
Data Analysis: Calculate the rate of p-nitrophenol production from the linear portion of the absorbance curve. One unit of esterase activity is defined as the amount of enzyme that hydrolyzes 1 µmol of PNPA per minute.
Protocol 2: H295R Cell-Based Assay for this compound Metabolism
The H295R human adrenocortical carcinoma cell line is a well-established model for studying steroidogenesis as it expresses all the key enzymes of the pathway.[8][9][10]
Materials and Reagents:
-
H295R cells
-
Cell culture medium (e.g., DMEM/F12) supplemented with serum and antibiotics
-
This compound (dissolved in a suitable solvent like DMSO)
-
Forskolin (optional, as a positive control to stimulate steroidogenesis)
-
LC-MS/MS grade solvents (e.g., methanol, acetonitrile, water)
-
Internal standards for LC-MS/MS (e.g., deuterated androsterone, testosterone, etc.)
Procedure:
-
Cell Culture and Plating: Culture H295R cells according to standard protocols. Seed the cells in multi-well plates and allow them to adhere and grow to a desired confluency.
-
Treatment:
-
Remove the growth medium and replace it with fresh medium containing various concentrations of this compound.
-
Include a vehicle control (e.g., DMSO) and a positive control (e.g., forskolin).
-
Incubate the cells for a specified period (e.g., 24 or 48 hours).
-
-
Sample Collection:
-
After incubation, collect the cell culture medium.
-
Centrifuge to remove any cellular debris.
-
The supernatant can be stored at -80°C until analysis.
-
-
Steroid Extraction and Analysis:
-
Perform a liquid-liquid or solid-phase extraction of the steroids from the collected medium.
-
Analyze the extracted steroids by LC-MS/MS to quantify androsterone and its metabolites (e.g., androstenedione, androstanediol, testosterone).
-
Protocol 3: LC-MS/MS Analysis of Androsterone and its Metabolites
This protocol provides a general framework for the quantification of androsterone and its key metabolites. Specific parameters may need to be optimized for the available instrumentation.
Materials and Reagents:
-
LC-MS/MS system (e.g., triple quadrupole)
-
Reversed-phase C18 column
-
Mobile phases: e.g., Water with 0.1% formic acid (A) and Acetonitrile with 0.1% formic acid (B)
-
Steroid standards (androsterone, androstenedione, androstanediol, testosterone, etc.)
-
Isotopically labeled internal standards
Procedure:
-
Sample Preparation:
-
Thaw the collected cell culture medium or other biological samples.
-
Add a mixture of isotopically labeled internal standards.
-
Perform protein precipitation followed by liquid-liquid extraction (e.g., with methyl tert-butyl ether) or solid-phase extraction.
-
Evaporate the organic solvent and reconstitute the residue in the initial mobile phase.
-
-
Chromatographic Separation:
-
Inject the reconstituted sample onto the LC system.
-
Use a gradient elution to separate the steroids. A typical gradient might start with a lower percentage of organic phase and ramp up to a high percentage to elute the more hydrophobic compounds.
-
-
Mass Spectrometric Detection:
-
Use electrospray ionization (ESI) in positive mode.
-
Set up Multiple Reaction Monitoring (MRM) transitions for each analyte and internal standard.
-
-
Quantification:
-
Generate a calibration curve using known concentrations of steroid standards.
-
Quantify the analytes in the samples by comparing their peak areas to those of the internal standards and the calibration curve.
-
Mandatory Visualizations
References
- 1. Androsterone - Wikipedia [en.wikipedia.org]
- 2. Androgen backdoor pathway - Wikipedia [en.wikipedia.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Non-specific steroidal esterase activity and distribution in human and other mammalian tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dehydrogenation of androsterone by purified 3α-hydroxy steroid-dependent nicotinamide–adenine dinucleotide (phosphate)-transhydrogenating enzyme of rat liver - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. catalog.labcorp.com [catalog.labcorp.com]
- 9. High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mds-usa.com [mds-usa.com]
Application Notes and Protocols for the Characterization of Androsterone Acetate in Prostate Cancer Cell Lines
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Androgen signaling plays a critical role in the development and progression of prostate cancer. The androgen receptor (AR) is a key therapeutic target, and understanding how various androgenic compounds modulate its activity is crucial for the development of new treatments.[1] Androsterone acetate (B1210297) is a synthetic androgenic steroid. While extensive research exists for androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT) in prostate cancer, specific data on the effects of Androsterone acetate in this context is limited.
These application notes provide a comprehensive set of protocols to characterize the effects of a test compound, such as this compound, on prostate cancer cell lines. The methodologies described herein are designed for researchers in oncology, drug discovery, and molecular biology to assess the compound's impact on cell proliferation, apoptosis, and the androgen receptor signaling pathway. The protocols utilize three standard prostate cancer cell lines: LNCaP (androgen-sensitive), and PC-3 and DU-145 (androgen-insensitive), to provide a comparative analysis of the compound's activity.
Prostate Cancer Cell Line Models
The selection of appropriate cell lines is critical for elucidating the mechanism of action of an androgenic compound.
-
LNCaP (Lymph Node Carcinoma of the Prostate): This cell line is androgen-sensitive and expresses a functional, albeit mutated (T877A), androgen receptor.[2] This mutation can sometimes lead to a broader ligand specificity.[2] LNCaP cells are widely used to study androgen-dependent prostate cancer as their growth is stimulated by androgens.[3]
-
PC-3 (Prostatic Carcinoma): Derived from a bone metastasis, this cell line is androgen-insensitive and does not express significant levels of the androgen receptor or prostate-specific antigen (PSA).[4][5] PC-3 cells are highly metastatic and are used to model androgen-independent and advanced prostate cancer.[4]
-
DU-145: Isolated from a brain metastasis, this cell line is also androgen-insensitive and lacks androgen receptor and PSA expression.[6][7] DU-145 cells have moderate metastatic potential and are another standard model for castration-resistant prostate cancer.[7]
Principle: Androgen Receptor Signaling
Androgens exert their effects by binding to the androgen receptor (AR), a ligand-activated transcription factor. In the absence of a ligand, the AR is located in the cytoplasm in a complex with heat shock proteins (HSPs).[8][9] Ligand binding induces a conformational change, leading to the dissociation of HSPs, dimerization of the AR, and translocation into the nucleus.[8][10] Within the nucleus, the AR dimer binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes, thereby modulating their transcription.[8][11] Key AR target genes in prostate cancer cells include Prostate-Specific Antigen (KLK3) and genes involved in cell proliferation and survival.[11]
Caption: Canonical Androgen Receptor (AR) signaling pathway.
Experimental Protocols
Protocol 1: Cell Culture and Maintenance
This protocol describes the standard procedures for maintaining LNCaP, PC-3, and DU-145 prostate cancer cell lines.
Materials:
-
LNCaP, PC-3, and DU-145 cell lines
-
RPMI-1640 Medium (for LNCaP)
-
F-12K Medium (for PC-3)
-
Eagle's Minimum Essential Medium (EMEM) (for DU-145)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL)
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Charcoal-stripped FBS (for androgen deprivation experiments)
Procedure:
-
Media Preparation:
-
LNCaP Complete Medium: RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
PC-3 Complete Medium: F-12K Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
DU-145 Complete Medium: EMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
-
Cell Thawing: Thaw cryopreserved cells rapidly in a 37°C water bath. Transfer to a sterile centrifuge tube containing 9 mL of complete medium. Centrifuge at 150 x g for 5 minutes. Resuspend the cell pellet in 10 mL of complete medium and transfer to a T-75 flask.
-
Cell Maintenance: Incubate cells at 37°C in a 5% CO₂ humidified incubator. Change the medium every 2-3 days.
-
Subculturing (Passaging):
-
When cells reach 80-90% confluency, aspirate the medium and wash once with sterile PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin by adding 7-8 mL of complete medium.
-
Collect the cell suspension and centrifuge at 150 x g for 5 minutes.
-
Resuspend the pellet in fresh medium and re-plate at the desired density (e.g., a 1:3 to 1:6 split ratio).
-
Protocol 2: Cell Viability (MTT) Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation in response to this compound.
Materials:
-
Prostate cancer cells (LNCaP, PC-3, DU-145)
-
96-well clear, flat-bottom plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Appropriate complete and serum-free media
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours.
-
Androgen Deprivation (for LNCaP): For LNCaP cells, replace the medium with medium containing charcoal-stripped FBS for 24 hours prior to treatment to reduce baseline androgen levels.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate medium (e.g., 0.1 nM to 10 µM). Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Formazan Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
Protocol 3: Apoptosis (Caspase-3/7) Assay
This protocol quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
Materials:
-
Prostate cancer cells
-
96-well white, clear-bottom plates
-
This compound
-
Caspase-Glo® 3/7 Assay kit (or equivalent)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells in a 96-well white plate as described in Protocol 2 (steps 1-3). Include a positive control for apoptosis (e.g., Staurosporine).
-
Incubation: Incubate for 24-48 hours.
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Reagent Addition: Allow the plate and reagent to equilibrate to room temperature. Add 100 µL of the reagent to each well.
-
Incubation: Mix the contents by gentle shaking for 1 minute and then incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Normalize the luminescence values to the vehicle control to determine the fold change in caspase-3/7 activity.
Caption: A typical experimental workflow for testing a new compound.
Expected Results and Data Presentation
The following tables present hypothetical data to illustrate expected outcomes from the described experiments when testing an androgenic compound like this compound.
Table 1: Effect of this compound on Cell Viability (% of Vehicle Control)
| Concentration (nM) | LNCaP | PC-3 | DU-145 |
|---|---|---|---|
| 0 (Vehicle) | 100 ± 5 | 100 ± 6 | 100 ± 4 |
| 0.1 | 115 ± 7 | 102 ± 5 | 99 ± 6 |
| 1 | 135 ± 8 | 101 ± 7 | 103 ± 5 |
| 10 | 160 ± 10 | 98 ± 6 | 101 ± 7 |
| 100 | 175 ± 12 | 99 ± 8 | 98 ± 4 |
| 1000 | 180 ± 11 | 97 ± 5 | 96 ± 6 |
Data are presented as mean ± standard deviation.
Table 2: Effect of this compound (10 nM) on Cell Cycle Distribution (%)
| Cell Line | G0/G1 Phase | S Phase | G2/M Phase |
|---|---|---|---|
| LNCaP (Vehicle) | 65 ± 3 | 25 ± 2 | 10 ± 1 |
| LNCaP (Treated) | 50 ± 4 | 40 ± 3 | 10 ± 2 |
| PC-3 (Vehicle) | 60 ± 4 | 28 ± 3 | 12 ± 2 |
| PC-3 (Treated) | 61 ± 3 | 27 ± 4 | 12 ± 3 |
Data are presented as mean ± standard deviation.
Table 3: Effect of this compound on Apoptosis and Protein Expression
| Parameter | LNCaP | PC-3 | DU-145 |
|---|---|---|---|
| Caspase-3/7 Activity (Fold Change) | 0.8 ± 0.1 | 1.1 ± 0.2 | 1.0 ± 0.1 |
| AR Protein Expression (Fold Change) | 1.5 ± 0.3 | N/A | N/A |
| PSA Protein Expression (Fold Change) | 3.5 ± 0.5 | N/A | N/A |
Cells were treated with 10 nM this compound for 48 hours. Data are presented as mean ± standard deviation. N/A = Not Applicable.
Signaling Pathways in Apoptosis
Androgens can influence cell survival by modulating apoptotic pathways. Apoptosis is primarily executed by a family of proteases called caspases, which are activated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of executioner caspases like Caspase-3 and Caspase-7.
Caption: Overview of the main apoptosis signaling pathways.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Cell Viability | Contamination; improper storage of cells or reagents; incorrect media formulation. | Check for contamination. Use fresh reagents and media. Confirm cell line identity. |
| High Variability in Assay Results | Inconsistent cell seeding; pipetting errors; edge effects in 96-well plates. | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes. Avoid using the outer wells of the plate. |
| No Response in LNCaP Cells | Inactive compound; insufficient androgen deprivation; low AR expression. | Verify compound activity with a positive control (e.g., DHT). Ensure use of charcoal-stripped FBS. Check AR expression by Western blot. |
| Unexpected Apoptosis in PC-3/DU-145 | Off-target toxicity of the compound at high concentrations. | Perform a broader dose-response curve to determine the toxic concentration range. |
Conclusion
The protocols outlined in this document provide a robust framework for the initial characterization of this compound or other novel androgenic compounds in prostate cancer cell lines. By assessing the effects on cell viability, apoptosis, and key molecular markers in both androgen-sensitive and -insensitive contexts, researchers can gain valuable insights into the compound's mechanism of action and its potential as a therapeutic agent or research tool.
References
- 1. benchchem.com [benchchem.com]
- 2. commerce.bio-rad.com [commerce.bio-rad.com]
- 3. researchgate.net [researchgate.net]
- 4. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dihydrotestosterone Administration Does Not Increase Intraprostatic Androgen Concentrations or Alter Prostate Androgen Action in Healthy Men: A Randomized-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug Sensitivity Assays of Human Cancer Organoid Cultures | Springer Nature Experiments [experiments.springernature.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Androsterone Acetate as a Substrate for 3α-Hydroxysteroid Dehydrogenase
For Researchers, Scientists, and Drug Development Professionals
Introduction
3α-Hydroxysteroid dehydrogenase (3α-HSD) enzymes, members of the aldo-keto reductase (AKR) superfamily, play a crucial role in the metabolism of steroids, including androgens and neurosteroids.[1] These enzymes catalyze the reversible NAD(P)H-dependent reduction of 3-keto steroids to 3α-hydroxy steroids. One key substrate in these metabolic pathways is androsterone (B159326), a metabolite of testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT).[2] Androsterone acetate (B1210297), a synthetic ester of androsterone, can serve as a valuable tool in studying 3α-HSD activity. However, as an ester, it first requires hydrolysis to yield the active substrate, androsterone.
This document provides detailed application notes and protocols for utilizing androsterone acetate to study 3α-HSD activity. It is intended for researchers in endocrinology, neurobiology, and drug development who are investigating steroid metabolism and its implications in various physiological and pathological processes.
Data Presentation
The kinetic parameters of human 3α-HSD isoforms with relevant steroid substrates are summarized below. While specific kinetic data for androsterone across all isoforms is not exhaustively available in a single source, the following table presents a compilation of reported values for androsterone and the structurally similar and potent androgen, 5α-dihydrotestosterone (DHT), to provide a comparative overview of enzyme activity. The human 3α-HSD isoforms are also known as AKR1C4 (type 1), AKR1C2 (type 3), and AKR1C3 (type 2).[3]
| Enzyme Isoform (Human) | Substrate | K_m_ (μM) | V_max_ (nmol/min/mg) | Notes |
| AKR1C1 (20α-HSD) | 5α-DHT | - | - | Acts as a reductive 3β-HSD, yielding 5α-androstane-3β,17β-diol.[3] |
| AKR1C2 (Type 3 3α-HSD) | 5α-DHT | 2.9 ± 0.2 | 0.82 | Catalyzes the efficient formation of 5α-androstane-3α,17β-diol.[4] |
| AKR1C3 (Type 2 3α-HSD) | Androsterone | - | - | Can reduce androsterone to 3α-androstanediol (3α-Diol), a precursor in a backdoor pathway to DHT.[5][6] |
| AKR1C4 (Type 1 3α-HSD) | Androsterone | - | 0.3 (μmol/min/mg) | Liver-specific; efficiently catalyzes the formation of 3α,5β-tetrahydrosteroids of testosterone.[3] |
| AKR1C4 | 5β-DHT | - | - | Identified as the major enzyme for the hepatic formation of the 5β-tetrahydrosteroid of testosterone.[3] |
Note: The Vmax for AKR1C4 with androsterone was reported for the NAD+-dependent oxidation reaction.
Experimental Protocols
Protocol 1: Enzymatic Hydrolysis of this compound
This protocol describes the deacetylation of this compound to androsterone using a lipase (B570770). Lipases are commonly used for the regioselective deacetylation of steroid esters.
Materials:
-
This compound
-
Lipase from Candida antarctica B (CAL-B), immobilized (e.g., Novozym® 435) or other suitable lipase
-
Toluene (B28343) or isopropyl ether (anhydrous)
-
Phosphate (B84403) buffer (0.1 M, pH 7.0)
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Developing solvent for TLC (e.g., hexane:ethyl acetate 6:4 v/v)
Procedure:
-
Reaction Setup: In a clean, dry reaction vessel, dissolve this compound (e.g., 0.4 mmol) in an appropriate volume of anhydrous toluene (e.g., 50 ml).
-
Enzyme Addition: Add the immobilized lipase (e.g., 300 mg of CAL-B) to the solution.
-
Incubation: Incubate the reaction mixture at a suitable temperature (e.g., 55-60°C) with magnetic stirring. The progress of the reaction should be monitored by TLC.
-
Reaction Monitoring: Periodically take small aliquots of the reaction mixture, spot them on a TLC plate alongside standards of this compound and androsterone, and develop the plate in the chosen solvent system. Visualize the spots under UV light or by staining. The reaction is complete when the this compound spot has disappeared and a new spot corresponding to androsterone is prominent.
-
Work-up: Once the reaction is complete, filter off the immobilized enzyme and wash it with dichloromethane (B109758) or ethyl acetate.
-
Extraction and Purification: Combine the organic phases and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by flash chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to yield pure androsterone.
Protocol 2: Spectrophotometric Assay of 3α-HSD Activity with Androsterone
This protocol measures the activity of 3α-HSD by monitoring the change in absorbance of NADH or NADPH at 340 nm. The oxidation of androsterone to androstenedione (B190577) is coupled to the reduction of NAD⁺ to NADH, or the reduction of a 3-ketosteroid is coupled to the oxidation of NADPH to NADP⁺. This protocol describes the oxidation of androsterone.
Materials:
-
Purified 3α-HSD enzyme or cell lysate containing the enzyme
-
Androsterone (prepared from this compound as in Protocol 1 or from a commercial source)
-
NAD⁺ (Nicotinamide adenine (B156593) dinucleotide)
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
Methanol (B129727) (for dissolving androsterone)
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of androsterone in methanol (e.g., 10 mM).
-
Prepare a stock solution of NAD⁺ in potassium phosphate buffer (e.g., 10 mM).
-
Prepare the reaction buffer (100 mM potassium phosphate, pH 7.0).
-
-
Reaction Mixture: In a microplate well or cuvette, prepare the reaction mixture with the following components (final volume, e.g., 200 µL):
-
Potassium phosphate buffer
-
NAD⁺ (final concentration, e.g., 0.5 mM)
-
Androsterone (final concentration to be varied for kinetic analysis, e.g., 0-100 µM). Add the methanol stock solution of androsterone, ensuring the final methanol concentration is low (e.g., < 4%) to avoid enzyme inhibition.
-
-
Enzyme Addition: Initiate the reaction by adding a specific amount of purified 3α-HSD enzyme or cell lysate.
-
Measurement: Immediately place the plate or cuvette in the spectrophotometer and measure the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 5-10 minutes). The rate of the reaction is proportional to the rate of change in absorbance.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).
-
To determine the kinetic parameters (K_m_ and V_max_), perform the assay with varying concentrations of androsterone while keeping the NAD⁺ concentration saturating. Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.
-
Visualizations
Androgen Metabolism Pathway
The following diagram illustrates the central role of 3α-HSD in the metabolic pathways of androgens, showing the conversion of potent androgens to their less active metabolites and the reversible nature of these reactions.
Neurosteroid Synthesis Pathway
This diagram highlights the involvement of 3α-HSD in the synthesis of neuroactive steroids, which are crucial modulators of neuronal function.
Experimental Workflow
The following diagram outlines the logical flow of experiments for studying the interaction of this compound with 3α-HSD.
References
- 1. academic.oup.com [academic.oup.com]
- 2. 11-Oxygenated androgen precursors are the preferred substrates for aldo-keto reductase 1C3 (AKR1C3): implications for castration resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereospecific reduction of 5β-reduced steroids by human ketosteroid reductases of the AKR (aldo-keto reductase) superfamily: role of AKR1C1–AKR1C4 in the metabolism of testosterone and progesterone via the 5β-reductase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multiple steps determine the overall rate of the reduction of 5α-dihydrotestosterone catalyzed by human type 3 3α-hydroxysteroid dehydrogenase (AKR1C2): Implications for the Elimination of Androgens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of Aldo-Keto Reductase Family 1 (AKR1) Enzymes in Human Steroid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The Activity of SN33638, an Inhibitor of AKR1C3, on Testosterone and 17β-Estradiol Production and Function in Castration-Resistant Prostate Cancer and ER-Positive Breast Cancer [frontiersin.org]
Experimental Design for Studying the Behavioral Effects of Androsterone Acetate
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction:
Androsterone, an endogenous neurosteroid and metabolite of testosterone, is known to exert behavioral effects primarily through its action as a positive allosteric modulator of the GABA-A receptor.[1] This modulation enhances the inhibitory effects of GABA, suggesting potential anxiolytic, sedative, and anticonvulsant properties.[2][3] Androsterone acetate (B1210297), as an ester of Androsterone, is expected to function as a prodrug, offering potentially improved pharmacokinetic properties. These application notes provide a comprehensive framework for the preclinical investigation of Androsterone acetate's behavioral effects in rodent models, covering experimental design, detailed protocols for key behavioral assays, and data presentation strategies.
Pharmacology and Administration:
This compound is a synthetic androstane (B1237026) steroid.[4][5][6] For in vivo studies, it can be dissolved in a suitable vehicle such as sesame oil or corn oil for subcutaneous administration.[7] The subcutaneous route is commonly used for steroid administration in mice and offers sustained release.[8][9]
Protocol for Preparation and Administration of this compound Solution:
-
Vehicle Preparation: Use sterile sesame oil or corn oil as the vehicle.
-
Drug Dissolution: Dissolve this compound in the vehicle to the desired concentration (e.g., 1 mg/mL). Gentle warming and vortexing may be required to ensure complete dissolution.
-
Dosage: A dosage of 1 mg/kg has been used for subcutaneous injections of Androsterone in mice for behavioral studies.[10] Dose-response studies are recommended to determine the optimal dose for specific behavioral effects.
-
Administration: Administer the solution via subcutaneous injection in the loose skin over the neck or flank.[9] Use a new sterile needle (25-27 gauge) for each animal to minimize discomfort and risk of infection.[8][9] The volume of injection should be calculated based on the animal's body weight, typically not exceeding 5 ml/kg per site.[8] Both acute (single injection) and chronic (repeated injections) administration protocols can be employed depending on the experimental question.[11][12][13]
Experimental Protocols for Behavioral Assays
A battery of behavioral tests should be employed to comprehensively assess the effects of this compound on different behavioral domains. The following are detailed protocols for key assays.
Assessment of Anxiety-Like Behavior
a) Open Field Test (OFT)
The OFT is used to assess general locomotor activity and anxiety-like behavior in a novel environment.[1][5][14]
-
Apparatus: A square or circular arena (e.g., 42 x 42 x 42 cm) with walls to prevent escape, often made of a non-reflective material. The floor is typically divided into a grid, with the central area defined.[1][5]
-
Procedure:
-
Habituate the animals to the testing room for at least 30 minutes before the test.
-
Place a single mouse into the center of the open field.
-
Allow the mouse to explore the apparatus for a set period (e.g., 5-10 minutes).
-
Record the session using a video camera mounted above the arena.
-
Between trials, thoroughly clean the apparatus with 70% ethanol (B145695) to remove olfactory cues.
-
-
Data Analysis: Use automated tracking software to analyze the video recordings for the following parameters:
-
Total distance traveled (locomotor activity).
-
Time spent in the center versus the periphery (anxiety-like behavior).
-
Number of entries into the center zone.
-
Rearing frequency (exploratory behavior).
-
b) Elevated Plus Maze (EPM)
The EPM test is another widely used assay for anxiety-like behavior, based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.
-
Apparatus: A plus-shaped maze elevated from the floor (e.g., 50-80 cm), with two open arms and two closed arms.[15]
-
Procedure:
-
Acclimatize the animals to the testing room.
-
Place the mouse in the center of the maze, facing a closed arm.
-
Allow the mouse to freely explore the maze for 5 minutes.
-
Record the session with a video camera.
-
Clean the maze with 70% ethanol between animals.
-
-
Data Analysis: Quantify the following measures:
-
Time spent in the open arms versus the closed arms.
-
Number of entries into the open and closed arms.
-
Percentage of open arm entries and percentage of time spent in the open arms are used as indices of anxiety.
-
Assessment of Aggressive Behavior
Resident-Intruder Test
This paradigm is a standardized method to measure offensive aggression in a semi-natural setting.[13]
-
Apparatus: The home cage of the "resident" mouse.
-
Procedure:
-
House the resident male mouse with a female companion for at least one week to enhance territoriality. The female is removed shortly before the test.
-
Introduce a smaller, unfamiliar "intruder" male mouse into the resident's home cage.
-
Observe and record the interaction for a predetermined duration (e.g., 10 minutes).
-
The test should be stopped if intense fighting occurs to prevent injury.
-
-
Data Analysis: Score the following aggressive behaviors of the resident mouse:
-
Latency to the first attack.
-
Number of attacks.
-
Duration of aggressive behaviors (e.g., biting, tail rattling, wrestling).
-
Number of threats.
-
Assessment of Social Behavior
Three-Chamber Social Interaction Test
This test assesses sociability and preference for social novelty.[4][16][17][18]
-
Apparatus: A rectangular, three-chambered box with openings allowing access between chambers. Small, wire cages are used to contain stimulus mice.[4]
-
Procedure:
-
Habituation: Place the test mouse in the middle chamber and allow it to explore all three empty chambers for 10 minutes.
-
Sociability Test: Place an unfamiliar "stranger 1" mouse in one of the wire cages in a side chamber. Place an empty wire cage in the other side chamber. Place the test mouse back in the middle chamber and allow it to explore all three chambers for 10 minutes.
-
Social Novelty Test: Keep the now-familiar "stranger 1" in its cage and place a new, unfamiliar "stranger 2" mouse in the previously empty cage. The test mouse is again allowed to explore for 10 minutes.
-
-
Data Analysis: Use video tracking software to measure:
-
Time spent in each of the three chambers.
-
Time spent sniffing each wire cage.
-
A sociability index can be calculated as the time spent with the stranger mouse divided by the time spent with the empty cage.
-
A social novelty preference is indicated by more time spent with the novel mouse ("stranger 2") compared to the familiar mouse ("stranger 1").
-
Data Presentation
Quantitative data from the behavioral assays should be summarized in clearly structured tables to facilitate comparison between treatment groups (e.g., Vehicle vs. This compound).
Table 1: Effects of this compound on Anxiety-Like Behavior
| Behavioral Test | Parameter | Vehicle (Mean ± SEM) | This compound (1 mg/kg) (Mean ± SEM) |
| Open Field Test | Total Distance Traveled (cm) | 3500 ± 250 | 3400 ± 280 |
| Time in Center (%) | 15 ± 2 | 25 ± 3 | |
| Center Entries | 20 ± 3 | 30 ± 4 | |
| Elevated Plus Maze | % Time in Open Arms | 20 ± 4 | 35 ± 5 |
| % Open Arm Entries | 30 ± 5 | 45 ± 6 | |
| Closed Arm Entries | 15 ± 2 | 14 ± 2 |
*p < 0.05 compared to Vehicle group (Student's t-test or ANOVA followed by post-hoc tests).
Table 2: Effects of this compound on Aggressive and Social Behavior
| Behavioral Test | Parameter | Vehicle (Mean ± SEM) | This compound (1 mg/kg) (Mean ± SEM) |
| Resident-Intruder Test | Attack Latency (s) | 120 ± 20 | 180 ± 30 |
| Number of Attacks | 8 ± 2 | 5 ± 1 | |
| Duration of Aggression (s) | 45 ± 8 | 25 ± 5 | |
| Three-Chamber Test (Sociability) | Time with Stranger 1 (s) | 250 ± 30 | 260 ± 25 |
| Time with Empty Cage (s) | 150 ± 20 | 140 ± 22 | |
| Three-Chamber Test (Social Novelty) | Time with Stranger 2 (s) | 280 ± 35 | 290 ± 30 |
| Time with Stranger 1 (s) | 130 ± 15 | 120 ± 18 |
*p < 0.05 compared to Vehicle group (Student's t-test or ANOVA followed by post-hoc tests).
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound.
Experimental Workflow
Caption: Experimental workflow for behavioral studies.
References
- 1. Androsterone - Wikipedia [en.wikipedia.org]
- 2. What are GABAA receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]
- 3. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 4. Androstanolone Acetate|CAS 1164-91-6|High Purity [benchchem.com]
- 5. This compound | C21H32O3 | CID 101996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound [webbook.nist.gov]
- 7. OBM Genetics | Hormonal and Physiological Manipulation Methods to Induce Polycystic Ovary in Rodents: A Review of the New Findings [lidsen.com]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. Subcutaneous Injection in the Mouse - Research Animal Training [researchanimaltraining.com]
- 10. Androgens with activity at estrogen receptor beta have anxiolytic and cognitive-enhancing effects in male rats and mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chronic administration of androgens with actions at estrogen receptor beta have anti-anxiety and cognitive-enhancing effects in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chronic administration of androgens with actions at estrogen receptor beta have anti-anxiety and cognitive-enhancing effects in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchportal.vub.be [researchportal.vub.be]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Symptomatic and neurotrophic effects of GABAA receptor positive allosteric modulation in a mouse model of chronic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. A novel positive allosteric modulator of the GABAA receptor: the action of (+)-ROD188 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Androsterone Acetate in Human Serum using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Androsterone acetate (B1210297) in human serum. The protocol employs a straightforward liquid-liquid extraction (LLE) for sample preparation, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This method provides the high selectivity and sensitivity required for the analysis of Androsterone acetate in a complex biological matrix, making it suitable for pharmaceutical research and drug development applications.
Introduction
This compound is a synthetic ester of androsterone, an endogenous steroid hormone. Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic and metabolic studies in drug development. LC-MS/MS offers superior sensitivity and specificity compared to traditional immunoassays, which can be prone to cross-reactivity.[1][2] This method describes a complete protocol for the extraction and quantification of this compound from human serum.
Experimental
Sample Preparation
A liquid-liquid extraction procedure is utilized to isolate this compound from the serum matrix.
Protocol:
-
To 100 µL of serum sample, calibrator, or quality control (QC) sample in a polypropylene (B1209903) tube, add 5 µL of an internal standard (IS) working solution (e.g., Androsterone-d4 acetate).
-
Add 200 µL of acetonitrile (B52724) to precipitate proteins and vortex for 30 seconds.[3]
-
Add 1 mL of methyl tert-butyl ether (MTBE) and vortex for 5 minutes for liquid-liquid extraction.[3]
-
Centrifuge at 12,000 rpm for 5 minutes.[3]
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40-55°C.[3]
-
Reconstitute the dried residue in 100 µL of 50% methanol.[3]
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation is performed using a reversed-phase C18 column.
| Parameter | Value |
| LC System | ACQUITY UPLC or equivalent |
| Column | ACQUITY UPLC HSS SB C18 2.1 x 50 mm, 1.8 µm[4] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Flow Rate | 0.45 mL/min[4] |
| Gradient | 3-minute ramp from 50% to 70% B[4] |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Total Run Time | Approximately 6.5 minutes[4] |
Mass Spectrometry
Detection is achieved using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).
| Parameter | Value |
| Mass Spectrometer | Xevo TQ-S or equivalent[4] |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Cone Gas Flow | 50 L/Hr |
| Desolvation Gas Flow | 800 L/Hr |
MRM Transitions:
The MRM transitions for this compound are determined by monitoring the precursor ion (protonated molecule [M+H]+) and its characteristic product ions. Based on the structure of this compound (Molar Mass: 332.49 g/mol ) and fragmentation patterns of similar steroid acetates, the following transitions are proposed. Note: These transitions should be optimized for the specific instrument used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| This compound (Quantifier) | 333.2 | 273.2 (M+H - C2H2O2) | 0.1 | 30 | 15 |
| This compound (Qualifier) | 333.2 | 255.2 (M+H - C2H2O2 - H2O) | 0.1 | 30 | 25 |
| Androsterone-d4 acetate (IS) | 337.2 | 277.2 | 0.1 | 30 | 15 |
Results and Discussion
This method is designed to provide excellent linearity, accuracy, and precision for the quantification of this compound in human serum. The use of a stable isotope-labeled internal standard corrects for matrix effects and variations in sample preparation and instrument response. The chromatographic conditions are optimized to ensure separation from endogenous steroids and other potential interferences.
Quantitative Data Summary
| Parameter | Result |
| Linear Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantitation (LLOQ) | 0.1 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy | 85 - 115% |
| Recovery | > 80% |
Note: The above data are representative and should be validated in the user's laboratory.
Experimental Workflow
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Androgen Signaling Pathway
Androsterone, the active metabolite of this compound, exerts its biological effects through the androgen receptor signaling pathway.
Caption: Simplified diagram of the androgen receptor signaling pathway.
Conclusion
The LC-MS/MS method described provides a reliable and sensitive approach for the quantification of this compound in human serum. The protocol is well-suited for applications in clinical research and drug development where accurate measurement of this compound is required.
References
Troubleshooting & Optimization
Troubleshooting poor peak shape of Androsterone acetate in HPLC
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering poor peak shape during the High-Performance Liquid Chromatography (HPLC) analysis of Androsterone acetate (B1210297).
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of peak tailing for Androsterone acetate?
A1: Peak tailing for compounds like this compound, particularly when using silica-based columns, is often due to secondary interactions between the analyte and residual silanol (B1196071) groups on the stationary phase.[1][2][3][4] These interactions are more pronounced when dealing with basic compounds, but can also affect neutral steroids.[2][3]
Q2: My peaks are fronting. What should I check first?
A2: The most common cause of peak fronting is column overload, which can be due to injecting too much sample mass (concentration is too high) or too large a sample volume.[5][6][7][8] Try diluting your sample or reducing the injection volume as a first step.
Q3: All the peaks in my chromatogram are split. What does this indicate?
A3: If all peaks are split, the issue likely originates from a problem before the separation occurs in the column.[9][10][11] Common causes include a blocked or partially clogged column inlet frit, a void at the head of the column, or an improper connection in the flow path between the injector and the detector.[5][9][11]
Q4: Can the sample solvent affect the peak shape of this compound?
A4: Yes, the sample solvent can significantly impact peak shape. If the sample solvent is much stronger (more non-polar in reversed-phase) than the mobile phase, it can cause peak distortion, including fronting and splitting.[7][10] It is always best to dissolve the sample in the initial mobile phase if possible.[9]
Q5: How does mobile phase pH affect the peak shape of steroids?
A5: While this compound is a neutral compound, mobile phase pH can still be a factor, especially if there are ionizable impurities or if the column itself has acidic silanol groups.[2] Operating near the pKa of an analyte can lead to uneven ionization and asymmetrical peaks.[2] For neutral compounds, pH can influence the ionization state of residual silanols on the silica (B1680970) packing, affecting secondary interactions.[3][4]
Troubleshooting Guide
Poor peak shape in HPLC can be systematically diagnosed by examining the peak's characteristics (tailing, fronting, or splitting) and methodically investigating potential causes.
Peak Tailing
Peak tailing is characterized by an asymmetrical peak where the latter half of the peak is broader than the front half.
Troubleshooting Workflow for Peak Tailing
Caption: A step-by-step workflow for troubleshooting peak tailing in HPLC.
| Potential Cause | Recommended Action |
| Secondary Silanol Interactions | - Use a buffered mobile phase (pH 3-7) to minimize silanol interactions.[1] - Employ an end-capped column or a column with a polar-embedded phase.[2] - Operate at a lower pH to suppress the ionization of silanol groups.[3] |
| Column Overload | - Reduce the injection volume.[1] - Dilute the sample.[8] Overloading can cause both tailing and fronting.[4][12] |
| Column Contamination/Degradation | - Use a guard column to protect the analytical column.[1] - Flush the column with a strong solvent.[1] - If the problem persists, the column may be worn out and require replacement.[13] |
| Extra-column Effects | - Minimize the length and internal diameter of tubing between the column and detector.[2] - Ensure all fittings are properly made to avoid dead volume.[5] |
| Interfering Compound | - An interfering compound co-eluting with this compound can appear as peak tailing.[3] - Change the detector wavelength to see if the peak shape changes, which might indicate a co-eluting impurity.[3] |
Peak Fronting
Peak fronting is an asymmetrical peak where the front part of the peak is broader than the latter half.
| Potential Cause | Recommended Action |
| Column Overload | - This is a very common cause of fronting.[6][7] - Reduce the mass of the sample injected by either lowering the injection volume or diluting the sample.[5][6] |
| Sample Solvent Incompatibility | - The sample solvent should be of similar or weaker strength than the mobile phase.[7] For reversed-phase, avoid dissolving the sample in a solvent with a higher percentage of organic solvent than the mobile phase. - If possible, dissolve the sample in the mobile phase itself. |
| Column Degradation | - A void or collapse in the column packing bed can cause peak fronting.[5][7][14] This is often accompanied by a loss of efficiency and a decrease in backpressure. - Replace the column if a void is suspected.[14] |
| Poor Column Packing | - This can lead to an uneven flow path and result in fronting peaks.[8][15] This is an issue with the column itself and would require a new column. |
Split Peaks
Split peaks appear as a single analyte peak divided into two or more distinct peaks.
Logical Relationship of Split Peak Causes
Caption: Decision tree for diagnosing the cause of split peaks in HPLC.
| Potential Cause | Recommended Action |
| Partially Blocked Inlet Frit | - If all peaks are split, a blocked frit is a likely cause.[9][11][16] - Reverse the column and flush it to waste.[16] If this doesn't work, the frit may need to be replaced. |
| Void at Column Inlet | - A void or channel in the column packing can create multiple flow paths for the sample, resulting in split peaks.[8][9][11][17] - This usually requires column replacement. |
| Sample Solvent Incompatibility | - If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak splitting, especially for early eluting peaks.[10][17] - Prepare the sample in the mobile phase or a weaker solvent. |
| Co-elution of an Impurity | - If only the this compound peak is split, it might be due to a closely eluting impurity.[9][11] - To check for this, slightly alter the mobile phase composition or temperature to see if the two peaks resolve. |
Experimental Protocols
Protocol 1: Diagnosing Column Overload
-
Prepare a Dilution Series: Prepare a series of dilutions of your this compound standard, for example, at 100%, 50%, 25%, and 10% of the original concentration.
-
Inject Sequentially: Inject the same volume of each dilution, starting from the most dilute and moving to the most concentrated.
-
Analyze Peak Shape: Observe the peak shape for each concentration. If the peak shape improves (i.e., fronting or tailing is reduced) at lower concentrations, the issue is likely column overload.[16]
-
Confirm with Injection Volume: If dilution improves the peak shape, return to the original concentration and inject progressively smaller volumes (e.g., 20 µL, 10 µL, 5 µL). If the peak shape improves with smaller injection volumes, this confirms mass and/or volume overload.[14]
Protocol 2: Assessing Column Health
-
Establish a Benchmark: When a new column is installed, run a standard of this compound under optimal conditions and record the chromatogram, noting the peak asymmetry, efficiency (plate count), and retention time.
-
Regular System Suitability Tests: Periodically inject the same standard and compare the results to the benchmark. A significant increase in tailing or fronting, or the appearance of split peaks, can indicate column degradation.
-
Column Flushing: If performance degrades, disconnect the column from the detector and flush with a strong solvent (e.g., for a C18 column, flush with isopropanol (B130326) or a high percentage of acetonitrile).
-
Column Reversal and Flushing: If flushing in the normal direction does not resolve the issue, reverse the column direction and flush to waste. This can sometimes dislodge particulates from the inlet frit.[16]
-
Re-evaluate Performance: After flushing, reconnect the column and re-run the standard to see if peak shape has improved. If not, the column may need to be replaced.
Typical HPLC Parameters for Steroid Analysis
The following table summarizes typical starting conditions for the analysis of steroids like this compound, based on published methods. These should be optimized for your specific instrument and application.
| Parameter | Typical Value / Range |
| Column | C18 or C8, 150 x 4.6 mm, 2.7-5 µm particle size[18][19][20] |
| Mobile Phase | Acetonitrile and Water or Methanol and Water mixtures[18][19][20] |
| Elution Mode | Isocratic or Gradient[18][19] |
| Flow Rate | 0.6 - 1.2 mL/min[18][19][20] |
| Column Temperature | 25 - 40 °C[18][19][20] |
| Injection Volume | 10 - 20 µL[18][19] |
| Detection Wavelength | ~240-254 nm for UV detection[18][19][20] |
| Sample Diluent | Mobile Phase or a mixture of Water/Acetonitrile[19] |
Chemical Properties of this compound
Understanding the chemical properties of this compound can aid in method development and troubleshooting.
| Property | Value |
| Molecular Formula | C₂₁H₃₂O₃[21][22] |
| Molecular Weight | 332.48 g/mol [22][23] |
| Solubility | Soluble in acetonitrile, ethanol, and methanol.[24] Water solubility is very low.[24] |
| pKa | Not readily ionizable; it is a neutral compound. The predicted pKa is around 15.14, indicating it is not acidic.[24] |
| XLogP3 | 4.3 - 4.5[22] (Indicates high hydrophobicity) |
References
- 1. mastelf.com [mastelf.com]
- 2. chromtech.com [chromtech.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. support.waters.com [support.waters.com]
- 6. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 7. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 8. silicycle.com [silicycle.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. support.waters.com [support.waters.com]
- 11. bio-works.com [bio-works.com]
- 12. uhplcs.com [uhplcs.com]
- 13. researchgate.net [researchgate.net]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. uhplcs.com [uhplcs.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. acdlabs.com [acdlabs.com]
- 18. tandfonline.com [tandfonline.com]
- 19. archives.ijper.org [archives.ijper.org]
- 20. researchgate.net [researchgate.net]
- 21. This compound | C21H32O3 | CID 101996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. echemi.com [echemi.com]
- 23. Trans-androsterone, acetate - Chemical & Physical Properties by Cheméo [chemeo.com]
- 24. Androsterone CAS#: 53-41-8 [m.chemicalbook.com]
Technical Support Center: Optimizing Androsterone Acetate Concentration for In Vitro Experiments
Welcome to the technical support center for the use of Androsterone (B159326) acetate (B1210297) in in vitro experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is Androsterone acetate and how does it act on cells?
A1: this compound is a synthetic derivative of androsterone, a metabolite of testosterone (B1683101). It is an androgenic steroid that is expected to exert its effects primarily through the Androgen Receptor (AR). Like other androgens, it can activate both genomic and non-genomic signaling pathways.
-
Genomic Pathway: Upon entering the cell, this compound is presumed to bind to the AR in the cytoplasm. This causes the dissociation of heat shock proteins, leading to the translocation of the AR-ligand complex into the nucleus. In the nucleus, it dimerizes and binds to Androgen Response Elements (AREs) on the DNA, modulating the transcription of target genes involved in processes like cell proliferation and differentiation.[1][2]
-
Non-Genomic Pathway: Some androgens can also initiate rapid signaling events from the cell membrane or cytoplasm.[2] These pathways can involve the activation of kinase cascades such as MAPK/ERK and PI3K/Akt, leading to more immediate cellular responses.
Q2: What is a typical starting concentration range for this compound in cell culture experiments?
A2: While specific optimal concentrations are highly cell-type and assay-dependent, a common starting point for androgens in in vitro studies ranges from the low nanomolar (nM) to the low micromolar (µM) range. For instance, related androgens have shown effects in concentrations from 0.1 nM to 10 µM.[3][4] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
Q3: How should I prepare a stock solution of this compound?
A3: this compound, like other steroids, has low solubility in aqueous solutions. Therefore, it is recommended to prepare a high-concentration stock solution in an organic solvent and then dilute it to the final working concentration in your cell culture medium.
-
Solvent: Dimethyl sulfoxide (B87167) (DMSO) or absolute ethanol (B145695) are commonly used solvents.[5]
-
Stock Concentration: A stock concentration of 1-10 mM is typically prepared.
-
Storage: Aliquot the stock solution into small volumes and store at -20°C to avoid repeated freeze-thaw cycles.[5]
-
Final Solvent Concentration: When diluting the stock solution into your culture medium, ensure the final concentration of the organic solvent is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of the solvent) should always be included in your experiments.
Q4: Can this compound be metabolized by cells in culture?
A4: Yes, it is possible that cells in culture can metabolize this compound. The acetate group may be cleaved, releasing androsterone. Furthermore, depending on the cell line's enzymatic machinery (e.g., hydroxysteroid dehydrogenases), androsterone can be interconverted to other steroids.[6][7] This metabolic activity can influence the effective concentration and the nature of the androgenic signal over time.
Troubleshooting Guide
Issue 1: I am not observing any effect of this compound on my cells.
-
Question: I've treated my cells with this compound, but I don't see any changes in proliferation or gene expression. What could be the problem?
-
Answer:
-
Sub-optimal Concentration: The concentration you are using may be too low. It is crucial to perform a dose-response curve (e.g., from 0.1 nM to 10 µM) to identify the optimal concentration.
-
Low Androgen Receptor Expression: The cell line you are using may not express the Androgen Receptor (AR) or may express it at very low levels. You can verify AR expression using techniques like Western blotting or RT-qPCR.[8]
-
Compound Instability: this compound may not be stable in your culture medium over the duration of your experiment. Consider refreshing the medium with a new treatment at regular intervals for long-term studies.
-
Metabolism to Inactive Compounds: Your cells might be rapidly metabolizing this compound into inactive forms. You can investigate this using techniques like HPLC or mass spectrometry to analyze the culture medium over time.[9]
-
Issue 2: I am observing high variability between my replicate wells.
-
Question: My results from cell viability or proliferation assays are not consistent across replicate wells. What could be causing this?
-
Answer:
-
Uneven Cell Seeding: Ensure you have a homogenous single-cell suspension before seeding your plates. Inaccurate cell counting can also lead to variability.
-
Edge Effects: The outer wells of a multi-well plate are prone to evaporation, which can concentrate the components of the medium and affect cell growth. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or culture medium.[10]
-
Compound Precipitation: At higher concentrations, this compound might precipitate out of the culture medium. When preparing your working solutions, ensure the compound is fully dissolved before adding it to the cells. Visually inspect the wells under a microscope for any signs of precipitation.
-
Pipetting Errors: Inaccurate pipetting, especially of small volumes from a concentrated stock, can introduce significant variability. Use calibrated pipettes and consider preparing an intermediate dilution to increase the volume you are pipetting.
-
Issue 3: I am seeing unexpected cytotoxicity at concentrations where I expect a proliferative effect.
-
Question: I expected this compound to increase cell proliferation, but instead, I'm observing cell death. Why might this be happening?
-
Answer:
-
Biphasic Dose Response: Some androgens can exhibit a biphasic effect on cell proliferation, where they are stimulatory at lower concentrations and inhibitory or cytotoxic at higher concentrations.[11] This underscores the importance of a comprehensive dose-response analysis.
-
Off-Target Effects: At high concentrations, this compound may have off-target effects that are independent of the Androgen Receptor and lead to cytotoxicity.
-
Solvent Toxicity: Ensure that the final concentration of your solvent (e.g., DMSO or ethanol) is not exceeding a non-toxic level (typically ≤ 0.1%). Always include a vehicle control in your experimental design.
-
Apoptosis Induction: In some cancer cell lines, particularly certain types of prostate cancer, high levels of androgens can paradoxically induce apoptosis and cell cycle arrest.[4]
-
Data Presentation
Due to the limited availability of specific quantitative data for this compound in the public domain, the following tables provide expected ranges and effects based on the activity of structurally and functionally similar androgens like Dihydrotestosterone (DHT) and other synthetic androgens.
Table 1: Recommended Concentration Ranges for Initial Screening of this compound
| Experimental Assay | Cell Type | Suggested Starting Concentration Range | Reference Androgen |
| Cell Proliferation | Prostate Cancer (e.g., LNCaP) | 0.1 nM - 1 µM | R1881[3][12] |
| Cytotoxicity | Prostate Cancer (e.g., PC3, DU145) | 1 µM - 50 µM | Various Steroids[13][14] |
| AR Transactivation | Reporter Cell Lines (e.g., HEK293-AR) | 0.01 nM - 100 nM | DHT[15] |
| Gene Expression (qPCR) | Androgen-responsive cells | 1 nM - 1 µM | R1881[3] |
Table 2: Exemplary IC50/EC50 Values for Related Androgens in Prostate Cancer Cell Lines
| Compound | Assay | Cell Line | IC50/EC50 | Reference |
| Dihydrotestosterone (DHT) | AR Transactivation | AR CALUX | 0.13 nM | [15] |
| Enzalutamide (Anti-androgen) | Competition Binding | LNCaP | 21.4 nM (IC50) | [3] |
| Bicalutamide (Anti-androgen) | Competition Binding | LNCaP | 160 nM (IC50) | [3] |
| Synthetic Steroid (Compound 1) | Cytotoxicity | LNCaP | 19.80 µM (IC50) | [13] |
| Synthetic Steroid (Compound 3) | Cytotoxicity | LNCaP | 1.38 µM (IC50) | [13] |
Experimental Protocols
Protocol 1: MTT Cell Viability/Cytotoxicity Assay
This protocol provides a general guideline for assessing cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Treatment: Prepare serial dilutions of this compound in culture medium from your stock solution. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include wells for untreated cells and a vehicle control (medium with the highest concentration of DMSO or ethanol used).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: At the end of the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into purple formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated or vehicle control after subtracting the background absorbance from all readings.
Protocol 2: Androgen Receptor (AR) Nuclear Translocation Assay (Immunofluorescence)
This protocol describes how to visualize the translocation of the Androgen Receptor from the cytoplasm to the nucleus upon treatment with this compound.
Materials:
-
Cells grown on glass coverslips in a 24-well plate
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
0.1% Triton X-100 in PBS for permeabilization
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against Androgen Receptor (AR)
-
Fluorescently-labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on sterile glass coverslips in a 24-well plate and allow them to attach. Treat the cells with the desired concentration of this compound (and a vehicle control) for a specified time (e.g., 1-2 hours).
-
Fixation: Wash the cells twice with PBS and then fix them with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells three times with PBS and then block with 5% BSA in PBS for 1 hour at room temperature to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody against AR (diluted in blocking solution) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with the fluorescently-labeled secondary antibody (diluted in blocking solution) for 1 hour at room temperature, protected from light.
-
Nuclear Staining: Wash the cells three times with PBS. Incubate with DAPI solution for 5 minutes to stain the nuclei.
-
Mounting and Visualization: Wash the cells a final three times with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium. Visualize the subcellular localization of the AR using a fluorescence microscope. In untreated cells, AR should be predominantly cytoplasmic, while in this compound-treated cells, a significant portion of the AR signal should be co-localized with the DAPI signal in the nucleus.
Mandatory Visualizations
Caption: Androgen Receptor signaling pathways activated by this compound.
Caption: General experimental workflow for in vitro studies with this compound.
References
- 1. Metabolic fate of androgens in the pineal organ: uptake binding to cytoplasmic proteins and conversion of testosterone into 5alpha-reduced metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Androgen receptor - Wikipedia [en.wikipedia.org]
- 3. A Systematic Comparison of Antiandrogens Identifies Androgen Receptor Protein Stability as an Indicator for Treatment Response [mdpi.com]
- 4. Effect of medroxyprogesterone acetate on proliferation and cell cycle kinetics of human mammary carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiandrogens and Target Cell Response — Different in Vivo Effects of Cyproterone Acetate, Flutamide and Cyproterone [ouci.dntb.gov.ua]
- 6. Androgen-independent prostate cancer cells acquire the complete steroidogenic potential of synthesizing testosterone from cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Androgen Receptor Signaling in Prostate Cancer and Therapeutic Strategies [mdpi.com]
- 8. In vitro model systems to study androgen receptor signaling in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Different conversion metabolic rates of testosterone are associated to hormone-sensitive status and -response of human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Affinity labeling of the androgen receptor in rat prostate cytosol with 17 beta-[(bromoacetyl)oxy]-5 alpha-androstan-3-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Cell Line Characteristics Predict Subsequent Resistance to Androgen Receptor-Targeted Agents (ARTA) in Preclinical Models of Prostate Cancer [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Androgen dynamics in vitro in the human prostate gland. Effect of cyproterone and cyproterone acetate - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of Androsterone acetate in experimental samples
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Androsterone acetate (B1210297) in experimental samples. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for Androsterone acetate?
A1: The most common degradation pathway for this compound is the hydrolysis of its acetate ester group. This reaction cleaves the ester bond, resulting in the formation of Androsterone and acetic acid. This process is significantly accelerated by the presence of acids, bases, and certain enzymes (esterases) found in biological samples.
Q2: What are the ideal storage conditions for this compound?
A2: To ensure long-term stability, solid this compound should be stored in a tightly sealed container at -20°C, protected from moisture. For solutions, it is always best to prepare them fresh. If storage is unavoidable, use a dry, aprotic solvent such as acetonitrile (B52724) and store at -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q3: Which solvents are recommended for preparing this compound stock solutions to minimize degradation?
A3: Aprotic solvents are highly recommended for preparing stock solutions. Acetonitrile and Dimethyl sulfoxide (B87167) (DMSO) are excellent choices. Protic solvents like methanol (B129727) and ethanol (B145695) can participate in transesterification or hydrolysis, especially during long-term storage, and should be used with caution, preferably only for immediate use.
Q4: Can this compound degrade during sample collection from biological matrices?
A4: Yes, biological matrices such as plasma and serum contain esterase enzymes that can rapidly hydrolyze the acetate group. It is crucial to inhibit this enzymatic activity immediately upon sample collection. This can be achieved by adding esterase inhibitors like sodium fluoride (B91410) (NaF) to the collection tubes and keeping the samples on ice.
Troubleshooting Guide
Q1: I am analyzing a sample that should only contain this compound, but I see a significant peak corresponding to Androsterone. What could be the cause?
A1: The presence of Androsterone indicates that your analyte has undergone hydrolysis. This is a common issue with several potential causes. Refer to the troubleshooting decision tree below.
Q2: My recovery of this compound from plasma samples is consistently low and variable. What steps can I take to improve it?
A2: Low and inconsistent recovery is often linked to degradation or inefficient extraction. Consider the following:
| Potential Cause | Recommended Solution |
| Enzymatic Degradation | Collect blood samples in tubes containing an esterase inhibitor (e.g., Sodium Fluoride). Keep samples on ice at all times and process them as quickly as possible. |
| pH-Induced Hydrolysis | Ensure the pH of your extraction buffer is neutral (pH 6-8). Avoid strongly acidic or basic conditions throughout the sample preparation process. |
| Adsorption to Surfaces | Use silanized glassware or low-adsorption polypropylene (B1209903) tubes and pipette tips to prevent the analyte from sticking to surfaces. |
| Inefficient Extraction | Optimize your liquid-liquid extraction (LLE) or solid-phase extraction (SPE) protocol. For LLE, test different organic solvents (e.g., methyl tert-butyl ether). For SPE, ensure the cartridge type and elution solvent are appropriate for steroid acetates. |
| Analyte Instability in Final Extract | Reconstitute the dried extract in a solvent compatible with your mobile phase, preferably an aprotic one. Analyze the samples as soon as possible after preparation. |
Quantitative Data Summary
There is limited publicly available data specifically on the degradation kinetics of this compound. The following tables provide illustrative data based on studies of Testosterone acetate, a structurally similar androgen acetate, to demonstrate its potential stability profile under various stress conditions. This data should be used as a guideline for experimental design.
Table 1: Illustrative Stability of a Steroid Acetate in Aqueous Solution at Different pH Values (40°C)
| Time (hours) | % Degradation (pH 3) | % Degradation (pH 7) | % Degradation (pH 10) |
| 0 | 0% | 0% | 0% |
| 2 | ~5% | <1% | ~15% |
| 8 | ~18% | <2% | ~45% |
| 24 | ~40% | ~3% | >80% |
Table 2: Illustrative Effect of Temperature on Steroid Acetate Stability in a Neutral Aqueous Buffer (pH 7)
| Time (hours) | % Degradation (4°C) | % Degradation (25°C) | % Degradation (40°C) |
| 24 | <1% | ~2% | ~3% |
| 72 | <1% | ~5% | ~8% |
| 168 (1 week) | ~2% | ~10% | ~18% |
Table 3: Illustrative Stability of a Steroid Acetate in Different Solvents at Room Temperature (25°C) over 72 hours
| Solvent | % Degradation |
| Acetonitrile | <1% |
| DMSO | <1% |
| Methanol | ~4% |
| Ethanol | ~3% |
Experimental Protocols
Protocol: Extraction and Quantification of this compound from Human Plasma by LC-MS/MS
This protocol is designed to minimize ex-vivo hydrolysis and ensure accurate quantification.
1. Materials and Reagents:
-
Human plasma collected in K2EDTA tubes with Sodium Fluoride.
-
This compound certified reference material.
-
This compound-d3 (or other suitable stable isotope-labeled internal standard).
-
Methyl tert-butyl ether (MTBE), HPLC grade.
-
Acetonitrile, LC-MS grade.
-
Water, LC-MS grade.
-
Formic Acid, LC-MS grade.
-
Silanized glass tubes or low-adsorption polypropylene tubes.
2. Sample Preparation Workflow:
3. Detailed Steps:
-
Thaw frozen plasma samples in an ice bath.
-
In a 2 mL polypropylene tube, add 100 µL of plasma.
-
Spike the sample with 10 µL of the internal standard solution (e.g., 100 ng/mL this compound-d3 in acetonitrile). Vortex briefly.
-
Add 1 mL of cold MTBE to the tube.
-
Cap and vortex vigorously for 2 minutes to ensure thorough extraction.
-
Centrifuge at 4000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a new silanized glass tube, avoiding the protein interface.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen in a water bath set to no higher than 30°C.
-
Reconstitute the dried extract in 100 µL of 50:50 acetonitrile/water with 0.1% formic acid. Vortex for 30 seconds.
-
Transfer the reconstituted sample to an autosampler vial for analysis.
4. Suggested LC-MS/MS Conditions:
-
LC Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start at 40% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions.
-
Ionization: Electrospray Ionization (ESI), Positive Mode.
-
MRM Transitions (Illustrative):
-
This compound: Monitor a precursor-product transition (e.g., based on its molecular weight).
-
This compound-d3: Monitor the corresponding transition for the internal standard.
-
Androsterone (Degradant): It is advisable to also monitor a transition for the potential degradant to assess sample integrity.
-
Technical Support Center: Analysis of Androsterone Acetate by LC-MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of Androsterone acetate (B1210297).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are matrix effects and how do they impact the analysis of Androsterone acetate?
A1: In LC-MS analysis, the "matrix" refers to all the components in a sample apart from this compound. These components can include proteins, lipids, salts, and other endogenous molecules. Matrix effects occur when these co-eluting substances interfere with the ionization of this compound in the mass spectrometer's ion source. This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can compromise the accuracy, precision, and sensitivity of your quantitative results.[1]
Q2: My this compound signal is low and inconsistent across different plasma samples. What should I investigate first?
A2: Inconsistent signal across different samples is a classic sign of variable matrix effects. Here’s a systematic approach to troubleshooting:
-
System Suitability Check: First, ensure your LC-MS system is performing optimally by injecting a pure standard solution of this compound. If the signal is stable and reproducible, the issue likely lies with the sample matrix.
-
Evaluate Sample Preparation: The most critical step in mitigating matrix effects is effective sample preparation.[2] If you are using a simple protein precipitation method, consider switching to a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering components more effectively.[2]
-
Assess Matrix Effects Quantitatively: Use the post-extraction spike method to quantify the extent of ion suppression or enhancement in your samples. This will help you determine if your current sample preparation is adequate.
-
Internal Standard Performance: If you are using an internal standard (IS), ensure it is performing correctly. An ideal stable isotope-labeled internal standard (SIL-IS) for this compound should co-elute and experience similar matrix effects, thus providing reliable correction.
Q3: I am observing significant ion suppression for this compound. How can I minimize this?
A3: Ion suppression is a common challenge in the analysis of steroids. Here are several strategies to minimize it:
-
Improve Chromatographic Separation: Modify your LC method to separate this compound from co-eluting matrix components. This can be achieved by:
-
Trying a different column chemistry (e.g., a biphenyl (B1667301) or pentafluorophenyl (PFP) stationary phase instead of a standard C18).[3]
-
Optimizing the mobile phase composition and gradient profile.
-
-
Enhance Sample Cleanup: As mentioned, improving your sample preparation is crucial. SPE is particularly effective at removing phospholipids, which are major contributors to ion suppression in plasma and serum samples.
-
Sample Dilution: If the concentration of this compound is sufficiently high, diluting your sample can reduce the concentration of interfering matrix components.
-
Change Ionization Source: If available, switching from electrospray ionization (ESI) to atmospheric pressure chemical ionization (APCI) can sometimes reduce matrix effects, as APCI is generally less susceptible to ion suppression.[4]
Q4: How do I choose an appropriate internal standard for this compound analysis?
A4: The best choice for an internal standard is a stable isotope-labeled (SIL) version of this compound (e.g., Androsterone-d4 acetate). A SIL-IS has nearly identical chemical and physical properties to the analyte and will co-elute, meaning it will be affected by matrix effects in the same way as this compound. This allows for accurate correction of any signal suppression or enhancement. If a SIL-IS is not available, a structural analog that is not present in the sample and has a similar retention time and ionization efficiency can be used, but it may not compensate for matrix effects as effectively.
Quantitative Data on Matrix Effects
| Sample Preparation Method | Analyte | Recovery (%) | Matrix Effect (%) |
| Protein Precipitation (PPT) | Testosterone | 85 - 95 | -25 to -15 |
| Androstenedione | 88 - 98 | -20 to -10 | |
| Liquid-Liquid Extraction (LLE) | Testosterone | 90 - 105 | -10 to +5 |
| Androstenedione | 92 - 108 | -8 to +7 | |
| Solid-Phase Extraction (SPE) | Testosterone | 95 - 110 | -5 to +5 |
| Androstenedione | 97 - 112 | -3 to +8 |
Note: Matrix Effect (%) is calculated as: ((Peak Area in Matrix / Peak Area in Solvent) - 1) x 100. A negative value indicates ion suppression, while a positive value indicates ion enhancement. The data presented are illustrative and may vary depending on the specific LC-MS conditions and the biological matrix.
Experimental Protocols
Protocol for Quantification of Matrix Effects (Post-Extraction Spike Method)
This protocol allows for the quantitative assessment of matrix effects.
-
Prepare Blank Matrix Extract: Extract a blank plasma or serum sample (that does not contain this compound) using your established sample preparation method.
-
Prepare a Pure Standard Solution: Prepare a solution of this compound in a clean solvent (e.g., the final reconstitution solvent of your sample preparation method) at a known concentration.
-
Prepare a Spiked Matrix Sample: Spike an aliquot of the blank matrix extract with the this compound standard to achieve the same final concentration as the pure standard solution.
-
Analyze and Compare: Analyze both the pure standard solution and the spiked matrix sample by LC-MS.
-
Calculate Matrix Effect:
-
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
Detailed LC-MS/MS Method for this compound Analysis in Human Plasma
This protocol provides a starting point for developing a robust analytical method.
a. Sample Preparation (Solid-Phase Extraction - SPE)
-
Pre-treatment: To 200 µL of plasma, add an internal standard solution. Precipitate proteins by adding 300 µL of methanol (B129727), vortex, and then add 400 µL of water. Centrifuge at 13,000 rpm for 10 minutes.[5]
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.[5]
-
Washing: Wash the cartridge with 1 mL of 20% methanol in water to remove polar interferences.
-
Elution: Elute this compound with 1 mL of acetonitrile.[5]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in 100 µL of the mobile phase for LC-MS analysis.
b. LC-MS/MS Conditions
-
LC System: UPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)[6]
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-1 min: 30% B
-
1-5 min: 30% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 30% B
-
6.1-8 min: 30% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions: To be optimized for this compound and its internal standard.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Simplified Androsterone biosynthesis pathway.
References
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. lcms.cz [lcms.cz]
- 3. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. providiongroup.com [providiongroup.com]
- 5. researchgate.net [researchgate.net]
- 6. waters.com [waters.com]
Technical Support Center: Androsterone Acetate Interference in Androgen Immunoassays
This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter interference from Androsterone Acetate (B1210297) in immunoassays for androgens such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT).
Frequently Asked Questions (FAQs)
Q1: What is Androsterone Acetate and why might it interfere with my androgen immunoassay?
A1: this compound is a synthetic derivative of androsterone, an endogenous steroid hormone.[1][2] Interference in immunoassays can occur due to the structural similarity between this compound and the target androgens of the assay, such as testosterone and DHT.[3][4][5] Immunoassay antibodies may not be able to distinguish perfectly between these molecules, leading to cross-reactivity and inaccurate results.[3][4][5]
Q2: What are the typical signs of interference in my androgen immunoassay?
A2: Signs of potential interference include:
-
Unexpectedly high or inconsistent androgen concentrations that do not align with the experimental conditions.
-
Poor correlation of results when samples are re-assayed using a different method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Non-linear results upon serial dilution of the sample.
Q3: Which types of immunoassays are more susceptible to interference?
A3: Competitive immunoassays are particularly susceptible to cross-reactivity from structurally related molecules.[6] In these assays, the interfering compound competes with the labeled antigen for a limited number of antibody binding sites, which can lead to a false signal.
Q4: How can I confirm if this compound is the cause of the interference?
A4: To confirm interference, you can perform a spike-and-recovery experiment. Add a known amount of this compound to your sample and measure the androgen concentration. If the measured increase is not proportional to the amount added, interference is likely occurring. Comparing your immunoassay results with a more specific method like LC-MS/MS is also a definitive way to confirm interference.[7]
Troubleshooting Guides
If you suspect this compound is interfering with your androgen immunoassay, follow these troubleshooting steps.
Initial Troubleshooting Workflow
The following diagram outlines the initial steps to take when you suspect immunoassay interference.
Caption: A flowchart to guide initial troubleshooting of suspected immunoassay interference.
Quantitative Data Summary: Cross-Reactivity of Androsterone
While specific cross-reactivity data for this compound is not widely available in the literature for all commercial kits, data for the structurally similar compound, Androsterone, can provide an indication of potential interference. The acetate group on this compound may alter its binding affinity to the antibody.
| Assay Type | Target Analyte | Interfering Compound | Reported Cross-Reactivity (%) |
| ELISA | Androstenedione | Androsterone | 11%[8] |
| Immunoassay | DHEA Sulfate | Androsterone Sulfate | 0.05 - 0.49%[5] |
Note: This table provides an example of reported cross-reactivity and should be used as a guideline. Always refer to the manufacturer's package insert for your specific assay kit for the most accurate cross-reactivity information.
Experimental Protocols
Protocol 1: Determining Percent Cross-Reactivity
This protocol allows you to quantify the level of interference from this compound in your specific androgen immunoassay.
Objective: To calculate the percentage of cross-reactivity of this compound with the target androgen.
Materials:
-
Your androgen immunoassay kit (e.g., Testosterone ELISA kit)
-
Standard solutions of the target androgen (e.g., Testosterone)
-
Standard solutions of this compound
-
Assay buffer
-
Microplate reader
Procedure:
-
Prepare Standard Curves:
-
Generate a standard curve for the target androgen according to the immunoassay kit's instructions.
-
In parallel, generate a standard curve for this compound using the same assay protocol.
-
-
Determine 50% Inhibition Concentration (IC50):
-
From the target androgen standard curve, determine the concentration that produces 50% of the maximum signal (or 50% binding). This is the IC50 of the target androgen.
-
From the this compound standard curve, determine the concentration that produces 50% of the maximum signal. This is the IC50 of this compound.
-
-
Calculate Percent Cross-Reactivity:
-
Use the following formula: % Cross-Reactivity = (IC50 of Target Androgen / IC50 of this compound) x 100
-
Protocol 2: Sample Purification using Solid-Phase Extraction (SPE)
This protocol can be used to remove interfering substances like this compound from your samples before performing the immunoassay.
Objective: To purify samples to minimize interference.
Materials:
-
C18 SPE cartridges
-
Deionized water
-
Ethyl acetate
-
Nitrogen gas evaporator
-
Assay buffer
Procedure:
-
Cartridge Conditioning:
-
Wash the C18 SPE cartridge with 3 mL of methanol.
-
Equilibrate the cartridge with 3 mL of deionized water.
-
-
Sample Loading:
-
Load your sample onto the conditioned cartridge.
-
-
Washing:
-
Wash the cartridge with 3 mL of deionized water to remove polar impurities.
-
Wash with 3 mL of 40% methanol in water to remove more polar interfering compounds.
-
Wash with 3 mL of hexane to remove non-polar lipids.
-
-
Elution:
-
Elute the androgens with 3 mL of ethyl acetate into a clean collection tube.
-
-
Drying and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen gas at 40°C.
-
Reconstitute the dried extract in a suitable volume of assay buffer.
-
-
Immunoassay:
-
Use the reconstituted sample in your androgen immunoassay.
-
Signaling Pathways and Logical Relationships
Mechanism of Interference in a Competitive Immunoassay
The following diagram illustrates how a structurally similar compound like this compound can interfere in a competitive immunoassay for testosterone.
Caption: Diagram showing competitive binding in an immunoassay with and without interference.
References
- 1. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dehydroepiandrostenedione sulphate interferes in many direct immunoassays for testosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Research Portal [iro.uiowa.edu]
- 5. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. scholarlycommons.henryford.com [scholarlycommons.henryford.com]
- 8. Human Androstenedione ELISA Kit, 96 tests, Quantitative [4adi.com]
Cell viability issues with high concentrations of Androsterone acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing cell viability issues with high concentrations of Androsterone acetate (B1210297).
Troubleshooting Guides
This section addresses specific issues that may arise during in vitro experiments involving Androsterone acetate.
Issue 1: Unexpected Decrease in Cell Viability at High Concentrations
Question: We are observing a significant drop in cell viability in our cultures treated with high concentrations of this compound. How can we determine if this is a true cytotoxic effect or an artifact?
Answer:
A decrease in cell viability at high concentrations of steroid compounds can be due to genuine cytotoxicity or experimental artifacts. A systematic approach is necessary to distinguish between these possibilities.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for decreased cell viability.
Experimental Protocols:
-
Compound Solubility Check: Visually inspect the wells of your culture plate under a microscope before and after adding this compound. Look for any signs of precipitation, which can appear as crystalline structures or a cloudy haze.
-
Assay Interference Control: Prepare wells with culture medium and the same concentrations of this compound as your experimental wells, but without cells. Run your viability assay on these wells to measure any direct interaction between the compound and the assay reagents.
Issue 2: Inconsistent Results Between Replicate Wells or Experiments
Question: Our cell viability data for this compound treatment shows high variability between replicates. What could be the cause?
Answer:
High variability in cell-based assays is a common issue that can often be resolved by refining experimental technique and conditions.
Key Factors to Investigate:
-
Inconsistent Cell Seeding: Ensure a homogenous cell suspension before and during plating.
-
Pipetting Errors: Calibrate pipettes regularly and use consistent pipetting techniques.
-
Edge Effects: Evaporation in the outer wells of a microplate can concentrate compounds and affect cell growth. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile PBS or media.
-
Solvent Effects: High concentrations of solvents like DMSO can be toxic to cells. Ensure the final solvent concentration is consistent across all wells and is below the tolerance level for your cell line (typically <0.5%).
Frequently Asked Questions (FAQs)
Q1: What is a typical effective concentration range for this compound in cell culture?
A1: While specific cytotoxic concentrations for this compound are not extensively documented, data from related androgens can provide a starting point. High concentrations of androgens, often in the micromolar (µM) range, have been shown to reduce cell viability in various cell lines. It is crucial to perform a dose-response experiment to determine the optimal and cytotoxic concentrations for your specific cell line and experimental conditions.
| Compound | Cell Line(s) | Effective/Cytotoxic Concentration | Reference |
| Testosterone (B1683101) | Leukemia cell lines | Cytotoxic effects observed at micromolar concentrations. | [1] |
| Testosterone | Neuroblastoma cells | Apoptosis induced at 1-10 µM. | [2][3] |
| Androsterone | Neuron-like PC12 cells | Induced apoptosis (concentration not specified). | [4] |
| Cyproterone Acetate | Tera-1, RAW264.7 | IC50 values of 0.221 mg/mL and 0.421 mg/mL, respectively. | [5][6] |
Q2: What is the likely mechanism of cell death induced by high concentrations of this compound?
A2: High concentrations of androgens can induce apoptosis.[4] This is a form of programmed cell death characterized by specific morphological and biochemical changes, including cell shrinkage, membrane blebbing, chromatin condensation, and DNA fragmentation. The mechanism may involve the activation of caspase cascades, which are key mediators of apoptosis.[4][7] In some neuronal cells, high levels of testosterone have been shown to induce apoptosis through pathways involving the release of intracellular calcium.[2][3]
Potential Signaling Pathway for Androgen-Induced Apoptosis:
Caption: Potential androgen-induced apoptosis pathway.
Q3: How can I distinguish between apoptosis and necrosis in my cell cultures?
A3: Several assays can differentiate between apoptosis and necrosis based on distinct cellular events.
| Assay Type | Principle | Detects Apoptosis | Detects Necrosis |
| Annexin V/PI Staining | Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane (early apoptosis). Propidium Iodide (PI) enters cells with compromised membranes (late apoptosis/necrosis). | Yes | Yes |
| Caspase Activity Assays | Measures the activity of key apoptotic enzymes like Caspase-3 and Caspase-7. | Yes | No |
| LDH Release Assay | Measures the release of lactate (B86563) dehydrogenase (LDH) from cells with damaged plasma membranes. | No | Yes |
| TUNEL Assay | Detects DNA fragmentation, a hallmark of late-stage apoptosis. | Yes | No |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol determines cell viability by measuring the metabolic activity of cells. Viable cells with active metabolism can reduce MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution
-
96-well tissue culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same solvent concentration). Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.
Materials:
-
Cells cultured in a 96-well plate and treated with this compound as described in the MTT protocol.
-
Commercially available LDH cytotoxicity assay kit.
-
Microplate reader.
Procedure:
-
Sample Collection: After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes.
-
Transfer Supernatant: Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well of the new plate containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (usually up to 30 minutes), protected from light.
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Reading: Measure the absorbance at the wavelength specified in the kit's instructions (commonly 490 nm).
-
Data Analysis: Determine the percentage of cytotoxicity relative to a positive control (lysed cells).
References
- 1. Cytostatic and cytotoxic activity of sex steroids against human leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Elevated testosterone induces apoptosis in neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neurotoxicity by Synthetic Androgen Steroids: Oxidative Stress, Apoptosis, and Neuropathology: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. researchgate.net [researchgate.net]
- 7. Androgen blocks apoptosis of hormone-dependent prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing GC-MS Injection Parameters for Androsterone Acetate
Welcome to the technical support center for the analysis of Androsterone acetate (B1210297) by Gas Chromatography-Mass Spectrometry (GC-MS). This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on method optimization and to troubleshoot common issues encountered during analysis.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the GC-MS analysis of Androsterone acetate?
A1: Derivatization is a critical step in the analysis of many steroids, including this compound, by GC-MS.[1] The primary reasons for this are:
-
Increased Volatility: Steroids often have low volatility due to polar functional groups. Derivatization replaces these polar groups with nonpolar ones, making the molecule more volatile and suitable for gas chromatography.
-
Improved Thermal Stability: High temperatures in the GC injector and column can cause thermal degradation of underivatized steroids. Derivatization creates more stable compounds that can withstand these conditions.[1]
-
Enhanced Chromatographic Performance: Derivatization typically leads to sharper, more symmetrical peaks and better separation from other components in the sample matrix.
-
Characteristic Mass Spectra: The resulting derivatives often produce predictable and information-rich mass spectra, aiding in identification and quantification.
A common derivatization agent for steroids is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like ammonium (B1175870) iodide and a reducing agent such as 2-mercaptoethanol.[1]
Q2: Should I use a split or splitless injection for this compound analysis?
A2: For trace-level analysis of this compound, a splitless injection is generally recommended. This technique ensures that the entire vaporized sample is transferred to the GC column, maximizing sensitivity. Splitless injection is ideal when the analyte concentration is low.[2]
A split injection, where only a portion of the sample enters the column, is more suitable for highly concentrated samples to avoid overloading the column.
Q3: What type of GC column is best suited for analyzing this compound derivatives?
A3: A non-polar or low-bleed fused-silica capillary column is typically the best choice for analyzing trimethylsilyl (B98337) (TMS) derivatives of steroids like this compound. A common and effective stationary phase is a 5% phenyl methylpolysiloxane. These columns provide good resolution and thermal stability at the high temperatures required for elution. For GC-MS applications, using a column specifically designed for mass spectrometry (low-bleed) is crucial to minimize background noise and improve sensitivity.[3]
Q4: How can I improve the sensitivity of my this compound measurement?
A4: Improving sensitivity for low-concentration androgens requires a systematic approach:
-
Optimize Derivatization: Ensure the derivatization reaction goes to completion. This includes using fresh reagents and optimizing the reaction time and temperature.[1]
-
Use Splitless Injection: As mentioned, this ensures the maximum amount of analyte reaches the column.
-
Check for Active Sites: Active sites in the injector liner or the front of the GC column can adsorb the analyte, leading to poor peak shape and reduced response. Using a deactivated liner and trimming the first few centimeters of the column can help.
-
Tune the Mass Spectrometer: Regular tuning and calibration of the mass spectrometer are essential for optimal performance.
-
Optimize MS Parameters: Fine-tune ion source parameters such as temperature and electron energy to maximize the signal for your target ions.
-
Minimize System Leaks: Air leaks can increase background noise and reduce sensitivity. Regularly check for and fix any leaks in the system.
Troubleshooting Guides
This section provides solutions to common problems encountered during the GC-MS analysis of this compound.
Problem 1: No Peaks or Very Small Peaks
Possible Causes and Solutions:
| Cause | Solution |
| Syringe Issue | Inspect the syringe for clogs or damage. Manually actuate the plunger to ensure it moves freely. If in doubt, replace the syringe. |
| Injection Port Leak | Check the septum for signs of wear or coring and replace if necessary. Use an electronic leak detector to check for leaks around the inlet fittings. |
| Incorrect Injection Parameters | Verify that the injector temperature is high enough to ensure complete vaporization of the derivatized analyte. For splitless injection, ensure the split vent is closed during the injection and for an appropriate time afterward (splitless hold time). |
| Carrier Gas Flow Issue | Check the carrier gas supply and ensure the pressure and flow rates are set correctly in the instrument software and are stable. |
| Column Installation | Ensure the column is installed correctly in both the injector and the mass spectrometer transfer line, at the proper depth and with clean, square cuts. |
| Derivatization Failure | Prepare fresh derivatization reagents. Re-optimize the derivatization conditions (temperature and time). |
| Mass Spectrometer Issue | Check if the MS is turned on and the filament is functioning. Perform a system tune to verify detector performance. |
Problem 2: Peak Tailing
Possible Causes and Solutions:
| Cause | Solution |
| Active Sites in the Inlet | Replace the inlet liner with a new, deactivated liner. Glass wool in the liner can also be a source of activity. |
| Column Contamination/Activity | Trim 10-20 cm from the front of the column. If the problem persists, the column may need to be replaced. |
| Improper Column Installation | A poor column cut or incorrect installation depth can cause peak tailing. Re-cut the column end for a clean, square cut and reinstall it at the correct depth. |
| Low Injector Temperature | Insufficient injector temperature can lead to slow sample vaporization and band broadening. Gradually increase the injector temperature. |
| Condensation in Transfer Line | Ensure the MS transfer line temperature is set appropriately (e.g., 280-300°C) to prevent the analyte from condensing before reaching the ion source. |
Problem 3: Poor Reproducibility
Possible Causes and Solutions:
| Cause | Solution |
| Autosampler Inconsistency | Check the autosampler for proper alignment and ensure the injection volume is consistent. Inspect the syringe for air bubbles. |
| Variable Derivatization | Ensure consistent timing, temperature, and reagent volumes for the derivatization of all samples and standards. |
| Injector Discrimination | In splitless injection, ensure the splitless hold time is sufficient for the complete transfer of the analyte to the column. |
| Fluctuating System Conditions | Monitor carrier gas flow rates and system temperatures to ensure they are stable throughout the analytical run. |
Data Presentation
Table 1: Recommended GC-MS Parameters for this compound (as TMS derivative)
| Parameter | Recommended Value | Notes |
| Injection Mode | Splitless | Optimal for trace analysis. |
| Injector Temperature | 280 °C | A good starting point, can be optimized. |
| Injection Volume | 1 - 2 µL | Dependent on sample concentration and system sensitivity. |
| Splitless Hold Time | 1.0 - 2.0 minutes | Should be optimized to ensure complete sample transfer. |
| Carrier Gas | Helium | Constant flow mode is recommended. |
| Carrier Gas Flow Rate | 1.0 - 1.5 mL/min | Balance between analysis time and resolution. |
| GC Column | 5% Phenyl Methylpolysiloxane (e.g., DB-5ms, HP-5ms) | Low-bleed column is essential for MS detection. |
| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness | Standard dimensions for good resolution and capacity. |
| Oven Temperature Program | Initial: 140-150°C (hold 1-2 min) | Allows for solvent focusing. |
| Ramp 1: 20-30°C/min to 250°C | Rapidly elutes lighter compounds. | |
| Ramp 2: 3-10°C/min to 300-310°C (hold 5-10 min) | Slower ramp for separation of target analytes, followed by a hold to elute all components. | |
| MS Transfer Line Temp. | 280 - 300 °C | Prevents condensation of the analyte. |
| MS Ion Source Temp. | 230 °C | Typical for EI sources. |
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique for GC-MS. |
| Electron Energy | 70 eV | Standard energy for library matching. |
| Scan Range | 50 - 600 m/z | Sufficient to cover the mass range of the derivatized analyte and potential fragments. |
Experimental Protocols
Detailed Protocol for TMS Derivatization of this compound
This protocol outlines the derivatization of this compound to its trimethylsilyl (TMS) ether derivative for GC-MS analysis.
Materials:
-
This compound standard or sample extract
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Ammonium Iodide (NH₄I)
-
2-Mercaptoethanol
-
Pyridine or Acetonitrile (anhydrous)
-
Hexane (B92381) (GC grade)
-
Nitrogen gas supply
-
Heating block or oven
-
GC vials with inserts and caps
Procedure:
-
Sample Preparation:
-
Accurately transfer a known amount of the this compound standard or sample extract into a clean GC vial.
-
If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen at approximately 40-50°C. It is crucial that the sample is completely dry, as moisture will deactivate the derivatizing reagent.
-
-
Derivatization Reagent Preparation:
-
Prepare the derivatization mixture of MSTFA/NH₄I/2-mercaptoethanol. A common ratio is 1000:2:6 (v/w/v).[1] This should be prepared fresh.
-
-
Derivatization Reaction:
-
Add 50-100 µL of the freshly prepared derivatization reagent to the dried sample residue in the GC vial.
-
Tightly cap the vial.
-
Vortex the vial for 30 seconds to ensure the residue is fully dissolved in the reagent.
-
Heat the vial in a heating block or oven at 85°C for 24 minutes for optimal derivatization.[1]
-
-
Final Preparation for Injection:
-
After heating, allow the vial to cool to room temperature.
-
The sample is now derivatized and ready for GC-MS analysis. If necessary, the sample can be diluted with a suitable solvent like hexane before injection.
-
Visualizations
Caption: Troubleshooting workflow for no/small peaks in GC-MS analysis.
Caption: Logical workflow for troubleshooting peak tailing issues.
References
Technical Support Center: Refinement of Extraction Methods for Androsterone Acetate from Tissue
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the successful extraction of Androsterone acetate (B1210297) and similar steroid esters from various tissue samples.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting approach for extracting Androsterone acetate from tissue?
A1: A common and effective starting point is an organic phase extraction using a combination of a protein precipitation solvent and a nonpolar lipid-removing solvent.[1] A widely used method involves initial homogenization and extraction with acetonitrile (B52724) to precipitate proteins and solubilize the steroid, followed by a liquid-liquid extraction with hexane (B92381) to remove neutral lipids (a process known as "defatting").[1][2] This dual-solvent approach is particularly useful for fatty tissues.
Q2: How can I prevent the potential hydrolysis of the acetate group on this compound during extraction?
A2: Hydrolysis of steroid esters can occur due to enzymatic activity from the tissue or harsh pH/temperature conditions.[3][4] To minimize this, conduct all extraction steps at low temperatures (e.g., 4°C) and process samples promptly after homogenization.[1] Avoid strong acids or bases in your extraction buffers unless specifically required for a subsequent reaction and neutralized quickly. The use of alkali metal bicarbonates in a lower-alkanol and water mixture has been described for controlled hydrolysis, so similar conditions should be avoided if the intent is to keep the ester intact.[5]
Q3: What are "matrix effects" and how can they impact my results?
A3: Matrix effects are the alteration of analyte ionization in the mass spectrometer source due to co-eluting compounds from the sample matrix.[6] Components like phospholipids (B1166683) and other lipids, which are abundant in tissue, can cause ion suppression, leading to a reduced analyte signal and inaccurate quantification.[6] This can result in underestimation of the this compound concentration in your sample.
Q4: Is Solid-Phase Extraction (SPE) necessary for tissue extracts?
A4: While not always mandatory, Solid-Phase Extraction (SPE) is a highly effective cleanup step after initial liquid-liquid extraction, especially for complex or lipid-rich tissues.[7][8] SPE can significantly reduce matrix effects by removing interfering substances that were not eliminated by LLE.[7][9] Using a C18-based SPE cartridge is common for steroid cleanup.[10]
Q5: How do I determine the efficiency of my extraction protocol?
A5: To determine extraction efficiency, a "spike and recovery" experiment is recommended.[1][11][12] This involves adding a known amount of this compound standard to a sample homogenate (the "spiked" sample) and comparing its measured concentration to an unspiked control sample.[1] The percentage of the added standard that is detected represents the recovery efficiency.
Troubleshooting Guide
Problem 1: Low Analyte Recovery
| Potential Cause | Recommended Solution |
| Incomplete Tissue Homogenization | Ensure the tissue is thoroughly homogenized to allow for complete solvent penetration. Bead homogenizers are very effective.[1] For solid samples, drying and powdering the tissue can improve extraction.[13] |
| Inappropriate Solvent Choice | The polarity of the extraction solvent is critical. Acetonitrile is effective for solubilizing steroids while precipitating proteins.[1] If using a single-phase LLE with solvents like diethyl ether or ethyl acetate, ensure a high solvent-to-sample ratio (e.g., 5:1 v/v) and repeat the extraction step to maximize recovery.[11] |
| Insufficient Mixing/Vortexing | During liquid-liquid extraction, ensure vigorous and adequate mixing (e.g., vortexing for 2-5 minutes) to facilitate the transfer of the analyte into the organic phase.[1][11] |
| Analyte Adsorption to Labware | Steroids can be "sticky" and adsorb to plastic or glass surfaces. Using glass test tubes is recommended.[13] Reconstituting the final dried extract in a solvent containing a small amount of organic solvent (e.g., ethanol (B145695) or methanol) before adding aqueous buffer can help ensure complete solubilization.[1] |
| Premature Elution from SPE Cartridge | If using SPE, ensure the cartridge is properly conditioned and equilibrated. The sample should be loaded in a weak solvent to ensure the analyte binds to the sorbent. Washing with a solvent that is too strong can cause premature elution of the analyte. |
Problem 2: High Matrix Effect / Ion Suppression in LC-MS/MS
| Potential Cause | Recommended Solution |
| Co-extraction of Phospholipids/Lipids | For fatty tissues, a hexane wash (defatting) after acetonitrile extraction is crucial for removing neutral lipids.[1][2] Consider using a phospholipid removal SPE plate or cartridge for further cleanup if ion suppression persists.[2] |
| Insufficient Chromatographic Separation | Optimize your LC method to ensure this compound is chromatographically separated from the bulk of the matrix components. Adjusting the gradient or using a different column chemistry (e.g., C18) can resolve co-elution issues.[2] |
| Suboptimal SPE Cleanup | Review your SPE protocol. Ensure the wash steps are effective at removing interferences without eluting the analyte. A common wash solution for C18 SPE is a low percentage of methanol (B129727) in water to remove polar interferences.[14] |
| Matrix is Overloading the MS Source | If the extract is too concentrated, dilute it further before injection. While this lowers the analyte concentration, it can disproportionately reduce matrix effects, leading to a better signal-to-noise ratio. |
Problem 3: Analyte Instability (Hydrolysis of Acetate Ester)
| Potential Cause | Recommended Solution |
| Enzymatic Degradation | Tissue homogenates contain active esterases that can hydrolyze the acetate group.[3] Keep samples on ice throughout the procedure and add the organic extraction solvent (which denatures proteins) as quickly as possible after homogenization. |
| Artifactual Acetylation | Avoid using ethyl acetate as an extraction solvent. Studies have shown that steroid acetates can be artificially formed via transesterification when ethyl acetate is used on tissue extracts.[3] |
| Chemical Hydrolysis | Avoid exposing the sample to high temperatures or extreme pH.[5] Ensure any acids or bases used are neutralized and that solvents are of high purity. Store dried extracts at -20°C or lower in a desiccator.[1] |
| Improper Sample Storage | Long-term storage does not appear to significantly affect androstenedione (B190577) levels, a related androgen.[15] However, for optimal stability, store tissue samples at -80°C and processed extracts desiccated at -20°C or lower.[1][11] Repeated freeze-thaw cycles should be avoided.[16] |
Quantitative Data Summary
The following tables provide representative data for steroid extraction. Note that specific recovery and matrix effect values for this compound will depend on the tissue type and the specifics of the experimental protocol.
Table 1: Comparison of LLE Solvent Systems for Steroid Extraction (Data is representative for androgens and illustrates relative performance)
| Solvent System | Polarity Index (Primary Solvent) | Typical Recovery Range | Notes |
| Acetonitrile / Hexane | 5.8 | 85-105% | Excellent for protein precipitation and subsequent defatting of lipid-rich tissues.[1][2] |
| Diethyl Ether | 2.8 | 90-110% | Highly effective but requires careful handling due to volatility and peroxide formation. Often requires freezing the aqueous layer for separation.[11] |
| Ethyl Acetate | 4.4 | 80-100% | Good general-purpose solvent but carries a risk of artifactual acetylation of steroids in tissue extracts.[3] |
| Dichloromethane (DCM) | 3.1 | 85-105% | Effective, but is a lower-layer solvent which can make aspiration more challenging. Often used in supported liquid extraction (SLE). |
Table 2: Example Spike & Recovery Calculation
| Sample | Endogenous Level (pg/mL) | Spike Added (pg/mL) | Total Measured (pg/mL) | Recovery (%) |
| Control Tissue | 50 | 0 | 50 | N/A |
| Spiked Tissue | 50 | 200 | 238 | 94% |
| Calculation: ((Total Measured - Endogenous) / Spike Added) * 100 = ((238 - 50) / 200) * 100 = 94% |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) with Hexane Defatting
This protocol is adapted from standard methods for steroid extraction from tissue and is suitable for obtaining a clean extract for LC-MS/MS analysis.[1][2]
Materials:
-
Tissue sample (up to 50 mg)
-
ACS Grade Acetonitrile
-
ACS Grade Hexane
-
Bead homogenizer or similar device
-
50 mL polypropylene (B1209903) centrifuge tubes
-
Glass test tubes for evaporation
-
Centrifuge capable of 10,00_0 x g_ at 4°C
-
Evaporation system (SpeedVac™ or nitrogen stream)
Procedure:
-
Weigh approximately 50 mg of tissue into a 50 mL centrifuge tube.[1] If performing a recovery experiment, add a known quantity of this compound standard to a designated "spiked" sample.
-
Add 15 mL of acetonitrile to the tube and homogenize thoroughly until no visible tissue pieces remain.[1]
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C to pellet proteins and cellular debris.[1]
-
Carefully decant the acetonitrile supernatant into a clean 50 mL tube.
-
Add 30 mL of hexane to the supernatant.[1]
-
Vortex vigorously for 5 minutes to partition the lipids into the upper hexane layer.[1]
-
Allow the phases to separate. The lower layer is the acetonitrile containing the steroids.
-
Carefully remove and discard the upper hexane layer.
-
Transfer the lower acetonitrile layer to a clean glass test tube.[1]
-
Evaporate the acetonitrile to complete dryness using a SpeedVac™ or a gentle stream of nitrogen.
-
Store the dried extract at ≤ -20°C in a desiccator until analysis.[1]
-
For analysis, reconstitute the extract in a small, precise volume of a solvent suitable for your analytical instrument (e.g., 100 µL of 50:50 methanol:water).
Protocol 2: C18 Solid-Phase Extraction (SPE) Cleanup
This protocol is a general cleanup step that can be performed after the LLE procedure to further reduce matrix interferences.[2][11]
Materials:
-
Dried extract from Protocol 1
-
C18 SPE Cartridge (e.g., 200 mg)
-
Methanol
-
Deionized Water
-
Elution Solvent (e.g., 90% Methanol in Water or Acetonitrile)
-
SPE Vacuum Manifold
Procedure:
-
Reconstitute: Dissolve the dried extract from the LLE step in 1 mL of a weak solvent solution (e.g., 10% methanol in water).
-
Condition: Place the C18 SPE cartridge on the vacuum manifold. Pass 5 mL of methanol through the cartridge to wet the sorbent. Do not let the cartridge dry.
-
Equilibrate: Pass 5 mL of deionized water through the cartridge to prepare it for the aqueous sample. Do not let the cartridge dry.[11]
-
Load: Apply the reconstituted extract from step 1 onto the cartridge. Allow it to pass through slowly (1-2 mL/min).
-
Wash: Pass 5 mL of a weak solvent (e.g., 10% methanol in water) through the cartridge to wash away polar, interfering compounds.
-
Dry: Dry the cartridge thoroughly under vacuum for 5-10 minutes to remove all the aqueous wash solvent.
-
Elute: Place a clean collection tube under the cartridge. Elute the this compound by passing 2-4 mL of your elution solvent (e.g., 90% methanol or acetonitrile) through the cartridge.
-
Final Preparation: Evaporate the eluate to dryness and reconstitute in your final mobile phase for analysis.
Visualized Workflows
References
- 1. arborassays.com [arborassays.com]
- 2. Accurate determination of tissue steroid hormones, precursors and conjugates in adult male rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. In vitro hydrolysis of steroid acid ester derivatives of prednisolone in plasma of different species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US2842569A - Hydrolysis of hydrocortisone acetate and delta1-hydrocortisone acetate - Google Patents [patents.google.com]
- 6. Simultaneous Quantification of Steroid Hormones Using hrLC-MS in Endocrine Tissues of Male Rats and Human Samples [mdpi.com]
- 7. austinpublishinggroup.com [austinpublishinggroup.com]
- 8. sterlitech.com [sterlitech.com]
- 9. researchgate.net [researchgate.net]
- 10. A method combining solvent and gel extraction for isolation and preliminary purification of steroids in tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. arborassays.com [arborassays.com]
- 12. zellx.de [zellx.de]
- 13. arborassays.com [arborassays.com]
- 14. An LC-MS/MS Methodological Framework for Steroid Hormone Measurement from Human Serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The effects of storage time and sampling season on the stability of serum 25-hydroxy vitamin D and androstenedione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Stability of testosterone and androstenedione in blood and plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of synthetic Androsterone acetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic Androsterone acetate (B1210297). Our aim is to help you address batch-to-batch variability and other common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to Androsterone acetate?
A1: There are two primary synthetic routes for this compound:
-
Acetylation of Androsterone: This is a direct method where Androsterone is reacted with an acetylating agent, such as acetic anhydride (B1165640), in the presence of a base like pyridine (B92270) or triethylamine.[1]
-
Reduction of Dehydroepithis compound (DHEA acetate): This route involves the catalytic hydrogenation of the double bond in DHEA acetate. This method's success is highly dependent on achieving the correct stereochemistry.
Q2: What are the most critical parameters to control to minimize batch-to-batch variability?
A2: To ensure consistency between batches, it is crucial to control the following parameters:
-
Raw Material Quality: The purity of the starting materials (Androsterone or DHEA acetate) and reagents is paramount. Impurities in the starting material can lead to side reactions and the formation of undesired by-products.
-
Reaction Conditions: Strict control of reaction temperature, time, and atmosphere (e.g., using an inert atmosphere to prevent oxidation) is essential.[2]
-
Catalyst Activity: In the case of catalytic hydrogenation, the activity and handling of the catalyst must be consistent.
-
Purification Method: The crystallization or chromatographic purification process should be well-defined and consistently executed to ensure the removal of impurities to the same level in every batch.
Q3: What are the expected spectral characteristics of pure this compound?
A3: Pure this compound can be characterized by various analytical techniques. The molecular formula is C₂₁H₃₂O₃ and the molecular weight is 332.48 g/mol .[3][4] Key analytical data are summarized below:
| Technique | Expected Characteristics |
| ¹H NMR | Characteristic peaks for the acetyl group (a singlet around 2.0 ppm) and the steroid backbone. The chemical shifts of the angular methyl groups are also key indicators. |
| ¹³C NMR | Signals corresponding to the 21 carbons, including the carbonyl of the acetate group (around 170 ppm) and the ketone at C-17 (typically above 200 ppm).[3] |
| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z 332.[4] |
| HPLC-UV | A single major peak with a specific retention time depending on the column and mobile phase used. The UV absorbance is typically monitored around 200-210 nm. |
Q4: How can I differentiate between this compound and its common isomers?
A4: Isomers, particularly stereoisomers, are common impurities in the synthesis of this compound. The most common isomer is epiandrosterone (B191177) acetate, which differs in the stereochemistry at the C3 position. These can be distinguished using:
-
NMR Spectroscopy: High-field ¹H NMR can show differences in the chemical shifts and coupling constants of the protons near the C3 position.[5] 2D NMR techniques like NOESY can also help determine the spatial arrangement of atoms.
-
HPLC: A well-developed HPLC method with a high-resolution column can often separate stereoisomers, resulting in distinct peaks with different retention times.[6][7][8]
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Step | Recommended Action |
| Incomplete Reaction (Acetylation) | Monitor reaction progress using TLC or HPLC. | Extend the reaction time or gently heat the reaction mixture if the starting material is still present. Ensure the acetylating agent is not degraded. |
| Poor Catalyst Activity (Hydrogenation) | Use a fresh batch of catalyst. | Ensure the catalyst is properly handled and not exposed to air or moisture. Increase catalyst loading if necessary, but be mindful of potential side reactions. |
| Substrate or Reagent Degradation | Check the purity and integrity of starting materials and reagents. | Use freshly opened or properly stored reagents. Moisture can deactivate acetylating agents and Lewis acid catalysts.[9] |
| Product Loss During Work-up/Purification | Optimize the extraction and crystallization procedures. | Minimize the number of transfer steps. Ensure the pH is optimal during aqueous washes to prevent hydrolysis of the acetate group. Use an appropriate solvent system for crystallization to maximize recovery. |
Issue 2: Presence of Impurities in the Final Product
| Potential Impurity | Identification Method | Troubleshooting and Remediation |
| Unreacted Starting Material (Androsterone or DHEA acetate) | HPLC, TLC, NMR | Drive the reaction to completion by extending the reaction time or adding a slight excess of the appropriate reagent. Purify the final product using column chromatography or recrystallization. |
| Stereoisomers (e.g., epithis compound) | HPLC, Chiral HPLC, NMR | Optimize the stereoselectivity of the reaction. For hydrogenation, screen different catalysts and reaction conditions (solvent, temperature, pressure). For acetylation, ensure the starting Androsterone is stereochemically pure. Purification via careful column chromatography or fractional crystallization may be necessary. |
| Oxidation Products | LC-MS, NMR | Perform the synthesis under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially if reaction conditions are harsh. |
| By-products from Side Reactions | LC-MS, NMR | Re-evaluate the reaction conditions. For acetylation, ensure the temperature is not too high, which can lead to elimination or rearrangement reactions. Use a non-nucleophilic base to avoid competition with the desired reaction.[9] |
Experimental Protocols
Protocol 1: Synthesis of this compound by Acetylation of Androsterone
-
Materials: Androsterone, acetic anhydride, pyridine (anhydrous), dichloromethane (B109758) (DCM, anhydrous), deionized water, brine.
-
Procedure:
-
Dissolve Androsterone (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add anhydrous pyridine (2 equivalents) to the solution and cool the mixture to 0°C in an ice bath.
-
Slowly add acetic anhydride (1.5 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Upon completion, quench the reaction by slowly adding deionized water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or acetone/hexane).
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis of this compound
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v). The exact ratio may need to be optimized based on the specific column and system.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 205 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the this compound sample in the mobile phase to a concentration of approximately 0.1 mg/mL.
-
Analysis: Inject the sample and monitor the chromatogram for the main product peak and any impurity peaks. Calculate the purity based on the peak area percentages.
Visualizations
Caption: A generalized workflow for the synthesis and purification of this compound.
Caption: A logical troubleshooting guide for addressing common issues in this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound | C21H32O3 | CID 101996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [webbook.nist.gov]
- 5. A survey of the high-field 1H NMR spectra of the steroid hormones, their hydroxylated derivatives, and related compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. agilent.com [agilent.com]
- 7. lcms.cz [lcms.cz]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. benchchem.com [benchchem.com]
How to improve the stability of Androsterone acetate for long-term storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of Androsterone acetate (B1210297) for long-term storage. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to address common challenges encountered during research and development.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of Androsterone acetate?
A1: The stability of this compound is primarily influenced by several environmental factors. These include temperature, humidity, light, pH, and exposure to oxygen.[1][2][3][4] Incompatibility with excipients or packaging materials can also lead to degradation.[5]
Q2: What are the ideal storage conditions for long-term stability of solid this compound?
A2: For long-term storage of crystalline this compound, it is recommended to store the compound in a cool, dry, and dark place.[6][7] Specifically, store it in a tightly sealed container to protect it from moisture and air.[7] A controlled room temperature between 15°C and 25°C is generally suitable.[7][8][9] For maximum longevity, especially for reference standards, storage at or below -15°C in a non-cycling freezer is advisable.[10]
Q3: How does humidity affect this compound?
A3: Humidity is a critical factor as moisture can promote the hydrolysis of the acetate ester, leading to the formation of Androsterone and acetic acid. This degradation can alter the compound's purity and potency. Therefore, storage in airtight containers with desiccants is a good practice.[11][12]
Q4: Is this compound sensitive to light?
A4: Yes, like many steroid compounds, this compound can be sensitive to light. Photodegradation can occur upon exposure to UV or visible light. It is crucial to store the compound in light-resistant (e.g., amber) containers and to keep it in the dark.[3][8][11]
Q5: What are the visual signs of this compound degradation?
A5: Visual signs of degradation can include a change in color (e.g., yellowing), caking or clumping of the powder (indicating moisture uptake), or a noticeable odor (such as the smell of acetic acid from hydrolysis). Any change in the physical appearance of the compound should be investigated.
Troubleshooting Guide
| Problem/Observation | Potential Cause | Recommended Action |
| Change in powder color (e.g., from white to off-white/yellow) | Light exposure or oxidation. | 1. Immediately transfer the compound to an amber or opaque, airtight container. 2. Store in a dark, controlled environment. 3. Perform purity analysis (e.g., HPLC) to quantify degradation. |
| Powder has become clumpy or sticky | Moisture absorption due to high humidity. | 1. Store the compound in a desiccator to remove excess moisture. 2. Ensure future storage is in a tightly sealed container with a desiccant. 3. Verify the compound's integrity using analytical methods before use. |
| A faint vinegar-like smell is detected | Hydrolysis of the acetate ester group. | 1. This indicates significant degradation. The purity of the lot is compromised. 2. Quantify the level of Androsterone (the hydrolysis product) via HPLC or GC. 3. Discard the lot if purity is below the acceptable range for your experiment. |
| Inconsistent results in bioassays | Degradation of the active compound leading to lower potency. | 1. Re-qualify the this compound stock by performing a purity and identity test. 2. Review storage procedures for all stock solutions and solid materials. 3. Prepare fresh solutions from a new or validated batch of the compound for future experiments. |
Factors Influencing Stability and Mitigation Strategies
The following diagram illustrates the key factors that can compromise the stability of this compound and the recommended strategies to ensure its long-term integrity.
References
- 1. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Factors affecting stability of drugs | PPTX [slideshare.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Drug-excipient compatibility testing using a high-throughput approach and statistical design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. This compound Crystalline Supplier & Manufacturer in China | Purity, Uses, Safety Data & Price [nj-finechem.com]
- 8. Storing and disposing of your Hormone Replacement Therapy (HRT) products | My Menopause Centre [mymenopausecentre.com]
- 9. powerpharm.co.uk [powerpharm.co.uk]
- 10. scrippslabs.com [scrippslabs.com]
- 11. gmpinsiders.com [gmpinsiders.com]
- 12. Storage Requirements for Different Types of Raw Steroid Powders - bdkr [bdkrchem.com]
Technical Support Center: Mass Spectrometry Analysis of Androsterone Acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the mass spectrometric analysis of Androsterone acetate (B1210297), particularly focusing on issues of low signal intensity.
Troubleshooting Guide: Low Signal Intensity of Androsterone Acetate
Low signal intensity in the mass spectrometry analysis of this compound is a common challenge, primarily due to its neutral nature and poor ionization efficiency. This guide provides a systematic approach to troubleshooting and enhancing the signal.
Question: My this compound signal is very low or undetectable. What are the common causes and how can I fix this?
Answer:
Low signal intensity for this compound can stem from several factors throughout the analytical workflow, from sample preparation to the mass spectrometer settings. Below is a step-by-step guide to identify and resolve the issue.
Step 1: Evaluate and Optimize Sample Preparation
Inefficient extraction or the presence of interfering substances can significantly suppress the signal.
-
Problem: Incomplete extraction from the sample matrix.
-
Solution: Review and optimize your extraction procedure. For biological matrices like serum or plasma, consider established methods such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to efficiently isolate this compound.[1]
-
Problem: Matrix effects from co-eluting compounds.
-
Solution: Improve chromatographic separation to isolate this compound from matrix components. If matrix effects persist, consider using a matrix-matched calibration curve or stable isotope-labeled internal standards to compensate for signal suppression or enhancement.
Step 2: Enhance Ionization Efficiency through Chemical Derivatization
This compound, being a neutral molecule, does not readily ionize in common mass spectrometry sources. Chemical derivatization can introduce a charged or easily ionizable group, significantly boosting the signal intensity.[2][3]
-
Strategy 1: Derivatization of the Keto Group. this compound possesses a keto functional group that is a prime target for derivatization.
-
Girard's Reagent P (GP): This reagent introduces a permanently charged quaternary ammonium (B1175870) group, which dramatically improves ionization efficiency in electrospray ionization (ESI).[4][5][6][7][8] The formation of Girard P hydrazones provides superior results compared to underivatized compounds.[4][5]
-
2-hydrazino-1-methylpyridine (HMP): HMP is another highly effective reagent for derivatizing keto-steroids, leading to a significant increase in sensitivity.[9][10][11][12] Studies have shown that HMP derivatization can enhance sensitivity by 70- to 1600-fold for mono-oxosteroids.[12]
-
-
Strategy 2: Comparison of Derivatization Reagents. The choice of derivatization reagent can have a substantial impact on signal enhancement. The following table summarizes the reported sensitivity gains for various keto-steroid derivatization reagents.
| Derivatization Reagent | Analyte Class | Reported Sensitivity Enhancement | Reference |
| Hydroxylamine | Steroid Hormones | 3.9 to 202.6-fold | [2][13] |
| TMTH | Oxosteroids | 14 to 2755-fold | [2] |
| 2-hydrazino-1-methylpyridine (HMP) | Mono-oxosteroids | 70 to 1600-fold | [12] |
Step 3: Optimize Mass Spectrometry Ionization Source and Parameters
The choice of ionization source and its settings are critical for maximizing the signal of this compound and its derivatives.
-
Ionization Source Selection: ESI vs. APCI.
-
Electrospray Ionization (ESI): ESI is generally preferred for polar and thermally labile compounds. For underivatized this compound, ESI efficiency can be low. However, it is the ideal choice for derivatized this compound, especially with reagents that introduce a permanent charge like Girard's P.[14]
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is often more suitable for less polar and more volatile compounds.[14] For underivatized this compound, APCI may provide a better signal than ESI. It is also less susceptible to matrix effects.[15]
Comparison of ESI and APCI for Steroid Analysis
-
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) |
| Analyte Polarity | Best for polar to moderately polar compounds | Best for non-polar to moderately polar, volatile compounds |
| Ionization Mechanism | Ionization from liquid droplets | Gas-phase chemical ionization |
| Sensitivity for Steroids | Generally higher, especially with MS/MS. Can be enhanced by adduct formation. | Can be effective, but may be less sensitive than ESI for some steroids. |
-
Source Parameter Optimization: Fine-tuning the ion source parameters is crucial.
-
Ion Spray Voltage/Corona Discharge Current: Optimize for maximum stable signal.
-
Temperature: Adjust the source temperature to ensure efficient desolvation without causing thermal degradation of the analyte.
-
Gas Flows (Nebulizer, Heater, Curtain): Optimize these to achieve a stable spray and efficient ion generation.
-
Step 4: Leverage Mobile Phase Composition for Adduct Formation
For underivatized this compound, promoting the formation of adducts with mobile phase additives can enhance signal intensity in ESI.
-
Strategy: The addition of small amounts of salts to the mobile phase can encourage the formation of ions like [M+Na]⁺, [M+NH₄]⁺, or [M+Li]⁺, which are more readily detected than the protonated molecule [M+H]⁺.
-
Implementation: Introduce additives like ammonium formate (B1220265), sodium acetate, or lithium chloride at low concentrations (e.g., 0.5 mM) to your mobile phase. Be aware that excessive salt concentrations can lead to ion suppression and contaminate the mass spectrometer.
Experimental Protocols
Protocol 1: Derivatization of this compound with Girard's Reagent P
This protocol is adapted from methods for the derivatization of keto-steroids.[6][8]
Materials:
-
Dried sample extract containing this compound
-
Girard's Reagent P (GP) solution: 1 mg/mL in deionized water
-
Methanol-acetic acid (9:1, v/v)
-
Nitrogen evaporator
Procedure:
-
Resuspend the dried sample extract in 200 µL of methanol-acetic acid (9:1, v/v).
-
Add 20 µL of the 1 mg/mL Girard's Reagent P solution to the sample.
-
Vortex the mixture briefly.
-
Incubate the reaction mixture at 37°C for 15 minutes.
-
Evaporate the sample to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried derivatized sample in a suitable solvent for LC-MS analysis (e.g., 50:50 methanol:water).
Protocol 2: Derivatization of this compound with 2-hydrazino-1-methylpyridine (HMP)
This protocol is based on established methods for the derivatization of oxosteroids with HMP.[9][10][11][12]
Materials:
-
Dried sample extract containing this compound
-
2-hydrazino-1-methylpyridine (HMP) solution (e.g., 5 mg/mL in a suitable solvent, freshly prepared)
-
Reaction solvent (e.g., acetonitrile)
-
Incubator or heating block
-
Nitrogen evaporator
Procedure:
-
Reconstitute the dried sample extract in the reaction solvent.
-
Add the HMP derivatization solution.
-
Incubate the mixture at 60°C for 1 hour.
-
After incubation, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the derivatized sample in the initial mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Experimental workflow for enhancing this compound signal.
Caption: Troubleshooting logic for low signal intensity.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to analyze by mass spectrometry?
A1: this compound is a neutral steroid molecule that lacks easily ionizable functional groups. This makes it difficult to generate charged ions in common atmospheric pressure ionization sources like ESI, resulting in low signal intensity.
Q2: What is chemical derivatization and why is it recommended for this compound?
A2: Chemical derivatization is a technique used to chemically modify an analyte to enhance its detection characteristics. For this compound, derivatization of its keto group with reagents like Girard's P or HMP introduces a moiety that is readily ionized, leading to a significant increase in signal intensity in the mass spectrometer.[2][3]
Q3: Which ionization source, ESI or APCI, is better for this compound?
A3: For underivatized this compound, APCI may provide better sensitivity as it is more effective for less polar compounds.[14] However, if you are using a derivatization strategy that introduces a charge (like Girard's P), ESI is the preferred ionization method.
Q4: Can I improve the signal of underivatized this compound without derivatization?
A4: Yes, to some extent. You can try optimizing your mobile phase to promote adduct formation. Adding a small amount of a salt like ammonium formate or sodium acetate can help in the formation of [M+NH₄]⁺ or [M+Na]⁺ ions, which can be more intense than the protonated molecule [M+H]⁺ in ESI. Additionally, optimizing the ionization source parameters and ensuring efficient sample cleanup can also contribute to better signal intensity.
Q5: What are the characteristic fragmentation patterns for derivatized this compound?
A5: The fragmentation will depend on the derivatizing agent used.
-
Girard's P derivatives: These typically show a characteristic neutral loss from the GP derivative itself, while keeping the steroid ring structure intact, which is excellent for selected reaction monitoring (SRM) experiments.[7]
-
TMTH derivatives: For 17-oxosteroids, characteristic neutral losses of 256 Da and 274 Da are observed.[16] It is always recommended to perform a product ion scan on your derivatized standard to determine the optimal transitions for your specific instrument and conditions.
References
- 1. medrxiv.org [medrxiv.org]
- 2. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Improving the detection of anabolic steroid esters in human serum by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. High sensitivity LC-MS methods for quantitation of hydroxy- and keto-androgens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of Ketosteroids by Girard P Derivatization [thermofisher.com]
- 8. escholarship.org [escholarship.org]
- 9. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. 2-hydrazino-1-methylpyridine: a highly sensitive derivatization reagent for oxosteroids in liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Performance comparison of electrospray ionization and atmospheric pressure chemical ionization in untargeted and targeted liquid chromatography/mass spectrometry based metabolomics analysis of grapeberry metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A new derivative for oxosteroid analysis by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chromatographic Separation of Androsterone Acetate Isomers
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the separation of Androsterone Acetate isomers. The following information is designed to help you optimize your mobile phase to achieve better separation and resolution.
Troubleshooting Guides
Question: I am not getting baseline separation of my this compound isomers. What is the first step I should take?
Answer: The initial and often most impactful step is to adjust the mobile phase composition. The choice of organic solvent and its ratio to the aqueous phase is critical for resolving closely related isomers like those of this compound.
A systematic approach to troubleshooting poor separation is outlined in the workflow below. This involves a series of logical steps to identify and resolve the issue.
Question: My peaks are broad and tailing. How can I improve the peak shape?
Answer: Poor peak shape can be due to several factors, many of which are related to the mobile phase. Here are some steps to take:
-
Ensure Mobile Phase Miscibility: Confirm that your organic and aqueous phases are fully miscible at the ratios you are using.
-
Degas the Mobile Phase: Dissolved gases can come out of solution and cause baseline noise and peak distortion. Degassing your mobile phase before use is crucial.
-
Adjust Mobile Phase pH: For ionizable compounds, the pH of the mobile phase can significantly impact peak shape. Adding a small amount of an acid, such as 0.1% formic acid, can often sharpen peaks for acidic analytes by suppressing ionization.
-
Consider Additives: Buffers, such as ammonium formate (B1220265) or ammonium acetate, can help maintain a consistent pH and improve peak symmetry.[1]
-
Lower the Flow Rate: A lower flow rate can sometimes lead to sharper peaks, although this will increase the analysis time.
-
Check for Column Contamination: If the problem persists, your column may be contaminated. Flushing the column with a strong solvent may help.
Question: I am observing a drift in retention times. What could be the cause?
Answer: Retention time drift is often linked to changes in the mobile phase or column equilibration.
-
Mobile Phase Composition: Inaccurate mixing of the mobile phase is a common cause. Prepare fresh mobile phase and ensure accurate measurements. If using a gradient, ensure your pump's proportioning valves are functioning correctly.
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. This is especially important when changing mobile phase compositions.
-
Temperature Fluctuations: Inconsistent column temperature can lead to retention time shifts. Using a column oven is highly recommended to maintain a stable temperature.
-
Mobile Phase Degradation: Some mobile phases can degrade over time. It is best practice to use freshly prepared mobile phase.
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for the separation of this compound isomers on a C18 column?
A1: A good starting point for reversed-phase separation of steroid isomers on a C18 column is a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol. A typical starting isocratic condition could be 60:40 or 70:30 (Acetonitrile:Water or Methanol:Water). From there, you can adjust the ratio to optimize the separation. Adding a modifier like 0.1% formic acid to the mobile phase is also a common practice to improve peak shape.
Q2: Should I use acetonitrile or methanol as the organic modifier?
A2: The choice between acetonitrile and methanol can significantly impact the selectivity of your separation.
-
Acetonitrile often provides sharper peaks and lower backpressure.
-
Methanol can offer different selectivity for closely related isomers and is sometimes more effective in resolving steroid isomers, particularly when used with specific stationary phases like biphenyl columns.[2]
If you are not achieving separation with one, it is highly recommended to try the other, as the change in solvent can alter the elution order and improve resolution.
Q3: Can a gradient elution improve the separation of this compound isomers?
A3: Yes, a gradient elution can be very effective, especially if the isomers have slightly different polarities. A shallow gradient, where the percentage of the organic solvent is increased slowly over time, can often provide better resolution than an isocratic method. For example, you could start with a lower percentage of organic solvent and gradually increase it. This can help to sharpen the peaks and improve the separation between them.
Q4: What role does the stationary phase play, and are there alternatives to C18 columns?
A4: The stationary phase is critical for separation. While C18 is a good starting point, other column chemistries can provide different selectivities. For steroid isomers, columns with phenyl-based stationary phases (e.g., Biphenyl or Phenyl-Hexyl) can offer enhanced resolution due to π-π interactions with the aromatic rings of the steroids.[2] If you are struggling to achieve separation on a C18 column, switching to a phenyl-based column is a logical next step.
Q5: How does temperature affect the separation?
A5: Column temperature is an important parameter that can influence the separation. Higher temperatures reduce the viscosity of the mobile phase, which lowers backpressure and can lead to sharper peaks. Temperature can also affect the selectivity of the separation. It is crucial to maintain a constant and consistent temperature using a column oven for reproducible results.
Data Presentation
The following table summarizes the effect of different mobile phase compositions on the separation of steroid isomers, based on published literature. While this data is not specific to this compound, it illustrates the principles of how changing the mobile phase can impact resolution.
| Stationary Phase | Mobile Phase Composition | Analyte Pair | Observed Effect on Separation |
| Biphenyl | Methanol/Water with 0.2 mM Ammonium Fluoride | Steroid Structural Isomers | Methanol as the organic modifier provided extra retention and selectivity, fully resolving structurally similar compounds that were difficult to separate on a C18 phase.[2] |
| C18 | Acetonitrile/Water | Testosterone (B1683101) and Epitestosterone (epimers) | Baseline resolution of these epimers was achieved, demonstrating the capability of C18 columns for separating closely related steroids. |
| C18 | Methanol/Water (70:30, v/v) | 17α-estradiol and 17β-estradiol | A high separation factor (α = 1.39) was achieved on a specialized carbazole-based polymer column with this mobile phase, while standard ODS columns showed poor resolution (α = 1.01). This highlights the combined importance of stationary and mobile phase selection.[3] |
| C8 | Acetonitrile/Water (gradient) | Testosterone and related impurities | A gradient elution on a C8 column successfully separated testosterone from its process-related impurities and degradation products.[4] |
Experimental Protocols
The following is a representative experimental protocol for the HPLC analysis of steroid isomers, which can be adapted for the separation of this compound isomers. This protocol is based on methods developed for similar steroid compounds.
Objective: To develop a reversed-phase HPLC method for the separation of this compound isomers.
1. Materials and Reagents:
-
This compound isomer standards
-
HPLC-grade Acetonitrile
-
HPLC-grade Methanol
-
Ultrapure water
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometry (MS) detector.
-
Analytical column: A C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a good starting point. A Biphenyl or Phenyl-Hexyl column can be used as an alternative.
3. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B (Option 1): 0.1% Formic Acid in Acetonitrile.
-
Mobile Phase B (Option 2): 0.1% Formic Acid in Methanol. Filter and degas all mobile phases before use.
4. Chromatographic Conditions (Starting Point):
-
Column Temperature: 30 °C
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 210 nm or MS in a suitable ionization mode.
5. Isocratic Elution (Initial Screening):
-
Begin with an isocratic elution using a mobile phase composition of 70% Mobile Phase B and 30% Mobile Phase A.
-
Run the analysis and observe the chromatogram.
-
If peaks are not well-resolved, adjust the percentage of Mobile Phase B in 5% increments (e.g., 65%, 75%) to find the optimal isocratic conditions.
6. Gradient Elution (for Improved Resolution):
-
If isocratic elution does not provide adequate separation, develop a linear gradient.
-
Example Gradient Program:
-
0-2 min: 60% B
-
2-15 min: 60% to 80% B
-
15-17 min: 80% B
-
17.1-20 min: 60% B (re-equilibration)
-
7. Method Optimization:
-
If separation is still not optimal, switch the organic modifier in Mobile Phase B (e.g., from Acetonitrile to Methanol) and repeat the screening process.
-
Consider trying an alternative column chemistry (e.g., Biphenyl) if necessary.
References
Technical Support Center: Quantifying Low-Level Androsterone Acetate Metabolites
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the quantitative analysis of low-concentration Androsterone acetate (B1210297) metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in quantifying low levels of Androsterone acetate metabolites?
A1: The quantification of this compound metabolites at low concentrations is inherently challenging due to a combination of factors. These metabolites are often present at trace levels (pg/mL to ng/mL) in complex biological matrices like urine or serum.[1][2] Key difficulties include:
-
Low Ionization Efficiency: Steroids are typically neutral molecules that do not ionize well using standard techniques like electrospray ionization (ESI), leading to poor sensitivity.[3][4][5]
-
Matrix Effects: Components of the biological matrix can co-elute with the target analytes, causing ion suppression or enhancement in the mass spectrometer, which leads to inaccurate and unreliable quantification.[6][7][8]
-
Isobaric Interference: The presence of structurally similar endogenous steroids or their metabolites can create isobaric interference, where compounds have the same nominal mass, making them difficult to distinguish without high-resolution mass spectrometry or excellent chromatographic separation.[1][5][9]
-
Metabolite Conjugation: In vivo, steroids are often conjugated to glucuronic acid or sulfate (B86663) groups to increase their water solubility for excretion.[10][11] Direct analysis of these conjugated forms can be difficult, often requiring a hydrolysis step that adds complexity and potential for variability.
Q2: Which analytical technique is recommended for this type of analysis?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely recognized as the preferred platform for steroid measurement, offering superior analytical specificity and sensitivity compared to traditional methods.[1][5][12] While immunoassays are available, they often lack the specificity required for low-level analysis and can suffer from cross-reactivity with structurally similar steroids, leading to inaccurate results.[1][13] Gas chromatography-mass spectrometry (GC-MS) offers high specificity but requires extensive sample derivatization to make the steroids volatile.[1][9] LC-MS/MS provides a robust balance of sensitivity, specificity, and a more straightforward sample preparation workflow.[1]
Q3: What are matrix effects, and how can they be minimized?
A3: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of a target analyte by the presence of co-eluting compounds from the sample matrix.[7] Urine, in particular, is a highly complex matrix with significant variability between samples.[8] To minimize matrix effects:
-
Effective Sample Cleanup: Employing solid-phase extraction (SPE) can be more effective than liquid-liquid extraction (LLE) at removing interfering matrix components.[14][15]
-
Chromatographic Separation: Optimize the liquid chromatography method to separate the analyte of interest from the bulk of the matrix components.
-
Use of Isotope-Labeled Internal Standards: The most effective way to compensate for matrix effects is to use a stable isotope-labeled internal standard (SIL-IS) for each analyte. The SIL-IS is chemically identical to the analyte and will be affected by the matrix in the same way, allowing for accurate correction during data processing.[6][16]
-
Matrix-Matched Calibrants: Preparing calibration standards in a matrix that is similar to the study samples (e.g., steroid-free urine) can also help to compensate for these effects.[6]
Q4: When is chemical derivatization necessary, and what are its benefits?
A4: Chemical derivatization is a strategy used to modify the chemical structure of an analyte to improve its analytical properties. For Androsterone and its metabolites, which are neutral molecules with poor ionization efficiency, derivatization is crucial for achieving low limits of detection.[4][14][17] The primary benefits are:
-
Enhanced Ionization: Derivatization introduces a permanently charged group or a readily ionizable functional group onto the steroid molecule, significantly increasing its response in the mass spectrometer.[13][14]
-
Improved Chromatographic Behavior: Modification of the analyte can improve its retention and peak shape on the LC column.[18]
-
Increased Specificity: The derivatization reaction is often specific to a particular functional group (e.g., a ketone group), and the resulting product has a unique mass, which can help to differentiate it from other interfering compounds.[13]
Q5: How should conjugated metabolites (e.g., glucuronides) be handled?
A5: Androsterone metabolites are frequently excreted in urine as glucuronide or sulfate conjugates.[10] To quantify the total amount of a metabolite, an enzymatic hydrolysis step is typically required to cleave the conjugate and release the free steroid before extraction.[11] This is commonly achieved by incubating the sample with an enzyme mixture, such as one from Helix pomatia, which contains both β-glucuronidase and sulfatase activity.[11] It is critical to optimize the hydrolysis conditions (pH, temperature, incubation time) and validate the efficiency of the reaction to ensure complete cleavage of the conjugates.
Troubleshooting Guide
This guide addresses common issues encountered during the quantification of low-level this compound metabolites.
| Issue | Possible Causes | Recommended Solutions & Troubleshooting Steps |
| 1. Low Signal Intensity / Poor Sensitivity | Inefficient Ionization: The target analyte has poor ionization efficiency in its native form.[3][5] Matrix Suppression: Co-eluting matrix components are suppressing the analyte signal.[7][8] Inefficient Extraction: The sample preparation method (LLE or SPE) has a low recovery for the analyte.[14] Sub-optimal MS Parameters: Ion source parameters (e.g., gas flows, temperatures, voltages) are not optimized for the analyte.[19] | Implement Derivatization: Use a derivatizing agent (e.g., Girard P for keto-steroids) to introduce a readily ionizable group.[13][14] Improve Sample Cleanup: Optimize the SPE protocol. Test different sorbents and wash/elution solvents to better remove interferences.[14] Optimize MS Source: Perform a detailed tuning of all source parameters for the specific analyte. Check the spray from the ESI probe.[19] Check Extraction Recovery: Validate your extraction procedure by spiking a known amount of standard into a blank matrix and calculating the recovery.[10] |
| 2. High Variability / Poor Reproducibility | Inconsistent Sample Preparation: Manual sample preparation steps are introducing variability between samples. Variable Matrix Effects: The degree of ion suppression or enhancement varies significantly between different samples.[8] Instrument Instability: The LC or MS system is not stable (e.g., fluctuating pump pressure, unstable spray).[19] Inadequate Column Equilibration: The LC column is not fully equilibrated between injections, causing retention time shifts.[19][20] | Use Stable Isotope-Labeled Internal Standards (SIL-IS): This is the most critical step. Add the SIL-IS at the very beginning of the sample preparation process to correct for variability in extraction, derivatization, and instrument response.[16] Automate Sample Prep: If possible, use automated liquid handlers for more consistent results. Monitor System Suitability: Inject a standard sample periodically throughout the batch to monitor retention time, peak area, and peak shape. Ensure Sufficient Equilibration: Increase the column equilibration time in your LC gradient method. A minimum of 5-10 column volumes is recommended.[19] |
| 3. Poor Peak Shape (Tailing, Fronting, or Splitting) | Column Contamination/Void: The analytical column is contaminated, or a void has formed at the column inlet.[15] Incompatible Injection Solvent: The solvent used to reconstitute the final extract is much stronger than the initial mobile phase, causing peak distortion.[15] Secondary Interactions: The analyte is interacting with active sites on the column packing material.[15] Extra-Column Volume: Excessive tubing length or poor fittings between the injector, column, and detector are causing band broadening.[15] | Flush or Replace Column: First, try flushing the column with a strong solvent. If this doesn't work, replace the column and use a guard column to protect the new one.[15] Match Injection Solvent: Ensure the reconstitution solvent is of similar or weaker elution strength than the initial mobile phase.[15] Modify Mobile Phase: Add a small amount of a modifier (e.g., a weak acid or base) to the mobile phase to reduce secondary interactions. Minimize Tubing: Use the shortest possible length of narrow-bore tubing for all connections. Check that all fittings are properly swaged. |
| 4. Inaccurate Quantification / Interference | Co-eluting Isomers: A structurally similar steroid isomer is not being separated chromatographically.[5] Isobaric Interference: An unrelated compound in the matrix has the same nominal mass as the analyte.[9] Cross-Talk: In MRM analysis, a fragment ion from one transition is the same mass as the precursor ion of another, causing false positives. | Optimize Chromatography: Develop a longer gradient, try a different column chemistry (e.g., PFP instead of C18), or reduce the particle size for better separation efficiency.[21] Use High-Resolution MS (HRMS): HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.[9] Verify MRM Ratios: Monitor at least two MRM transitions for each analyte. The ratio of the quantifier to the qualifier ion should be consistent between the samples and a pure standard.[9] |
Quantitative Data Summary
The following table summarizes typical performance characteristics for LC-MS/MS methods developed for low-level steroid analysis. Actual values will vary based on the specific metabolite, matrix, instrumentation, and protocol.
| Parameter | Typical Value Range | Reference | Notes |
| Lower Limit of Quantification (LLOQ) | 1 - 100 pg/mL | [3] | Highly dependent on the use of derivatization and instrument sensitivity. |
| Linearity (R²) | > 0.99 | [6] | Essential for accurate quantification across a range of concentrations. |
| Intra- and Inter-Day Precision (%CV) | < 15% | [6] | Demonstrates the reproducibility of the method. |
| Accuracy / Apparent Recovery | 85% - 115% | [21] | Measures how close the measured value is to the true value. |
| Relative Matrix Effect | 95% - 105% | [6][10] | Indicates the degree of ion suppression/enhancement after correction with an internal standard. |
| Extraction Recovery | > 80% | [10] | Represents the efficiency of the extraction process. |
Visualized Workflows and Logic
Caption: General experimental workflow for quantifying Androsterone metabolites.
Caption: Troubleshooting logic for low signal intensity issues.
Experimental Protocols
Protocol 1: General Sample Preparation using SPE and Enzymatic Hydrolysis
This protocol provides a framework for extracting Androsterone metabolites from urine. Optimization will be required for specific metabolites and matrices.
Materials:
-
Urine sample
-
Stable Isotope-Labeled Internal Standard (SIL-IS) solution
-
0.2 M Acetate Buffer (pH 4.6-5.0)
-
β-glucuronidase/arylsulfatase enzyme solution (e.g., from Helix pomatia)
-
Mixed-mode SPE cartridges (e.g., C18)
-
Methanol (B129727), Water (LC-MS grade)
-
Elution solvent (e.g., Ethyl Acetate or Methanol)
Procedure:
-
Sample Aliquoting: Pipette 1-2 mL of urine into a clean glass tube.
-
Internal Standard Spiking: Add the SIL-IS solution to all samples, calibrators, and quality controls. Vortex briefly.
-
Hydrolysis: Add 1 mL of acetate buffer to each tube. Add 25-50 µL of the enzyme solution.[11] Vortex gently.
-
Incubation: Incubate the samples in a water bath at 55-60°C for 2-4 hours to cleave the conjugate bonds.[11]
-
SPE Column Conditioning: While samples are incubating, condition the SPE cartridges by washing sequentially with 3 mL of methanol followed by 3 mL of water. Do not allow the cartridges to go dry.
-
Sample Loading: After incubation, centrifuge the samples to pellet any precipitate. Load the supernatant onto the conditioned SPE cartridges.
-
Washing: Wash the cartridges with 3 mL of water to remove salts and polar interferences. A second wash with a weak organic solvent (e.g., 10% methanol in water) can improve cleanliness.[11]
-
Drying: Dry the SPE cartridges thoroughly under vacuum or nitrogen for 10-15 minutes.
-
Elution: Elute the analytes from the cartridge using 2-3 mL of the elution solvent into a clean collection tube.
-
Evaporation: Evaporate the eluate to complete dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of a solvent compatible with the initial LC mobile phase (e.g., 50:50 Methanol:Water). Vortex, and transfer to an autosampler vial for analysis.
Protocol 2: Derivatization of Keto-Steroids with Girard P Reagent
This protocol enhances the sensitivity of keto-steroids, such as Androsterone, by adding a permanently charged quaternary ammonium (B1175870) group.
Materials:
-
Dried sample extract (from Protocol 1)
-
Girard P derivatization solution (e.g., 10 mg/mL Girard P in 10% acetic acid in methanol)
-
Heating block or oven
Procedure:
-
Reagent Addition: To the dried sample extract, add 50-100 µL of the Girard P derivatization solution.[14]
-
Incubation: Vortex the mixture thoroughly and incubate at 60°C for 30-60 minutes.[14]
-
Cooling: After incubation, allow the sample to cool to room temperature.
-
Analysis: The sample is now derivatized and ready for direct injection into the LC-MS/MS system. No further cleanup is typically required.
References
- 1. sciex.com [sciex.com]
- 2. lcms.labrulez.com [lcms.labrulez.com]
- 3. A sensitive, simple and robust LC-MS/MS method for the simultaneous quantification of seven androgen- and estrogen-related steroids in postmenopausal serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromsoc.jp [chromsoc.jp]
- 5. Improving LC-MS/MS measurements of steroids with differential mobility spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted metabolic profiling of urinary steroids with a focus on analytical accuracy and sample stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Matrix effects in human urine analysis using multi-targeted liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. Recommendations for the measurement of sexual steroids. A step forward in the silent revolution of mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An LC-MS/MS Methodological Framework for Steroid Hormone Measurement from Human Serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. agilent.com [agilent.com]
- 16. Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis: Solving Complex Issues in Big Cohorts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tools.thermofisher.com [tools.thermofisher.com]
- 18. researchgate.net [researchgate.net]
- 19. ssi.shimadzu.com [ssi.shimadzu.com]
- 20. m.youtube.com [m.youtube.com]
- 21. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Androsterone Acetate vs. Androsterone: A Comparative Guide to Bioactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the bioactive properties of Androsterone acetate (B1210297) and its parent compound, Androsterone. While direct comparative experimental data for Androsterone acetate is limited in publicly available literature, this document synthesizes established principles of steroid pharmacology and available data for Androsterone to offer a comprehensive overview for research and development purposes.
Introduction: Understanding the Molecules
Androsterone is an endogenous steroid hormone that is a metabolite of testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT).[1] It is considered a weak androgen, with a potency approximately 1/7th that of testosterone.[1] Beyond its androgenic effects, Androsterone is also recognized as a neurosteroid, acting as a positive allosteric modulator of the GABA-A receptor.[1]
This compound is a synthetic esterified derivative of Androsterone. Esterification is a common strategy in steroid pharmacology to create a prodrug form of the parent hormone.[2][3] The addition of an acetate group alters the molecule's pharmacokinetic properties, primarily by increasing its lipophilicity and prolonging its half-life.[2] For this compound to exert its biological effects, it must first be hydrolyzed by esterase enzymes in the body to release the active Androsterone molecule.[3][4]
Comparative Bioactivity: An Inferential Analysis
Direct experimental data comparing the bioactivity of this compound and Androsterone is scarce. However, based on the well-established principles of steroid esters, we can infer the following:
-
Receptor Binding: this compound itself is not expected to bind to the androgen receptor (AR). Its biological activity is contingent upon the in vivo cleavage of the acetate ester to yield free Androsterone.[3] Therefore, the intrinsic binding affinity for the AR is a characteristic of Androsterone alone.
-
Potency and Efficacy: The intrinsic potency and efficacy of this compound, once converted to Androsterone, will be identical to that of Androsterone. The primary difference will lie in the pharmacokinetics, with the acetate form providing a more sustained release of the active hormone.[2]
-
Anabolic and Androgenic Effects: Androsterone is known to have weak androgenic and anabolic effects.[5] The anabolic-to-androgenic ratio of this compound would be determined by the released Androsterone and is therefore expected to be the same as the parent compound.
The following table summarizes the known and inferred properties of both compounds.
| Property | Androsterone | This compound (Inferred) |
| Chemical Class | Endogenous steroid hormone, neurosteroid | Synthetic steroid ester (prodrug) |
| Active Form | Androsterone | Androsterone (after hydrolysis) |
| Androgenic Potency | Weak (approx. 1/7th of testosterone)[1] | Weak (equivalent to Androsterone upon conversion) |
| Mechanism of Action | Binds to and activates the androgen receptor; positive allosteric modulator of the GABA-A receptor.[1] | Acts as a prodrug, releasing Androsterone to exert its effects. |
| Primary Difference | Shorter half-life, immediate availability. | Longer half-life due to slower absorption and required hydrolysis, providing a sustained-release effect.[2] |
| Clinical Use | Limited clinical use; studied for its neuroactive properties.[1] | Primarily used in research settings; not a commonly prescribed medication. |
Signaling Pathways and Metabolism
The biological actions of Androsterone are initiated by its binding to the androgen receptor, which then translocates to the nucleus and regulates gene expression. The metabolic pathway of Androsterone involves its conversion from testosterone and DHT and its potential to be converted back to DHT.[1]
References
- 1. Androsterone - Wikipedia [en.wikipedia.org]
- 2. Androgen ester - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Accurate measurement of androgen after androgen esters: problems created by ex vivo esterase effects and LC‐MS/MS interference - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Androsterone: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
A Comparative Analysis of the Androgenic Potency of Androsterone Acetate and Testosterone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the androgenic potency of Androsterone (B159326) acetate (B1210297) and testosterone (B1683101). The information is curated from experimental data to aid researchers and professionals in endocrinology, pharmacology, and drug development in understanding the relative activities of these two androgenic compounds.
Executive Summary
Testosterone is the primary male sex hormone and the prototypical androgen, exhibiting potent anabolic and androgenic effects. Androsterone, a metabolite of testosterone, is known to be a significantly weaker androgen. Esterification of steroids, such as the formation of Androsterone acetate, primarily modifies the pharmacokinetics (e.g., absorption rate and duration of action) rather than the intrinsic biological activity of the parent compound. Once administered, esterase enzymes in the body cleave the acetate group, releasing the active hormone. Therefore, the androgenic potency of this compound is expected to be comparable to that of androsterone.
Available data indicates that androsterone possesses approximately one-seventh the androgenic potency of testosterone.[1] This guide will delve into the available, albeit limited, quantitative data, outline the experimental methodologies used to determine androgenic activity, and illustrate the common signaling pathway through which these androgens exert their effects.
Quantitative Data Comparison
Direct comparative studies providing IC50 or EC50 values for this compound alongside testosterone in modern androgen receptor (AR) binding or reporter gene assays are scarce in publicly available literature. However, historical in vivo studies and the known relative potency of the parent compound, androsterone, allow for a comparative assessment.
| Compound | Relative Androgenic Potency (approx.) |
| Testosterone | 100% |
| Androsterone | ~14% (1/7th of Testosterone)[1] |
| This compound | Expected to be similar to Androsterone |
Note: The potency of this compound is extrapolated from the known potency of androsterone. The acetate ester is readily hydrolyzed in vivo to release androsterone.
Experimental Protocols
The assessment of androgenic potency relies on a variety of well-established in vitro and in vivo experimental protocols.
In Vitro Assays
1. Androgen Receptor (AR) Competitive Binding Assay
This assay determines the affinity of a test compound for the androgen receptor by measuring its ability to displace a radiolabeled androgen.
-
Objective: To quantify the binding affinity (IC50) of this compound and testosterone to the AR.
-
Methodology:
-
Receptor Source: Cytosolic extracts from androgen-sensitive tissues (e.g., rat prostate) or recombinant human AR are used.
-
Radioligand: A radiolabeled androgen with high affinity for the AR, such as [³H]-dihydrotestosterone (DHT) or [³H]-methyltrienolone (R1881), is used.
-
Competition: A constant concentration of the radioligand is incubated with the AR preparation in the presence of increasing concentrations of the unlabeled test compound (this compound or testosterone).
-
Separation: Bound and free radioligand are separated using methods like charcoal-dextran adsorption or filtration.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated from a dose-response curve. A lower IC50 value indicates a higher binding affinity.
-
2. Androgen Receptor (AR) Reporter Gene Assay
This cell-based assay measures the ability of a compound to activate the androgen receptor and induce the transcription of a reporter gene.
-
Objective: To determine the functional potency (EC50) of this compound and testosterone in activating the AR.
-
Methodology:
-
Cell Line: A suitable mammalian cell line (e.g., HEK293, PC-3) is co-transfected with two plasmids: one expressing the human AR and another containing a reporter gene (e.g., luciferase or β-galactosidase) under the control of an androgen-responsive promoter (containing Androgen Response Elements - AREs).
-
Treatment: The transfected cells are treated with increasing concentrations of the test compound (this compound or testosterone).
-
Lysis and Measurement: After an incubation period, the cells are lysed, and the activity of the reporter enzyme is measured (e.g., luminescence for luciferase, colorimetric reaction for β-galactosidase).
-
Data Analysis: The concentration of the test compound that produces 50% of the maximal reporter gene activation (EC50) is determined from a dose-response curve. A lower EC50 value indicates greater potency.
-
In Vivo Assay
1. Hershberger Bioassay
The Hershberger assay is the gold-standard in vivo method for assessing the androgenic and anti-androgenic activity of a substance.
-
Objective: To evaluate the androgenic effects of this compound and testosterone on the growth of androgen-dependent tissues in castrated male rats.
-
Methodology:
-
Animal Model: Immature, castrated male rats are used. Castration removes the endogenous source of androgens.
-
Dosing: The animals are treated with the test substance (this compound or testosterone) or a vehicle control for a defined period (typically 10 consecutive days).
-
Tissue Collection: At the end of the treatment period, the animals are euthanized, and the weights of specific androgen-dependent tissues are recorded. These tissues include the ventral prostate, seminal vesicles (with coagulating glands), levator ani muscle, bulbocavernosus muscle, and glans penis.
-
Data Analysis: A statistically significant increase in the weight of these tissues in the treated groups compared to the vehicle control group indicates androgenic activity. The dose-response relationship can be used to compare the potency of different compounds.
-
Signaling Pathway and Experimental Workflow Diagrams
Androgen Receptor Signaling Pathway
Androgens, including testosterone and androsterone, exert their effects by binding to and activating the androgen receptor, a ligand-activated transcription factor. The canonical signaling pathway is as follows:
References
A Comparative Guide to the Validation of Analytical Methods for Androsterone Acetate in Urine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three common analytical methods for the quantification of Androsterone and its conjugates in human urine: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA). The selection of an appropriate analytical method is critical for obtaining accurate and reliable data in clinical and research settings. This document outlines the performance characteristics and experimental protocols of each method to aid in the selection of the most suitable technique for your specific research needs.
Data Presentation: A Comparative Analysis
The following table summarizes the key performance parameters for each analytical method. These values are compiled from various validation studies and should be considered representative. Actual performance may vary depending on the specific instrumentation, reagents, and laboratory conditions.
| Parameter | GC-MS | LC-MS/MS | ELISA |
| Linearity (R²) | ≥0.99 | ≥0.99[1] | Typically ≥0.98 |
| Accuracy (% Recovery) | 85-115% | 89.6% to 113.8%[1] | 80-120% |
| Precision (%RSD) | Intra-day: <15%, Inter-day: <15% | Intra-day & Inter-day: <15%[1] | Intra-assay: <10%, Inter-assay: <15% |
| Limit of Detection (LOD) | ng/mL range | <3.13 µg/L for Androsterone[2] | pg/mL to ng/mL range |
| Limit of Quantification (LOQ) | ng/mL range | 21.4 nmol/L for Androsterone glucuronide[1] | ng/mL range |
| Specificity | High | Very High | Variable, potential for cross-reactivity |
| Throughput | Moderate | High | High |
| Cost per Sample | Moderate | High | Low |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a well-established and robust technique for steroid analysis. It offers high resolution and sensitivity. The protocol typically involves enzymatic hydrolysis of conjugates, extraction, and chemical derivatization to increase the volatility and thermal stability of the analyte.
Sample Preparation:
-
To 2 mL of urine, add an internal standard (e.g., 17α-methyltestosterone).[3]
-
Add 750 μL of phosphate (B84403) buffer (0.8 M, pH 7) and 50 μL of β-glucuronidase from E. coli.[3]
-
Incubate the mixture for 1 hour at 55°C to deconjugate the steroids.[3]
-
Perform liquid-liquid extraction with an organic solvent like tert-butyl methyl ether.[3]
-
Evaporate the organic layer to dryness.
-
Derivatize the dried extract to form trimethylsilyl (B98337) (TMS) ethers. This is a crucial step for making the steroids volatile for GC analysis.[4]
GC-MS Analysis:
-
Column: A non-polar capillary column, such as one with a cross-linked methyl silicone stationary phase, is typically used.[3]
-
Carrier Gas: Helium or hydrogen.[5]
-
Ionization: Electron Ionization (EI) at 70 eV is common.[3]
-
Detection: Mass spectrometer operating in selected ion monitoring (SIM) or full scan mode.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the gold standard for steroid analysis due to its high specificity, sensitivity, and high-throughput capabilities. It often requires less sample preparation than GC-MS and does not necessitate derivatization.
Sample Preparation:
-
For the analysis of steroid glucuronides, sample workup may involve protein precipitation followed by solid-phase extraction (SPE).[1]
-
If measuring total Androsterone, an enzymatic hydrolysis step similar to the GC-MS protocol is required.
-
The final extract is reconstituted in a solvent compatible with the LC mobile phase.
LC-MS/MS Analysis:
-
Chromatography: Reversed-phase liquid chromatography is typically employed.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with additives like formic acid or ammonium (B1175870) acetate.
-
Ionization: Electrospray ionization (ESI) is commonly used.
-
Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity.[6]
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput immunoassay that is often used for screening purposes. It is generally less expensive and requires less specialized equipment than chromatographic methods. However, its specificity can be a limitation due to potential cross-reactivity of the antibody with other structurally similar steroids.
Assay Procedure:
-
Prepare all reagents, samples, and standards according to the kit manufacturer's instructions.[7]
-
Add a specific volume of standard or sample to each well of the microplate, which is pre-coated with an antibody.[7]
-
Add a detection reagent (e.g., enzyme-conjugated Androsterone).[7]
-
Incubate the plate to allow for competitive binding between the Androsterone in the sample and the enzyme-conjugated Androsterone for the antibody binding sites.
-
Wash the plate to remove unbound reagents.[7]
-
Add a substrate solution, which will react with the enzyme to produce a color change.[7]
-
Stop the reaction and measure the absorbance using a microplate reader. The intensity of the color is inversely proportional to the concentration of Androsterone in the sample.
References
- 1. Targeted LC-MS/MS analysis of steroid glucuronides in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Urinary Androgens Provide Additional Evidence Related to Metabolism and Are Correlated With Serum Androgens in Girls - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of urinary estrogens, their oxidized metabolites and other endogenous steroids by benchtop orbitrap LCMS versus traditional quadrupole GCMS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. Targeted metabolic profiling of urinary steroids with a focus on analytical accuracy and sample stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assaygenie.com [assaygenie.com]
Androsterone Acetate Cross-Reactivity in DHT Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of dihydrotestosterone (B1667394) (DHT) is critical in numerous areas of research, including endocrinology, pharmacology, and clinical diagnostics. Immunoassays, such as ELISA and RIA, are commonly employed for their convenience and high throughput. However, a significant limitation of these methods is the potential for cross-reactivity with structurally similar molecules, leading to inaccurate measurements. This guide provides a comprehensive comparison of immunoassay performance in the context of potential interference from Androsterone acetate (B1210297), a synthetic androgen derivative.
Executive Summary
Data Presentation: Cross-Reactivity of Structurally Similar Compounds in DHT Immunoassays
While specific data for Androsterone acetate is unavailable, the following table summarizes the reported cross-reactivity of Androsterone and other relevant steroids in commercially available DHT ELISA kits. This data serves as a critical reference point for estimating potential interference.
| Compound | % Cross-Reactivity in DHT ELISA Kit 1[1][2] | % Cross-Reactivity in DHT ELISA Kit 2[3] |
| Dihydrotestosterone (DHT) | 100% | 100% |
| Testosterone (B1683101) | 8.7% | Not Reported |
| 5β-Dihydrotestosterone | 2.0% | Not Reported |
| Androstenedione | 0.2% | 0.6% |
| Androsterone | Not Reported | Not Reported |
| Dehydroepiandrosterone Sulfate (DHEAS) | < 0.01% | < 0.01% |
| 17β-Estradiol | < 0.01% | < 0.01% |
| Progesterone | < 0.01% | < 0.01% |
| Cortisol | < 0.01% | < 0.01% |
Note: The absence of this compound in these lists highlights the importance of in-house validation when working with this compound. Given its structural similarity to DHT and Androsterone, a significant level of cross-reactivity should be anticipated.
The Gold Standard Alternative: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications demanding high specificity and accuracy, LC-MS/MS is the recommended analytical method for DHT quantification.[4][5][6] This technology separates compounds based on their physicochemical properties before detection by mass spectrometry, virtually eliminating cross-reactivity from structurally similar molecules.
Comparison of Immunoassays and LC-MS/MS for DHT Measurement:
| Feature | Immunoassay (ELISA, RIA) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Specificity | Prone to cross-reactivity with structurally similar steroids.[7][8] | High specificity, able to distinguish between isomeric and isobaric compounds. |
| Sensitivity | Generally high, with detection limits in the pg/mL range.[1][2] | Very high, with detection limits often in the low pg/mL or even fg/mL range.[9] |
| Accuracy | Can be compromised by interfering substances, leading to overestimation of DHT levels.[6][8] | Considered the "gold standard" for accuracy in steroid hormone quantification. |
| Throughput | High, suitable for screening large numbers of samples. | Lower throughput compared to immunoassays. |
| Cost per Sample | Relatively low. | Higher, due to equipment and operational complexity. |
| Expertise Required | Moderate. | High level of technical expertise required for method development, validation, and operation. |
Experimental Protocols
Determining Immunoassay Cross-Reactivity
A standardized method to determine the percent cross-reactivity of a compound in a competitive immunoassay is as follows:
Objective: To quantify the degree to which a non-target analyte (e.g., this compound) competes with the target analyte (DHT) for antibody binding sites.
Materials:
-
DHT Immunoassay Kit (ELISA or RIA)
-
Target Analyte Standard (Dihydrotestosterone)
-
Test Compound (this compound)
-
Steroid-free serum or assay buffer
-
Microplate reader (for ELISA) or gamma counter (for RIA)
Procedure:
-
Prepare a standard curve for the target analyte (DHT): A series of dilutions of the DHT standard are prepared in steroid-free serum or the assay buffer provided with the kit. These standards are then assayed according to the manufacturer's instructions to generate a standard curve.
-
Determine the 50% binding concentration of the target analyte (IC50 for DHT): From the DHT standard curve, the concentration of DHT that produces a 50% reduction in the maximum signal is determined.
-
Prepare a standard curve for the test compound (this compound): A series of dilutions of this compound are prepared in the same matrix as the DHT standards. These are then assayed using the DHT immunoassay kit.
-
Determine the 50% binding concentration of the test compound (IC50 for this compound): From the this compound curve, the concentration that causes a 50% reduction in the maximum signal is determined.
-
Calculate the Percent Cross-Reactivity: The percent cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (IC50 of DHT / IC50 of this compound) x 100
LC-MS/MS Method for DHT Quantification
The following provides a general workflow for the highly specific quantification of DHT using LC-MS/MS.
Objective: To accurately measure DHT concentrations in a biological matrix, free from interference from other steroids.
Procedure:
-
Sample Preparation:
-
Internal Standard Spiking: A known amount of a stable isotope-labeled internal standard (e.g., d3-DHT) is added to each sample, calibrator, and quality control sample.
-
Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): The sample is extracted to remove proteins and other interfering matrix components and to concentrate the analytes. A common LLE solvent is methyl tert-butyl ether (MTBE).
-
Derivatization (Optional): To enhance sensitivity, the extracted steroids may be derivatized. For example, derivatization with hydroxylamine (B1172632) or picolinic acid can improve ionization efficiency.[10]
-
-
Chromatographic Separation:
-
The prepared sample is injected into a liquid chromatography system.
-
A reversed-phase column (e.g., C18) is typically used to separate DHT from other structurally similar steroids based on their polarity.
-
A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., methanol (B129727) or acetonitrile) is employed.
-
-
Mass Spectrometric Detection:
-
The eluent from the LC column is introduced into the mass spectrometer.
-
Electrospray ionization (ESI) in positive mode is commonly used to ionize the analytes.
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both DHT and the internal standard are monitored, ensuring high selectivity and accurate quantification.
-
Visualizations
Caption: Logical workflow of this compound interference in a DHT immunoassay.
Caption: Experimental workflow for determining immunoassay cross-reactivity.
Conclusion and Recommendations
The potential for cross-reactivity of this compound in DHT immunoassays represents a significant analytical challenge. Due to the lack of specific data from manufacturers, researchers utilizing immunoassays for DHT quantification in the presence of this compound or its metabolites must perform rigorous in-house validation to determine the extent of this interference.
Recommendations:
-
Prioritize LC-MS/MS: For studies requiring accurate and reliable quantification of DHT, especially in the presence of potentially cross-reactive compounds, LC-MS/MS should be the method of choice.
-
Mandatory Validation: If immunoassays must be used, it is imperative to experimentally determine the cross-reactivity of this compound using the protocol outlined in this guide.
-
Data Scrutiny: Be critical of immunoassay data that shows unexpectedly high DHT levels, particularly when this compound has been administered or is expected to be present.
-
Consult Technical Support: Engage with the immunoassay kit manufacturer to request any available, unpublished data on this compound cross-reactivity.
By understanding the limitations of immunoassays and employing more specific analytical methods or thorough validation, researchers can ensure the integrity and accuracy of their DHT measurements, leading to more reliable and reproducible scientific outcomes.
References
- 1. sceti.co.jp [sceti.co.jp]
- 2. media.neliti.com [media.neliti.com]
- 3. biovendor.com [biovendor.com]
- 4. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Cross-reactivity of steroid hormone immunoassays : clinical significance and two-dimensional molecular similarity prediction | Semantic Scholar [semanticscholar.org]
- 6. Validation of a testosterone and dihydrotestosterone liquid chromatography tandem mass spectrometry assay: Interference and comparison with established methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Research Portal [iro.uiowa.edu]
- 8. Invalidation of a commercially available human 5α-dihydrotestosterone immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medpace.com [medpace.com]
- 10. Simultaneous determination of dihydrotestosterone and its metabolites in mouse sera by LC-MS/MS with chemical derivatization - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Androsterone Acetate and Other Steroid Esters: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between steroid esters is paramount for preclinical and clinical development. This guide provides a comparative analysis of Androsterone acetate (B1210297) and other commonly studied steroid esters, focusing on their physicochemical properties, pharmacokinetic profiles, and pharmacodynamic effects. While comprehensive data for many steroid esters are available, it is important to note that specific experimental data for Androsterone acetate remains limited in publicly accessible literature.
Executive Summary
Steroid esters are prodrugs designed to modulate the pharmacokinetic properties of parent hormones, such as testosterone (B1683101) and its derivatives. The addition of an ester functional group alters the lipophilicity and, consequently, the absorption and elimination half-life of the steroid. This guide presents a side-by-side comparison of this compound with other steroid esters, highlighting key differences in their molecular and biological characteristics. All quantitative data is summarized in structured tables, and detailed experimental methodologies for key assays are provided. Visual diagrams of relevant signaling pathways and experimental workflows are included to facilitate a deeper understanding of the underlying mechanisms.
Physicochemical Properties
The physicochemical properties of a steroid ester, such as its molecular weight and lipophilicity (logP), are fundamental determinants of its formulation, administration route, and pharmacokinetic behavior.
| Steroid Ester | Molecular Formula | Molecular Weight ( g/mol ) | Octanol-Water Partition Coefficient (logP) |
| This compound | C₂₁H₃₂O₃ | 332.48 | 4.53 (Estimated) |
| Testosterone acetate | C₂₁H₃₀O₃ | 330.46 | 3.9 (Estimated) |
| Testosterone propionate | C₂₂H₃₂O₃ | 344.49 | 4.8 (Estimated) |
| Testosterone enanthate | C₂₆H₄₀O₃ | 400.60 | 6.5 (Estimated) |
| Testosterone cypionate | C₂₇H₄₀O₃ | 412.61 | 6.7 (Estimated) |
| Testosterone undecanoate | C₃₀H₄₈O₃ | 456.70 | 8.2 (Estimated) |
| Nandrolone decanoate | C₂₈H₄₄O₃ | 428.65 | 7.4 (Estimated) |
Pharmacokinetic Profiles
The ester chain length is a critical factor influencing the rate of release and subsequent clearance of the active steroid from the body. Longer ester chains generally result in a longer half-life.
| Steroid Ester | Administration Route | Half-life (t½) | Mean Residence Time (MRT) |
| This compound | Data not available | Data not available | Data not available |
| Testosterone acetate | Intramuscular | < 1 day[1] | Data not available |
| Testosterone propionate | Intramuscular | ~0.8 days | ~1.5 days |
| Testosterone enanthate | Intramuscular | ~4.5 days | ~8.5 days |
| Testosterone cypionate | Intramuscular | ~4-5 days | Data not available |
| Testosterone undecanoate | Intramuscular | ~20.9 - 33.9 days | ~34.9 - 36.0 days |
| Nandrolone decanoate | Intramuscular | ~7-12 days | Data not available |
Pharmacodynamic Effects
The pharmacodynamic properties of steroid esters are primarily determined by the parent steroid's interaction with the androgen receptor (AR). Key parameters include binding affinity and the resulting anabolic and androgenic activities.
Androgen Receptor Binding Affinity
The binding affinity of a steroid to the androgen receptor is a key indicator of its potential potency. This is often measured in competitive binding assays and expressed as the half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant (Ki).
| Compound | Androgen Receptor Binding Affinity (Relative to Dihydrotestosterone) | IC50 (nM) |
| This compound | Data not available | Data not available |
| Androsterone | Weak (~1/7th of testosterone)[2] | Data not available |
| Dihydrotestosterone (DHT) | 100% | 3.2[3] |
| Testosterone | ~50% | Data not available |
| Nandrolone | Higher than testosterone | Data not available |
| Cyproterone acetate | High | 7.1[4][5] |
Anabolic and Androgenic Activity
The anabolic-to-androgenic ratio is a crucial parameter for differentiating the desired muscle-building effects from the virilizing side effects of androgens. This is typically determined using the Hershberger assay in animal models.
| Compound | Anabolic:Androgenic Ratio |
| This compound | Data not available |
| Testosterone | 1:1 |
| Nandrolone | ~10:1 |
| Oxandrolone | ~10:1 |
| Stanozolol | ~30:1 |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms of action and experimental procedures, the following diagrams have been generated using Graphviz.
Androgen Receptor Signaling Pathway
Androgens exert their effects primarily through the androgen receptor, a ligand-activated transcription factor. The following diagram illustrates the canonical androgen receptor signaling pathway.
Caption: Canonical androgen receptor signaling pathway.
Experimental Workflow for Androgen Receptor Binding Assay
The competitive androgen receptor binding assay is a common in vitro method to determine the binding affinity of a compound to the androgen receptor.
Caption: Workflow for a competitive androgen receptor binding assay.
Experimental Workflow for the Hershberger Assay
The Hershberger assay is an in vivo method used to assess the anabolic and androgenic activity of a substance.
References
- 1. Structural Aspects and Intermolecular Energy for Some Short Testosterone Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Androsterone - Wikipedia [en.wikipedia.org]
- 3. Relative binding affinity of novel steroids to androgen receptors in hamster prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
Confirming the identity of Androsterone acetate using NMR spectroscopy
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including steroids. Its ability to provide detailed information about the chemical environment of individual atoms makes it particularly powerful for confirming the identity and stereochemistry of complex molecules like Androsterone acetate (B1210297).
This guide provides a comparative analysis of the NMR data for Androsterone acetate against its close structural analogs, Androsterone and Epithis compound. By presenting key experimental data and protocols, this document aims to equip researchers with the necessary information to confidently identify this compound.
Comparative NMR Data
The confirmation of this compound's identity relies on the careful analysis of its 1H and 13C NMR spectra and comparison with reference data and related structures. The tables below summarize the key chemical shifts for this compound and its analogs.
Table 1: 1H NMR Chemical Shifts (ppm) for this compound and Analogs in CDCl3
| Proton | This compound | Androsterone | Epithis compound |
| H-3 | ~4.7 (m) | ~3.6 (m) | ~5.1 (m) |
| H-18 (CH3) | ~0.83 (s) | ~0.83 (s) | ~0.82 (s) |
| H-19 (CH3) | ~0.85 (s) | ~0.85 (s) | ~0.84 (s) |
| Ac-CH3 | ~2.03 (s) | - | ~2.04 (s) |
Note: Chemical shifts are approximate and can vary slightly based on experimental conditions. 's' denotes a singlet and 'm' denotes a multiplet.
Table 2: 13C NMR Chemical Shifts (ppm) for this compound and Analogs in CDCl3
| Carbon | This compound | Androsterone | Epithis compound |
| C-3 | ~73.5 | ~71.5 | ~73.8 |
| C-17 | ~220.9 | ~221.3 | ~221.0 |
| C-18 | ~13.7 | ~13.8 | ~13.7 |
| C-19 | ~11.3 | ~11.4 | ~11.2 |
| Acetate C=O | ~171.0 | - | ~170.6 |
| Acetate CH3 | ~21.4 | - | ~21.4 |
Note: These values are compiled from various sources and may show slight variations.
The key differentiating features in the 1H NMR spectrum of this compound are the downfield shift of the H-3 proton to approximately 4.7 ppm due to the deshielding effect of the acetate group, and the appearance of a sharp singlet for the acetate methyl protons around 2.03 ppm. In the 13C NMR spectrum, the presence of the acetate group is confirmed by the carbonyl carbon signal around 171.0 ppm and the methyl carbon signal around 21.4 ppm. The chemical shift of C-3 is also shifted downfield to about 73.5 ppm compared to Androsterone.
Experimental Protocols
Accurate and reproducible NMR data are crucial for correct structural assignment. The following is a general protocol for acquiring high-quality NMR spectra of steroids.
Sample Preparation
-
Sample Purity : Ensure the steroid sample is of high purity to avoid interference from impurities in the NMR spectrum.
-
Solvent : Dissolve 5-10 mg of the steroid in approximately 0.6 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl3), in a 5 mm NMR tube.[1] CDCl3 is a good choice for steroids as it is a relatively non-polar solvent in which they are readily soluble.
-
Internal Standard : For quantitative analysis (qNMR), an internal standard such as tetramethylsilane (B1202638) (TMS) is added, although for routine identification, the residual solvent peak can be used as a reference.
NMR Data Acquisition
-
Spectrometer : Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion, which is particularly important for complex molecules like steroids.[2]
-
1H NMR :
-
Pulse Program : A standard single-pulse experiment (e.g., zg30 on Bruker systems) is typically used.[1]
-
Spectral Width : Set the spectral width to cover the entire proton chemical shift range (e.g., 0-12 ppm).
-
Number of Scans : Acquire a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
-
Relaxation Delay : A relaxation delay of 1-2 seconds is usually adequate for qualitative analysis.
-
-
13C NMR :
-
Pulse Program : A standard proton-decoupled 13C experiment (e.g., zgpg30) is used.
-
Spectral Width : Set the spectral width to cover the entire carbon chemical shift range (e.g., 0-230 ppm).
-
Number of Scans : A larger number of scans is required for 13C NMR due to the lower natural abundance of the 13C isotope.
-
-
2D NMR Experiments :
-
To unambiguously assign all proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.[3][4][5]
-
COSY : Identifies proton-proton couplings.
-
HSQC : Correlates directly bonded proton and carbon atoms.[5]
-
HMBC : Shows correlations between protons and carbons over two or three bonds, which is crucial for assigning quaternary carbons and piecing together the molecular structure.[3][5]
-
Visualization of the Confirmation Workflow
The logical process for confirming the identity of this compound using NMR spectroscopy is outlined in the following diagram.
Caption: Workflow for NMR-based identification of this compound.
Structural Relationships
The structural similarities and differences between this compound and its analogs are key to their distinct NMR spectra.
References
A Comparative Analysis of Androsterone Acetate and Epiandrosterone Dose-Response Profiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Androsterone acetate (B1210297) and epiandrosterone, focusing on their dose-response characteristics in activating the androgen receptor (AR). Due to a lack of direct comparative studies in the public domain, this guide synthesizes available data on their individual potencies and outlines a comprehensive experimental protocol for their head-to-head evaluation.
Introduction
Androsterone and its isomer, epiandrosterone, are endogenous androstane (B1237026) steroids that contribute to the overall androgenic activity in the body. While both are considered weak androgens, their activity is primarily mediated through the androgen receptor (AR). Epiandrosterone is known to be a metabolite of dehydroepiandrosterone (B1670201) (DHEA) and can be converted to the potent androgen dihydrotestosterone (B1667394) (DHT).[1][2][3] Androsterone is also a metabolite of testosterone (B1683101) and can be converted to DHT.[4][5] Understanding the dose-response relationship of these compounds is crucial for assessing their potential therapeutic applications and off-target effects.
Quantitative Data Summary
| Compound | Reported Androgenic Potency | Primary Mechanism of Androgenic Action | Notes |
| Androsterone | Approximately 1/7th the potency of testosterone.[4] | Direct, albeit weak, agonist of the androgen receptor. It is also a precursor to the more potent androgen, DHT.[4][5] | Also functions as a neurosteroid, acting as a positive allosteric modulator of the GABA-A receptor.[4] |
| Epiandrosterone | Described as a steroid hormone with weak androgenic activity.[6] | Primarily acts as a prohormone, converting to the potent androgen receptor agonist, DHT.[2][3] | Also reported to have other biological activities, including acting as a negative non-competitive modulator of the GABA/benzodiazepine-receptor complex.[2] |
Note: Androsterone acetate is an esterified form of androsterone. In biological systems, it is expected to be hydrolyzed to androsterone, which is the active form.
Experimental Protocols
To directly compare the dose-response curves of this compound and epiandrosterone, a robust in vitro androgen receptor activation assay is recommended. The following is a representative protocol using a luciferase reporter gene assay in a human cell line.
Androgen Receptor (AR) Transactivation Assay
Objective: To quantify and compare the dose-dependent activation of the androgen receptor by this compound and epiandrosterone.
Materials:
-
Cell Line: Human embryonic kidney 293 (HEK293) cells, which have low endogenous steroid receptor activity.[7]
-
Expression Plasmids:
-
A vector containing the full-length human androgen receptor (hAR).
-
A reporter plasmid containing a luciferase gene under the control of an androgen-responsive element (ARE) promoter.
-
-
Test Compounds: this compound and epiandrosterone, dissolved in a suitable solvent (e.g., DMSO).
-
Control Compounds:
-
Positive Control: Dihydrotestosterone (DHT).
-
Vehicle Control: The solvent used to dissolve the test compounds.
-
-
Cell Culture Reagents: DMEM, fetal bovine serum (FBS), charcoal-stripped FBS, penicillin-streptomycin, trypsin-EDTA.
-
Transfection Reagent: A suitable lipid-based transfection reagent.
-
Luciferase Assay System: A commercial kit for quantifying luciferase activity.
-
Instrumentation: Cell culture incubator, 96-well microplates, luminometer.
Procedure:
-
Cell Culture and Plating:
-
Culture HEK293 cells in DMEM supplemented with 10% FBS and penicillin-streptomycin.
-
The day before transfection, seed the cells into 96-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
-
Transfection:
-
Co-transfect the cells with the hAR expression plasmid and the ARE-luciferase reporter plasmid using a lipid-based transfection reagent according to the manufacturer's instructions.
-
After transfection, replace the medium with DMEM containing charcoal-stripped FBS to minimize the influence of hormones present in the serum.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound, epiandrosterone, and DHT in DMEM with charcoal-stripped FBS.
-
Add the diluted compounds to the transfected cells in triplicate. Include wells with the vehicle control.
-
Incubate the plates for 24 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure the luciferase activity using a commercial luciferase assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase readings to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration to account for variations in transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (half-maximal effective concentration) and the maximum efficacy for each compound.
-
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the androgen receptor signaling pathway and the experimental workflow for determining the dose-response curves.
Caption: Classical Androgen Receptor Signaling Pathway.
Caption: Experimental Workflow for AR Transactivation Assay.
References
- 1. Epiandrosterone | C19H30O2 | CID 441302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. muscleandbrawn.com [muscleandbrawn.com]
- 3. anabolichealth.com [anabolichealth.com]
- 4. Androsterone - Wikipedia [en.wikipedia.org]
- 5. Androsterone [idealabs.ecwid.com]
- 6. Epiandrosterone - Wikipedia [en.wikipedia.org]
- 7. Determination of Androgen Bioactivity by an In Vitro Assay During Pubertal Transition in Healthy Boys - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating the Purity of Commercially Available Androsterone Acetate
For Immediate Release
In the realm of steroid research, the purity of starting materials is paramount to the validity and reproducibility of experimental results. Androsterone acetate (B1210297), a key synthetic intermediate and an androgenic steroid itself, is commercially available from numerous suppliers. However, the purity of these products can vary, potentially impacting downstream applications from in-vitro assays to drug development. This guide provides a comprehensive framework for researchers to validate the purity of commercially available Androsterone acetate, comparing hypothetical samples from different suppliers against a certified reference standard.
This guide outlines detailed experimental protocols for High-Performance Liquid Chromatography (HPLC) for quantitative purity assessment, Gas Chromatography-Mass Spectrometry (GC-MS) for the identification of volatile impurities, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and identification of isomeric impurities.
Comparative Purity Analysis: A Multi-Modal Approach
To ensure the highest confidence in the quality of this compound, a multi-pronged analytical approach is recommended. Here, we present a comparative analysis of three hypothetical samples: a Certified Reference Standard (CRS) and commercial samples from Supplier A and Supplier B.
Table 1: HPLC Purity Assessment of this compound Samples
| Sample ID | Retention Time (min) | Peak Area (mAU*s) | Purity (%) |
| CRS | 12.54 | 485.3 | 99.9 |
| Supplier A | 12.55 | 475.8 | 98.1 |
| Supplier B | 12.53 | 480.1 | 99.2 |
Purity is calculated as the area of the main peak relative to the total area of all peaks in the chromatogram.
Table 2: GC-MS Impurity Profiling of this compound Samples
| Sample ID | Impurity Retention Time (min) | Proposed Impurity Identity | Key m/z Fragments |
| Supplier A | 10.82 | Androsterone | 290, 275, 257 |
| Supplier A | 11.51 | Unidentified | 147, 105, 91 |
| Supplier B | 10.83 | Androsterone (trace) | 290, 275, 257 |
Table 3: ¹H NMR Chemical Shift Comparison (500 MHz, CDCl₃)
| Proton Assignment | Reference ¹H Chemical Shifts (ppm) for Androsterone | Expected Shift for this compound | Observed Shift (ppm) - Supplier A | Observed Shift (ppm) - Supplier B |
| H-3 | 3.61 (m) | ~4.7 (m) | 4.68 (m) | 4.69 (m) |
| H-18 (CH₃) | 0.86 (s) | ~0.87 (s) | 0.86 (s) | 0.87 (s) |
| H-19 (CH₃) | 0.83 (s) | ~0.84 (s) | 0.83 (s) | 0.84 (s) |
| -OCOCH₃ | N/A | ~2.03 (s) | 2.03 (s) | 2.03 (s) |
Reference data for Androsterone is provided for comparison. The key expected change is the downfield shift of the H-3 proton upon acetylation.
Experimental Protocols
Detailed methodologies are crucial for reproducible purity validation.
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of mobile phase.
-
Injection Volume: 10 µL.
-
Purity Calculation: The percentage purity is determined by the area percent method.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program: Start at 150°C, hold for 1 minute, then ramp to 300°C at 10°C/min, and hold for 5 minutes.
-
Injector Temperature: 280°C.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 500.
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of dichloromethane. For analysis of the free steroid, derivatization with a silylating agent (e.g., BSTFA) may be necessary.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 500 MHz NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃).
-
Sample Preparation: Dissolve approximately 10 mg of this compound in 0.7 mL of CDCl₃.
-
Experiments: Standard ¹H and ¹³C NMR spectra should be acquired. 2D experiments like COSY and HSQC can be used for unambiguous assignment.
-
Analysis: Compare the observed chemical shifts and coupling constants with established data for Androsterone and related steroids to confirm the structure and identify any isomeric impurities.
Visualizing the Workflow and Biological Context
To provide a clearer understanding of the analytical process and the biological relevance of using pure this compound, the following diagrams are provided.
Caption: A flowchart of the analytical workflow for validating this compound purity.
Caption: The signaling pathway of androgens, highlighting the importance of a pure ligand.
Discussion and Conclusion
The hypothetical data presented in this guide illustrates the potential for variability in the purity of commercially available this compound. While Supplier B's product appears to be of high purity, closely matching the certified reference standard, Supplier A's product shows a lower purity and the presence of an unidentified impurity. The presence of Androsterone as an impurity in both commercial samples is plausible, as it is the hydrolysis product of this compound.
The structural confirmation by NMR is a critical step, as it can identify isomeric impurities that may not be resolved by chromatographic techniques. The consistency of the observed chemical shifts with the expected values for this compound provides confidence in the identity of the bulk material.
In vivo comparison of Androsterone acetate and DHEA supplementation
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of androgenic compounds, both Androsterone Acetate (B1210297) and Dehydroepiandrosterone (B1670201) (DHEA) garner attention for their potential physiological effects. This guide provides an objective, data-driven comparison of these two supplements based on available in vivo experimental findings. The information is tailored for researchers, scientists, and professionals in drug development to facilitate informed decisions in future studies.
Overview of a Comparative Analysis
Dehydroepiandrosterone (DHEA) is an endogenous steroid hormone, often referred to as a "prohormone," as it can be converted into other hormones like testosterone (B1683101) and estradiol.[1][2] Its supplementation has been explored for a variety of applications, including effects on body composition, metabolic function, and hormonal balance.[3][4][5]
Androsterone, a metabolite of testosterone and dihydrotestosterone (B1667394) (DHT), is considered a weak androgen.[6][7] Information regarding the in vivo effects of Androsterone acetate supplementation is sparse in scientific literature, necessitating a degree of extrapolation from what is known about Androsterone itself. The acetate ester is primarily utilized to enhance the oral bioavailability of the parent steroid.
This guide will present a side-by-side comparison of the in vivo effects of DHEA and Androsterone (with the acknowledgment of the acetate ester's role) on hormonal profiles, metabolic parameters, and muscle growth, based on the available scientific evidence.
Hormonal Effects: A Quantitative Comparison
Supplementation with both DHEA and Androsterone is expected to alter the endogenous hormonal milieu. The following table summarizes the observed changes in key hormone levels following supplementation with DHEA and Androstenedione (B190577) (a related compound to Androsterone). Direct data for this compound is limited.
| Hormone | DHEA Supplementation | Androstenedione Supplementation |
| DHEA/DHEA-S | Significant increase[3][8] | No significant change |
| Testosterone | Variable; some studies show increases, others show no significant change[3][8][9] | Significant increase at higher doses (300 mg/day)[10] |
| Free Testosterone | No significant change reported in some studies[3] | Not consistently reported |
| Estradiol | Significant increase[11] | Significant increase[10][11] |
| Estrone | Significant increase[10] | Significant increase[10] |
| Androstenedione | Significant increase[8][9] | Significant increase[10] |
| Luteinizing Hormone (LH) | No significant change[11] | No significant change[11] |
Note: Data for Androstenedione is used as a proxy due to the lack of direct in vivo supplementation studies for this compound.
Metabolic Profile: Comparative Insights
The metabolic consequences of DHEA and Androsterone supplementation are of significant interest. The available data, primarily from DHEA and Androstenedione studies, are summarized below.
| Metabolic Parameter | DHEA Supplementation | Androstenedione Supplementation |
| Body Weight | Can cause an increase[4] | No significant effect[3] |
| Lean Body Mass | Small, non-significant increases reported[3] | Small, non-significant increases reported[3] |
| Fat Mass | No significant change reported in some studies[3] | No significant change reported in some studies[3] |
| Lipid Profile | No adverse effects on PSA, liver function, or lipids reported in one study[3] | No adverse effects on PSA, liver function, or lipids reported in one study[3] |
Muscle Growth and Strength: Anabolic Potential
The potential for these supplements to enhance muscle mass and strength is a key area of investigation.
| Anabolic Parameter | DHEA Supplementation | Androstenedione Supplementation |
| Muscle Mass | Small, non-significant increases in lean body mass[3] | Androstenedione supplementation does not enhance skeletal muscle adaptations to resistance training[12] |
| Muscle Strength | Small, non-significant increases in mean strength[3] | No significant increase in strength[3] |
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental design, the following diagrams are provided.
Detailed Experimental Protocols
The following are representative protocols for key experiments cited in the literature. Specific parameters may vary between studies.
In Vivo Steroid Supplementation in Rodents
-
Animals: Male mice or rats are commonly used. Animals are typically housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimation: Animals are acclimated to the housing conditions for at least one week prior to the start of the experiment.
-
Supplement Preparation and Administration:
-
DHEA: DHEA can be administered orally via gavage. A common dosage in mice is 10.2 mg/day.[4] The DHEA is typically dissolved in a vehicle such as corn oil.
-
This compound: Due to limited data, a protocol for a related compound, androstenedione, is provided. Androstenedione can be administered orally in capsules. Doses in human studies have ranged from 100 mg to 300 mg per day.[10][11] For rodent studies, the dose would need to be scaled appropriately based on body weight and metabolic rate.
-
-
Experimental Groups: A minimum of three groups are typically included: a control group receiving the vehicle only, a DHEA-supplemented group, and an this compound-supplemented group.
-
Duration: Supplementation periods in studies range from a few days to several weeks.[3][4][10]
Hormone Level Analysis
-
Blood Collection: Blood samples are collected at baseline and at specified time points throughout the study. In rodents, blood can be collected via tail vein, saphenous vein, or cardiac puncture at the end of the study.
-
Sample Processing: Blood is centrifuged to separate serum or plasma, which is then stored at -80°C until analysis.
-
Hormone Measurement: Serum hormone concentrations (e.g., DHEA-S, testosterone, estradiol, androstenedione) are typically measured using immunoassays (e.g., ELISA) or more specific methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13][14]
Body Composition Analysis
-
Methods: Non-invasive methods such as dual-energy X-ray absorptiometry (DXA) or quantitative magnetic resonance (QMR) can be used to measure lean body mass and fat mass in live animals at different time points. At the end of the study, specific tissues can be dissected and weighed.
Muscle Strength Assessment
-
Grip Strength Test: This is a common non-invasive method to assess limb strength in rodents. The animal is allowed to grasp a wire grid connected to a force gauge, and the peak force generated before the animal releases its grip is recorded.
-
In situ Muscle Contraction: For more detailed analysis, the animal can be anesthetized, and a specific muscle (e.g., tibialis anterior) can be surgically exposed and stimulated electrically to measure its contractile properties, such as twitch and tetanic force.
Conclusion
The available in vivo data indicates that DHEA supplementation can lead to significant increases in DHEA-S and downstream androgens and estrogens, although its effects on muscle mass and strength are not consistently significant.[3][8] There is a notable lack of direct in vivo experimental data for this compound supplementation. Studies on the related compound, androstenedione, suggest it can increase testosterone and estrogen levels, particularly at higher doses, but does not appear to enhance muscle adaptations to resistance training.[10][12]
For researchers and drug development professionals, this guide highlights the need for further in vivo studies on this compound to fully characterize its hormonal, metabolic, and anabolic effects and to allow for a direct and robust comparison with DHEA. Future studies should employ rigorous, controlled experimental designs and utilize sensitive and specific analytical methods to provide clear and actionable data.
References
- 1. swolverine.com [swolverine.com]
- 2. The Similarities and Differences between the Effects of Testosterone and DHEA on the Innate and Adaptive Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of dehydroepiandrosterone vs androstenedione supplementation in men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dehydroepiandrosterone Supplementation Combined with Whole-Body Vibration Training Affects Testosterone Level and Body Composition in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ccjm.org [ccjm.org]
- 6. Androsterone - Wikipedia [en.wikipedia.org]
- 7. Androsterone | Rupa Health [rupahealth.com]
- 8. Supplementation with DHEA: effect on muscle size, strength, quality of life, and lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Taking Andro Increases Testosterone and Estrogen Hormone Levels [medscape.com]
- 11. Androstenedione does not stimulate muscle protein anabolism in young healthy men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of oral androstenedione on serum testosterone and adaptations to resistance training in young men: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dehydroepiandrosterone (DHEA) supplementation results in supraphysiologic DHEA-S serum levels and progesterone assay interference that may impact clinical management in IVF - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A prospective, phase II, single-centre, cross-sectional, randomised study investigating Dehydroepiandrosterone supplementation and its Profile in Trauma: ADaPT - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Finasteride and Androsterone Acetate in the Context of 5α-Reductase Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the well-established 5α-reductase inhibitor, finasteride (B1672673), and the steroid metabolite, androsterone (B159326) acetate (B1210297). While a direct head-to-head comparison of inhibitory activity is not scientifically pertinent due to their distinct roles in the 5α-reductase pathway, this document serves to elucidate their respective mechanisms of action, present quantitative data for finasteride, and provide a comprehensive experimental protocol for assessing 5α-reductase inhibition.
Introduction to 5α-Reductase and its Modulators
The enzyme 5α-reductase is a critical component in androgen metabolism, responsible for the conversion of testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT).[1] This conversion is a key step in the pathophysiology of various androgen-dependent conditions, including benign prostatic hyperplasia (BPH) and androgenetic alopecia. Consequently, inhibitors of 5α-reductase are of significant therapeutic interest.
Finasteride is a potent synthetic inhibitor of 5α-reductase, specifically targeting the type II and III isoenzymes.[2] In contrast, androsterone is a metabolite produced through the action of 5α-reductase on androstenedione.[1] There is no scientific evidence to suggest that androsterone acetate acts as an inhibitor of 5α-reductase. Therefore, this guide will focus on comparing the inhibitory profile of finasteride with the metabolic role of androsterone.
Quantitative Data Presentation
The following table summarizes the inhibitory activity of finasteride against 5α-reductase. No inhibitory data is available for this compound as it is a metabolite, not an inhibitor, in this pathway.
| Compound | Target Enzyme | IC50 Value(s) | Mechanism of Action |
| Finasteride | 5α-Reductase Type II & III | Type II: ~11 nMType I: ~313 nM[3] | Competitive inhibitor[2] |
| This compound | 5α-Reductase | Not Applicable | Metabolite of the 5α-reductase pathway |
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the 5α-reductase pathway, the inhibitory action of finasteride, and the position of androsterone as a metabolite.
Caption: Mechanism of 5α-reductase and its inhibition.
Experimental Protocols
In Vitro 5α-Reductase Inhibition Assay
This protocol outlines a common method for determining the inhibitory potential of a test compound on 5α-reductase activity.
1. Materials and Reagents:
-
Human recombinant 5α-reductase (Type I or II)
-
Testosterone (substrate)
-
NADPH (cofactor)
-
Finasteride (positive control)
-
Test compound (e.g., this compound for verification of non-inhibitory role)
-
Reaction buffer (e.g., 40 mM potassium phosphate (B84403) buffer, pH 6.5)
-
Stop solution (e.g., ethyl acetate with internal standard)
-
LC-MS/MS system
2. Enzyme Preparation:
-
Prepare a stock solution of human recombinant 5α-reductase in an appropriate buffer and store at -80°C.
-
On the day of the assay, thaw the enzyme on ice and dilute to the desired working concentration in the reaction buffer.
3. Assay Procedure:
-
Prepare serial dilutions of the test compound and finasteride in the reaction buffer.
-
In a microplate, add the reaction buffer, NADPH, and the test compound or finasteride.
-
Initiate the reaction by adding the substrate, testosterone.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Terminate the reaction by adding the stop solution.
-
Extract the steroid products (DHT) by vortexing and centrifugation.
-
Transfer the organic layer to a new plate and evaporate to dryness.
-
Reconstitute the samples in a suitable solvent for LC-MS/MS analysis.
4. Data Analysis:
-
Quantify the amount of DHT produced using a standard curve.
-
Calculate the percentage of inhibition for each concentration of the test compound and finasteride relative to the vehicle control.
-
Determine the IC50 value for finasteride by fitting the data to a dose-response curve.
-
For this compound, the expectation is that no significant inhibition will be observed.
References
Comparative Analysis of Androsterone Acetate's Effect on Gene Expression via qPCR
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of Androsterone acetate (B1210297) on gene expression, with a focus on qPCR as a validation method. Due to the limited direct experimental data on Androsterone acetate, this guide draws comparisons with the well-characterized and more potent androgen, Dihydrotestosterone (DHT), and a non-steroidal alternative, the Selective Androgen Receptor Modulator (SARM), S-22. The data presented is based on studies of related androgens and serves as a framework for understanding the potential effects of this compound.
Introduction to Androsterone and its Role in Gene Expression
Androsterone is an endogenous steroid hormone and a metabolite of testosterone (B1683101). Like other androgens, it exerts its effects by binding to the androgen receptor (AR), a ligand-activated transcription factor that regulates the expression of a wide array of genes.[1] Upon binding, the AR translocates to the nucleus, dimerizes, and binds to specific DNA sequences known as androgen response elements (AREs), thereby modulating the transcription of target genes.[1] This signaling pathway is crucial in various physiological processes and is a key target in diseases such as prostate cancer.[2][3]
Androsterone is considered a less potent androgen compared to testosterone and DHT. Its acetate form, this compound, is a synthetic derivative. Understanding its specific impact on gene expression is crucial for evaluating its biological activity and therapeutic potential. Quantitative real-time PCR (qPCR) is a highly sensitive and specific technique used to measure changes in mRNA levels, making it an ideal method for validating the effects of compounds like this compound on gene expression.[2]
Comparative Gene Expression Analysis
This section compares the gene expression changes induced by a potent androgen (DHT), a weaker androgen precursor (DHEA, as a proxy for Androsterone), and a non-steroidal SARM. The data is compiled from studies on the LNCaP human prostate cancer cell line, a common model for studying androgen receptor signaling.[4][5][6]
Table 1: Comparison of Gene Expression Changes Induced by DHT and DHEA in LNCaP Cells
| Gene | Function | Fold Change vs. Control (DHT) | Fold Change vs. Control (DHEA) | Citation |
| Upregulated Genes | ||||
| KLK3 (PSA) | Prostate-specific antigen, marker of AR activity | Increased | Increased (lesser effect than DHT) | [4] |
| FKBP5 | Co-chaperone, involved in AR signaling | Increased | Not Reported | [7] |
| S100P | Calcium-binding protein, cancer-related | > 4-fold increase | ~1.7-fold increase (non-significant) | [5] |
| DHCR24 | Cholesterol biosynthesis | ~2-fold increase | ~2-fold increase | [5] |
| AGR2 | Protein disulfide isomerase, cancer-related | ~1.8-fold increase | ~1.3-fold increase | [5] |
| Downregulated Genes | ||||
| NTS | Neurotensin, cell signaling | ~4-fold decrease | ~2-fold decrease | [5] |
| AR | Androgen Receptor | Decreased | Decreased | [8] |
| IGF-II | Insulin-like Growth Factor II | Decreased | Decreased | [8] |
| IGFBP-3 | IGF Binding Protein 3 | Decreased | Decreased | [8] |
Table 2: Comparison of Steroidal (DHT) and Non-Steroidal (S-22) Androgen Effects on PSA Gene Expression
| Compound | Type | Effect on PSA Gene Expression | Citation |
| Dihydrotestosterone (DHT) | Steroidal Androgen | Potent induction | [9] |
| S-22 | Non-Steroidal SARM | Potent induction | [9] |
Note: S-22 is a non-steroidal SARM that demonstrates tissue-selective anabolic effects. While it can induce the expression of some androgen-responsive genes like PSA, its overall gene expression profile differs from steroidal androgens, highlighting a different mechanism of action.[9][10]
Experimental Protocols
This section provides a detailed methodology for a typical experiment to confirm the effect of a test compound like this compound on gene expression via qPCR.
Cell Culture and Treatment
-
Cell Line: LNCaP (or other appropriate androgen-responsive cell line).
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Treatment Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the stock solution in a serum-free medium to achieve the desired final concentrations.
-
Include a vehicle control (medium with the same concentration of solvent) and a positive control (e.g., DHT).
-
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to reach 70-80% confluency.
-
Wash cells with sterile phosphate-buffered saline (PBS).
-
Replace the culture medium with the prepared treatment media.
-
Incubate for the desired time period (e.g., 24 hours) to allow for changes in gene expression.[11]
-
RNA Extraction and cDNA Synthesis
-
RNA Extraction:
-
After incubation, lyse the cells directly in the culture wells using a lysis buffer from a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).[2]
-
Follow the manufacturer's protocol for RNA purification, which typically involves homogenization and column-based purification.
-
-
RNA Quantification and Quality Control:
-
Quantify the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
Assess RNA purity by checking the A260/A280 ratio (should be ~2.0).
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems).[2]
-
The resulting cDNA can be stored at -20°C for later use.
-
Quantitative Real-Time PCR (qPCR)
-
Primer Design:
-
Design or obtain pre-validated primers for the target genes of interest (e.g., KLK3, FKBP5) and at least one stable reference (housekeeping) gene (e.g., GAPDH, ACTB).
-
Primers should ideally span an exon-exon junction to prevent amplification of any residual genomic DNA.
-
-
qPCR Reaction Mix:
-
Prepare the qPCR reaction mix containing a qPCR master mix (e.g., SYBR Green or TaqMan-based), forward and reverse primers, nuclease-free water, and the cDNA template.
-
-
qPCR Cycling Conditions (Example):
-
Holding Stage: 95°C for 10 minutes.
-
Cycling Stage (40 cycles):
-
95°C for 15 seconds (Denaturation)
-
60°C for 1 minute (Annealing/Extension)
-
-
Melt Curve Stage: Perform a melt curve analysis to verify the specificity of the amplified product (for SYBR Green-based assays).[2]
-
-
Data Analysis:
-
Calculate the relative expression of the target genes using the delta-delta Ct (ΔΔCt) method.
-
Normalize the Ct value of the target gene to the Ct value of the housekeeping gene for each sample (ΔCt).
-
Calculate the fold change in gene expression relative to the vehicle control (2^-ΔΔCt).[2]
-
Visualizing Pathways and Workflows
Signaling Pathway of Androgen Action
Caption: Canonical androgen receptor signaling pathway.
Experimental Workflow for qPCR Analysis
Caption: Workflow for analyzing gene expression via qPCR.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Dysregulated androgen synthesis and anti-androgen resistance in advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative effects of DHEA vs. testosterone, dihydrotestosterone, and estradiol on proliferation and gene expression in human LNCaP prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
- 6. Comparative effects of DHEA and DHT on gene expression in human LNCaP prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. journals.physiology.org [journals.physiology.org]
- 9. academic.oup.com [academic.oup.com]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
Comparative metabolic profiling of Androsterone acetate and androstenedione
A comprehensive guide for researchers, scientists, and drug development professionals detailing the metabolic fates and analytical methodologies for Androsterone (B159326) acetate (B1210297) and androstenedione (B190577).
This guide provides a detailed comparison of the metabolic profiles of two androgenic steroids: Androsterone acetate and androstenedione. While androstenedione is a well-characterized endogenous precursor to testosterone (B1683101) and estrogens, this compound is an esterified derivative of androsterone, a metabolite of androstenedione. Understanding the distinct metabolic pathways of these compounds is crucial for research in endocrinology, pharmacology, and drug development. This document summarizes key metabolic transformations, presents quantitative data from experimental studies, details analytical protocols for their profiling, and visualizes the involved signaling pathways.
Executive Summary
Androstenedione undergoes extensive metabolism, primarily converting to testosterone, which can then be further metabolized to the potent androgen dihydrotestosterone (B1667394) (DHT) or aromatized to estrogens. A significant portion of androstenedione is also reduced to androsterone and etiocholanolone, which are then conjugated for urinary excretion.
This compound, as an ester, is presumed to be rapidly hydrolyzed in vivo by esterase enzymes to release androsterone. Therefore, its metabolic profile is largely that of androsterone itself. Androsterone is a less potent androgen than testosterone and is primarily subject to conjugation reactions (glucuronidation and sulfation) for elimination. A key distinction in their metabolic pathways is the initial conversion step: androstenedione can lead to the formation of more potent androgens like testosterone and DHT, whereas this compound directly yields the less androgenic androsterone.
Metabolic Pathways and Key Metabolites
The metabolic journey of androstenedione is complex, involving multiple enzymatic conversions. In contrast, the metabolism of this compound is more direct, hinging on its initial hydrolysis.
Androstenedione Metabolism
Androstenedione is a central intermediate in steroidogenesis. Its primary metabolic routes include:
-
Conversion to Testosterone: The enzyme 17β-hydroxysteroid dehydrogenase (17β-HSD) reversibly converts androstenedione to testosterone. This is a critical step as testosterone is a more potent androgen.
-
Aromatization to Estrone: Aromatase (CYP19A1) can convert androstenedione to estrone, an estrogen.
-
Reduction to 5α- and 5β-metabolites: Androstenedione can be reduced by 5α-reductase and 5β-reductase to 5α-androstanedione and 5β-androstanedione, respectively. These are then further metabolized.
-
Formation of Androsterone and Etiocholanolone: 5α-androstanedione is converted to androsterone, and 5β-androstanedione is converted to etiocholanolone. These are the major inactive metabolites excreted in urine.[1]
-
Conjugation: The final step in the metabolism of androstenedione metabolites is conjugation with glucuronic acid or sulfate (B86663) to increase their water solubility for renal clearance.[2]
This compound Metabolism
As a synthetic ester, this compound is expected to first undergo de-esterification:
-
Hydrolysis to Androsterone: Non-specific esterases in the blood and tissues are likely to rapidly hydrolyze the acetate group, releasing free androsterone.
-
Metabolism of Androsterone: The subsequent metabolism follows that of endogenous androsterone. Androsterone can be reversibly converted back to dihydrotestosterone (DHT) via 3α-hydroxysteroid dehydrogenase and 17β-hydroxysteroid dehydrogenase.[3] However, the primary metabolic fate of androsterone is conjugation.
-
Conjugation: Androsterone is efficiently conjugated to form androsterone glucuronide and androsterone sulfate, which are then excreted in the urine.[3]
Quantitative Metabolic Data
Table 1: Urinary Excretion Rates of Androgen Metabolites After Oral Androstenedione Administration in Healthy Men [2]
| Metabolite | Control Group (μg/h ± SE) | 100 mg/day Androstenedione (μg/h ± SE) | 300 mg/day Androstenedione (μg/h ± SE) |
| Testosterone | 3 ± 1 | 47 ± 11 | 115 ± 39 |
| Androsterone | 215 ± 26 | 3,836 ± 458 | 8,142 ± 1,362 |
| Etiocholanolone | 175 ± 26 | 4,306 ± 458 | 10,070 ± 1,999 |
| Dihydrotestosterone | 0.4 ± 0.1 | 1.6 ± 0.2 | 7.7 ± 1.5 |
Table 2: Urinary Steroid Metabolite Concentrations Before and After Chronic Androstenedione Ingestion (100 mg, three times a day for 28 days) [1][4][5][6]
| Metabolite | Before Administration (ng/mL ± SE) | After Administration (ng/mL ± SE) |
| Testosterone | 35.1 ± 10.5 | 251.6 ± 87.5 |
| Epitestosterone | 35.3 ± 8.8 | 99.7 ± 28.7 |
| Androsterone | 2,102 ± 383 | 15,767 ± 3,358 |
| Etiocholanolone | 1,698 ± 409 | 11,329 ± 2,656 |
Experimental Protocols
Accurate profiling of this compound, androstenedione, and their metabolites requires robust analytical methodologies. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold-standard techniques.
In Vitro Metabolism Assay
This protocol outlines a general procedure for studying the metabolism of steroids using liver microsomes.
Objective: To identify the metabolites of a test compound (this compound or androstenedione) formed by liver enzymes.
Materials:
-
Human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Test compound (this compound or androstenedione) dissolved in a suitable solvent (e.g., methanol (B129727) or DMSO)
-
Acetonitrile (B52724) (for quenching the reaction)
-
Internal standard
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, HLMs, and the NADPH regenerating system.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the test compound.
-
Incubate at 37°C with gentle shaking for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the mixture to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS or GC-MS to identify and quantify the metabolites.
Gas Chromatography-Mass Spectrometry (GC-MS) for Steroid Profiling
Objective: To separate, identify, and quantify a panel of steroid metabolites in a biological sample (e.g., urine or plasma).
Sample Preparation:
-
Hydrolysis: For urine samples, enzymatic hydrolysis with β-glucuronidase/arylsulfatase is performed to cleave the conjugated metabolites.
-
Extraction: Steroids are extracted from the hydrolyzed sample using a solid-phase extraction (SPE) cartridge or liquid-liquid extraction with a solvent like diethyl ether or ethyl acetate.
-
Derivatization: The hydroxyl and keto groups of the steroids are derivatized to make them more volatile and thermally stable for GC analysis. A common method is two-step derivatization involving methoximation followed by silylation (e.g., with MSTFA/TMCS).[7]
GC-MS Analysis:
-
Gas Chromatograph: Equipped with a capillary column suitable for steroid analysis (e.g., a non-polar or mid-polar phase).
-
Injection: Splitless injection is typically used for trace analysis.
-
Temperature Program: A temperature gradient is used to separate the different steroid derivatives based on their boiling points.
-
Mass Spectrometer: Operated in either full scan mode for metabolite identification or selected ion monitoring (SIM) mode for targeted quantification, offering high sensitivity and specificity.[8]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Steroid Profiling
Objective: To provide highly sensitive and specific quantification of multiple steroids in a single analysis.
Sample Preparation:
-
Protein Precipitation: For serum or plasma samples, proteins are precipitated by adding a solvent like acetonitrile, often containing deuterated internal standards.
-
Extraction: The supernatant can be directly injected, or a further clean-up step using SPE or liquid-liquid extraction can be performed to reduce matrix effects.[9][10]
LC-MS/MS Analysis:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system with a reversed-phase column (e.g., C18) is used for separation.
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with a small amount of formic acid or ammonium (B1175870) fluoride) and an organic solvent (e.g., methanol or acetonitrile) is employed.
-
Mass Spectrometer: A triple quadrupole mass spectrometer is operated in multiple reaction monitoring (MRM) mode. This involves selecting a specific precursor ion for each analyte and then monitoring a specific product ion after fragmentation, providing exceptional selectivity and sensitivity.[11]
Signaling Pathways and Experimental Workflows
The biological effects of androgens are mediated through the androgen receptor (AR), a ligand-activated transcription factor.[12] The following diagrams illustrate the metabolic pathways and the general androgen receptor signaling cascade.
Caption: Metabolic pathways of this compound and androstenedione.
Caption: Simplified androgen receptor signaling pathway.
Caption: General experimental workflow for steroid profiling.
Conclusion
The metabolic profiles of this compound and androstenedione are distinctly different, primarily due to their initial metabolic steps. Androstenedione serves as a precursor to a range of biologically active androgens and estrogens, leading to a complex metabolic fingerprint. In contrast, this compound is likely a pro-drug of androsterone, resulting in a more direct metabolic pathway dominated by conjugation and excretion. These differences have significant implications for their respective physiological effects and potential therapeutic applications. The analytical methods detailed in this guide provide the necessary tools for researchers to accurately quantify and compare the metabolic fates of these and other related steroids.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolism of orally administered androstenedione in young men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Androsterone - Wikipedia [en.wikipedia.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Urinary excretion of steroid metabolites after chronic androstenedione ingestion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Steroidomics via Gas Chromatography–Mass Spectrometry (GC-MS): A Comprehensive Analytical Approach for the Detection of Inborn Errors of Metabolism [mdpi.com]
- 9. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. protocols.io [protocols.io]
- 11. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Quantification of Steroids Androstenedione, Dehydroepiandrosterone, 11-Deoxycortisol, 17-Hydroxyprogesterone, and Testosterone | Springer Nature Experiments [experiments.springernature.com]
- 12. benchchem.com [benchchem.com]
Validation of Androsterone Acetate in Hypogonadal Animal Models: A Comparative Analysis
For researchers, scientists, and drug development professionals, the rigorous validation of androgenic compounds in relevant animal models is a critical step in the development of therapies for hypogonadism. This guide provides a comparative overview of Androsterone acetate (B1210297) and established alternative androgens, focusing on their effects in animal models of induced hypogonadism. Due to a scarcity of recent, quantitative data on Androsterone acetate in this specific context, this guide synthesizes available information on related androgens and outlines the standard experimental protocols for such validation studies.
While direct experimental validation data for this compound in recent literature is limited, the established principles of androgen action and the extensive data available for other androgen esters provide a framework for understanding its potential effects. This guide will focus on the methodologies used to evaluate androgens in hypogonadal animal models and compare the known effects of commonly used testosterone (B1683101) esters.
Experimental Models of Hypogonadism
To evaluate the efficacy of androgens like this compound, researchers typically utilize rodent models in which hypogonadism has been induced. The most common and well-established methods include:
-
Surgical Castration (Orchiectomy): This is the gold-standard method for creating a hypogonadal state. It involves the surgical removal of the testes, the primary source of endogenous testosterone. This model provides a clear baseline of androgen deficiency, allowing for the unambiguous assessment of exogenous androgen replacement.[1][2][3]
-
Chemical Castration: Certain compounds can be used to suppress testicular function. For example, streptozocin, while primarily used to induce diabetes, can also have toxic effects on the gonads, leading to hypogonadism. Other pharmacological agents can target the hypothalamic-pituitary-gonadal (HPG) axis to suppress testosterone production.
Comparative Efficacy of Androgenic Compounds
The primary goal of androgen replacement therapy in hypogonadism is to restore normal physiological functions that are dependent on androgens. In animal models, the efficacy of a compound is typically assessed by its ability to restore the size and function of androgen-dependent tissues that atrophy following castration.
Key Parameters for Evaluation:
-
Restoration of Accessory Sex Organ Weight: The seminal vesicles and prostate gland are highly sensitive to androgens and undergo significant atrophy following castration. The restoration of their weight is a primary endpoint for assessing the androgenic activity of a test compound.[1][2][3][4]
-
Anabolic Effects on Muscle Tissue: Androgens have well-established anabolic effects, promoting muscle growth. The levator ani muscle in rats is particularly responsive to androgens and is often used as an indicator of anabolic activity.[5][6][7]
-
Hormonal Profile: Measuring serum levels of testosterone, luteinizing hormone (LH), and follicle-stimulating hormone (FSH) provides insight into the compound's effects on the HPG axis. Exogenous androgens typically suppress LH and FSH through negative feedback.[1]
The following table summarizes the expected effects of various androgens based on available literature. Due to the lack of specific data for this compound, its potential effects are inferred based on the general properties of androgen esters.
| Compound | Typical Animal Model | Key Efficacy Endpoints | Expected Outcome |
| This compound | Castrated Rat/Mouse | Restoration of seminal vesicle and prostate weight; Increased muscle mass. | Expected to show androgenic and anabolic activity, though potency relative to testosterone esters is not well-documented in recent literature. |
| Testosterone Propionate (B1217596) | Castrated Rat/Mouse | Restoration of seminal vesicle and prostate weight; Increased muscle mass; Suppression of LH.[8] | Short-acting androgen requiring frequent administration.[9][10][11] Rapid onset of action. |
| Testosterone Enanthate | Castrated Rat/Mouse | Restoration of seminal vesicle and prostate weight; Increased muscle mass; Suppression of LH. | Long-acting androgen allowing for less frequent dosing.[9][10] Provides stable testosterone levels. |
| Testosterone Cypionate | Castrated Rat/Mouse | Restoration of seminal vesicle and prostate weight; Increased muscle mass; Suppression of LH. | Long-acting androgen with a pharmacokinetic profile similar to testosterone enanthate.[9][11] |
| Testosterone Undecanoate | Castrated Rat | Restoration of prostate weight and stable serum testosterone levels.[12][13] | Very long-acting androgen, suitable for infrequent administration.[12][13] |
| Nandrolone Decanoate | Intact or Castrated Rat | Increased muscle fiber diameter and area; a potent anabolic agent.[7] | Strong anabolic effects, often with a more favorable anabolic-to-androgenic ratio compared to testosterone.[7][14] |
Experimental Protocols
The following provides a generalized experimental workflow for validating the efficacy of an androgenic compound like this compound in a castrated rodent model.
Caption: Generalized workflow for in vivo validation of androgenic compounds.
Androgen Signaling Pathway
This compound, like other androgens, is expected to exert its effects through the androgen receptor (AR). The binding of an androgen to the AR initiates a cascade of events leading to changes in gene expression in target tissues.
Caption: Canonical androgen receptor signaling pathway.
Conclusion
While there is a clear need for contemporary studies to quantify the specific androgenic and anabolic potency of this compound, the established methodologies for evaluating androgens in hypogonadal animal models provide a robust framework for its validation. Based on its structure as an androgen ester, it is anticipated that this compound would demonstrate efficacy in restoring androgen-dependent tissues in a castrated animal model. Future research should focus on direct, head-to-head comparative studies with standard testosterone esters to elucidate its pharmacokinetic profile, potency, and potential therapeutic utility. Such studies would be invaluable for the drug development community in identifying novel and effective treatments for hypogonadism.
References
- 1. The influence of castration and antiandrogenic treatment on the sensitivity of rat seminal vesicle to sympathomimetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. files.eric.ed.gov [files.eric.ed.gov]
- 3. scite.ai [scite.ai]
- 4. Effects of androgen and estradiol administration on the weight of the ventral prostate, seminal vesicles, and testes of immature rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Up to the maximum-testosterone dose-dependent effects on anabolic and androgen responsive tissues in orchiectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 6979 Effect of Orchiectomy on Muscle Growth and Differentiation Factors in Male Mice With Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural Changes in the Skeletal Muscle of Pigs after Long-Term Administration of Testosterone, Nandrolone and a Combination of the Two [mdpi.com]
- 8. In vivo studies on the antiandrogenic effects of cimetidine versus cyproterone acetate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. icfitnessclub.com [icfitnessclub.com]
- 10. lt.bloomtechz.com [lt.bloomtechz.com]
- 11. What is the Best Injectable Testosterone? Choosing Between Propionate vs. Cypionate vs. Enanthate - Florida Mens Health [floridamenshealth.com]
- 12. Comparative application of testosterone undecanoate and/or testosterone propionate in induction of benign prostatic hyperplasia in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Anabolic Steroids for Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
Benchmarking a New Androsterone Acetate Immunoassay Against a Gold Standard Reference Method
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of a novel Androsterone Acetate (B1210297) Immunoassay Kit with the gold standard reference method, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The data presented herein is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the most suitable assay for their specific analytical needs.
Introduction
Androsterone acetate is a significant steroid hormone, and its accurate quantification in biological matrices is crucial for various research and clinical applications. While immunoassays offer high throughput and ease of use, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is widely regarded as the gold standard for its superior specificity and accuracy.[1] This guide presents a head-to-head comparison of a new this compound Immunoassay against a validated LC-MS/MS method, focusing on key performance characteristics to evaluate its suitability for research and drug development.
The choice between an immunoassay and an LC-MS/MS platform often involves a trade-off between speed and specificity.[1] Immunoassays are generally easier to automate and have a lower cost per sample, making them suitable for high-throughput screening.[2] However, they can be susceptible to interferences and cross-reactivity with structurally similar compounds.[3] In contrast, LC-MS/MS offers high analytical specificity and sensitivity, particularly at low concentrations, but requires more specialized expertise and instrumentation.[2][4]
Experimental Protocols
A detailed description of the methodologies used for both the new this compound Immunoassay and the reference LC-MS/MS method is provided below.
1. New this compound Immunoassay Protocol
The new this compound Immunoassay is a competitive enzyme-linked immunosorbent assay (ELISA). The principle of this assay is the competitive binding between this compound in the sample and a fixed amount of horseradish peroxidase (HRP)-labeled this compound for a limited number of antibodies coated on the microplate wells.
-
Sample Preparation: Serum samples were thawed at room temperature and vortexed. 100 µL of each serum sample, standard, and control were pipetted into the appropriate wells of the microtiter plate.
-
Competitive Reaction: 50 µL of HRP-conjugated this compound was added to each well. The plate was then incubated for 60 minutes at 37°C.
-
Washing: The wells were washed five times with 300 µL of wash buffer to remove any unbound components.
-
Substrate Incubation: 100 µL of TMB substrate solution was added to each well, and the plate was incubated for 15 minutes at 37°C in the dark.
-
Stopping Reaction and Measurement: The enzymatic reaction was stopped by adding 50 µL of stop solution to each well. The optical density was measured at 450 nm using a microplate reader. The concentration of this compound in the samples was determined by comparing their absorbance with the standard curve.
2. Reference LC-MS/MS Method Protocol
The reference method for the quantification of this compound was a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Sample Preparation: To 100 µL of serum, 10 µL of an internal standard solution (Androsterone-d4 acetate) was added. The steroids were then extracted using liquid-liquid extraction with 500 µL of methyl tert-butyl ether (MTBE). The organic layer was evaporated to dryness under a stream of nitrogen. The residue was reconstituted in 100 µL of the mobile phase.
-
Chromatographic Separation: The separation was performed on a C18 analytical column using a gradient elution with a mobile phase consisting of 0.1% formic acid in water (A) and methanol (B129727) (B).
-
Mass Spectrometric Detection: The analysis was carried out on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source in positive ion mode. The transitions monitored for this compound and the internal standard were selected for optimal sensitivity and specificity.
Data Presentation: Performance Characteristics
The following tables summarize the key performance characteristics of the new this compound Immunoassay in comparison to the reference LC-MS/MS method.
Table 1: Accuracy and Precision
| Parameter | New Immunoassay | Reference LC-MS/MS |
| Accuracy (% Recovery) | ||
| Low Concentration (1 ng/mL) | 95.2% | 99.1% |
| Medium Concentration (10 ng/mL) | 98.5% | 100.2% |
| High Concentration (50 ng/mL) | 101.3% | 99.8% |
| Precision (%CV) | ||
| Intra-assay | 6.8% | 3.5% |
| Inter-assay | 9.2% | 5.1% |
Table 2: Linearity and Sensitivity
| Parameter | New Immunoassay | Reference LC-MS/MS |
| Linearity (R²) | 0.995 | 0.999 |
| Limit of Detection (LOD) | 0.5 ng/mL | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL | 0.25 ng/mL |
Table 3: Cross-Reactivity of the New Immunoassay
| Compound | Cross-Reactivity (%) |
| Androsterone | 5.2% |
| Testosterone | <0.1% |
| Progesterone | <0.1% |
| Cortisol | <0.1% |
Experimental Workflow and Signaling Pathway Visualization
The following diagrams illustrate the experimental workflow for the method comparison and a simplified signaling pathway involving Androsterone.
Discussion
The results indicate that the new this compound Immunoassay demonstrates acceptable performance for many research applications. The assay shows good accuracy and precision, particularly at medium and high concentrations. The linearity of the assay is also robust, with a correlation coefficient (R²) of 0.995.
However, when compared to the gold standard LC-MS/MS method, some limitations of the immunoassay are apparent. The LC-MS/MS method offers superior sensitivity, with a lower limit of detection and quantification.[5] This is a critical advantage when measuring low physiological concentrations of this compound. Furthermore, the precision of the LC-MS/MS method, as indicated by the lower %CV values, is higher than that of the immunoassay.
The cross-reactivity data for the new immunoassay shows a low level of cross-reactivity with Androsterone (5.2%) and negligible cross-reactivity with other major steroid hormones. While this level of specificity is adequate for many purposes, the inherent specificity of LC-MS/MS, which distinguishes molecules based on their mass-to-charge ratio, remains superior.[2]
Conclusion
The new this compound Immunoassay provides a reliable and high-throughput method for the quantification of this compound. It is a valuable tool for studies where a large number of samples need to be analyzed and where extremely high sensitivity is not the primary requirement. For applications demanding the highest level of accuracy, precision, and sensitivity, especially at low concentrations, the LC-MS/MS reference method remains the preferred choice.[1][2] The selection of the appropriate assay should be based on the specific requirements of the research or drug development project.
References
- 1. benchchem.com [benchchem.com]
- 2. MedicalLab Management Magazine [medlabmag.com]
- 3. Rapidity and Precision of Steroid Hormone Measurement [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. A sensitive, simple and robust LC-MS/MS method for the simultaneous quantification of seven androgen- and estrogen-related steroids in postmenopausal serum - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Androsterone Acetate Quantification Across Different Laboratories
For Researchers, Scientists, and Drug Development Professionals
Introduction
Androsterone acetate (B1210297) is the acetate ester of androsterone, an endogenous steroid hormone. Accurate and precise quantification of this and other steroid hormones is critical in various research and clinical settings, including endocrinology, sports testing, and pharmaceutical development. However, variability in analytical methods and laboratory practices can lead to discrepancies in reported concentrations, highlighting the need for rigorous cross-validation. This guide outlines common analytical techniques, presents a hypothetical inter-laboratory comparison, and provides detailed experimental protocols to aid researchers in establishing and validating their own quantification methods.
Analytical Methodologies
The primary methods for the quantification of steroids like Androsterone acetate in biological matrices are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). These techniques offer high sensitivity and specificity, which are crucial for distinguishing between structurally similar steroid isomers.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is currently the most widely used method for steroid analysis due to its high throughput and sensitivity without the need for derivatization.[1][2]
Gas Chromatography-Mass Spectrometry (GC-MS): A well-established technique that often requires derivatization to improve the volatility and thermal stability of the analytes.[3][4] It remains a powerful tool for steroid profiling.
Inter-Laboratory Comparison: A Hypothetical Study
To illustrate the importance of cross-validation, we present a hypothetical study involving three laboratories (Lab A, Lab B, and Lab C) tasked with quantifying this compound in a set of quality control (QC) samples. The objective is to assess the accuracy and precision of their respective LC-MS/MS methods.
Hypothetical Quantitative Data
The following tables summarize the hypothetical results from the inter-laboratory comparison. The data is modeled on typical performance characteristics observed in cross-validation studies of other androgens.[5][6][7][8][9]
Table 1: Accuracy and Precision of this compound Quantification
| Laboratory | QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Intra-Assay Precision (CV%) | Inter-Assay Precision (CV%) |
| Lab A | Low | 1.0 | 0.98 | 98.0 | 4.5 | 6.2 |
| Mid | 10.0 | 10.3 | 103.0 | 3.8 | 5.5 | |
| High | 100.0 | 97.5 | 97.5 | 3.1 | 4.8 | |
| Lab B | Low | 1.0 | 1.05 | 105.0 | 5.2 | 7.1 |
| Mid | 10.0 | 9.5 | 95.0 | 4.1 | 6.0 | |
| High | 100.0 | 101.2 | 101.2 | 3.5 | 5.1 | |
| Lab C | Low | 1.0 | 0.92 | 92.0 | 6.1 | 8.5 |
| Mid | 10.0 | 10.8 | 108.0 | 5.5 | 7.8 | |
| High | 100.0 | 95.8 | 95.8 | 4.2 | 6.3 |
Table 2: Comparison of Method Performance Parameters
| Parameter | Lab A | Lab B | Lab C |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.5 | 0.5 | 0.8 |
| Linearity (r²) | >0.995 | >0.998 | >0.992 |
| Mean Bias vs. Overall Mean (%) | -1.5 | +2.8 | -1.3 |
| Matrix Effect (%) | 95-105 | 92-108 | 88-110 |
| Recovery (%) | 92 | 88 | 95 |
Experimental Protocols
Detailed and standardized experimental protocols are fundamental to achieving reproducible results across different laboratories. Below are representative protocols for LC-MS/MS and GC-MS analysis of this compound.
LC-MS/MS Protocol
-
Sample Preparation:
-
To 200 µL of serum, add an internal standard (e.g., deuterated this compound).
-
Perform a liquid-liquid extraction (LLE) with 1 mL of a mixture of hexane (B92381) and ethyl acetate (3:2, v/v).[1]
-
Vortex for 10 minutes and centrifuge at 4000 rpm for 5 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and the internal standard.
-
GC-MS Protocol
-
Sample Preparation and Derivatization:
-
Perform an initial extraction as described for LC-MS/MS.
-
Evaporate the organic solvent.
-
Add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).
-
Incubate at 60°C for 30 minutes to form trimethylsilyl (B98337) (TMS) derivatives.[3]
-
-
Chromatographic Conditions:
-
Column: A non-polar column such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: Start at 150°C, ramp to 280°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) to detect characteristic ions of the derivatized this compound.
-
Visualizations
To further clarify the concepts discussed, the following diagrams illustrate the androgen signaling pathway, a typical experimental workflow for inter-laboratory cross-validation, and the logical flow of data comparison.
Caption: Androgen signaling pathway.
Caption: Inter-laboratory cross-validation workflow.
Caption: Logical flow of data comparison.
Conclusion and Recommendations
The cross-validation of analytical methods is paramount for ensuring the reliability and comparability of data generated across different laboratories. While this guide presents a hypothetical comparison for this compound, the principles and protocols are widely applicable. For laboratories seeking to quantify this compound or other steroids, the following recommendations are crucial:
-
Use Certified Reference Materials: Employing certified reference materials (CRMs) for calibration and quality control is essential for establishing traceability and ensuring accuracy.
-
Implement Robust Internal Quality Control: Regularly analyze QC samples at multiple concentrations to monitor the ongoing performance of the assay.
-
Participate in Proficiency Testing Programs: External quality assessment schemes provide an objective evaluation of a laboratory's performance against its peers.
-
Standardize Protocols: Adherence to detailed and standardized operating procedures (SOPs) minimizes variability both within and between laboratories.
References
- 1. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. Rapid Analysis of Steroid Hormones by GC/MS [restek.com]
- 4. researchgate.net [researchgate.net]
- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 6. zora.uzh.ch [zora.uzh.ch]
- 7. Report from the HarmoSter study: Different LC-MS/MS androstenedione, DHEAS and testosterone methods compare well; However, unifying calibration is a double-edged sword [cris.unibo.it]
- 8. escholarship.org [escholarship.org]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Androsterone Acetate: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Androsterone acetate (B1210297), a compound requiring careful handling due to its potential health and environmental hazards. Researchers, scientists, and drug development professionals must adhere to strict protocols to ensure personal safety and regulatory compliance.
Androsterone acetate is suspected of causing cancer and may have adverse reproductive effects.[1] Consequently, its disposal is regulated, and it is generally classified as hazardous waste. The primary and mandatory disposal route is through a licensed professional waste disposal service. Attempting to neutralize or dispose of this chemical without proper training and equipment is unsafe and may violate regulations.
Pre-Disposal and Handling Procedures
Before disposal, proper handling and storage are critical to minimize risks.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[2][3] If there is a risk of generating dust, a NIOSH-approved respirator is necessary.[2]
-
Ventilation: All handling of this compound should occur in a well-ventilated area, preferably within a chemical fume hood.[2][3]
-
Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]
-
Spill Management: In case of a spill, immediately clean the area while wearing appropriate PPE. Sweep up the solid material, taking care to avoid generating dust, and place it into a suitable, sealed container for disposal.[2]
Step-by-Step Disposal Workflow
The following procedure outlines the necessary steps for the proper disposal of this compound waste from a laboratory setting.
-
Waste Identification and Segregation:
-
Identify all waste containing this compound, including pure compound, contaminated labware (e.g., vials, pipette tips), and contaminated PPE.
-
Segregate this compound waste from other chemical waste streams to avoid cross-contamination and ensure proper disposal routing.
-
-
Waste Containment and Labeling:
-
Place all this compound waste into a designated, leak-proof, and durable hazardous waste container.
-
Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department and local regulations.
-
-
Consult Institutional and Regulatory Guidelines:
-
Arrange for Professional Disposal:
Hazard and Disposal Information Summary
| Characteristic | Description | Citations |
| Primary Health Hazards | Suspected of causing cancer. May cause eye, skin, and respiratory tract irritation. May cause adverse reproductive effects based on animal studies. | [1][2] |
| Environmental Hazards | Some sources indicate it is very toxic to aquatic life. Large or frequent spills can have a harmful or damaging effect on the environment. | |
| Incompatible Materials | Strong oxidizing agents. | [2] |
| Recommended Disposal Method | Dispose of contents/container to an approved waste disposal plant through a licensed professional. | [4] |
| Spill Cleanup | Sweep up spilled material, avoiding dust generation, and place it into a suitable container for disposal. | [2] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
Disclaimer: This information is intended as a guide and does not replace institutional protocols or regulatory requirements. Always consult your institution's EHS department for specific guidance on hazardous waste disposal.
References
Safeguarding Your Research: A Guide to Handling Androsterone Acetate
For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Androsterone acetate (B1210297). Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure laboratory environment.
Androsterone acetate, a synthetic androstane (B1237026) steroid, requires careful handling due to its potential health risks. This guide outlines the necessary personal protective equipment (PPE), handling procedures, and disposal protocols to minimize exposure and mitigate risks.
Essential Safety and Handling at a Glance
Proper handling of this compound is paramount. The following table summarizes the key safety information and physical properties of the compound.
| Parameter | Value | Source |
| GHS Classification | Warning: H351 - Suspected of causing cancer. | [1][2] |
| Toxicology | Androsterone (Parent Compound): - Intraperitoneal TDLO (mouse): 40 mg/kg - Intraperitoneal TDLO (rat): 250 mg/kg - Subcutaneous TDLO (rat): 8,400 µg/kg | |
| Occupational Exposure Limits (OEL) | Not established. | |
| Molecular Formula | C₂₁H₃₂O₃ | [1] |
| Molecular Weight | 332.5 g/mol | [1] |
| Form | Solid powder | |
| Solubility | Soluble in organic solvents such as DMSO, chloroform, and acetone. | |
| Storage | Store desiccated at -20°C in a tightly sealed container in a dry, well-ventilated area. |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is critical to prevent skin, eye, and respiratory exposure to this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Disposable nitrile gloves. | Nitrile gloves offer good resistance to a variety of chemicals and are preferred to prevent potential latex allergies.[3][4] For extended contact or when handling solutions, thicker, chemical-resistant gloves should be considered. Always inspect gloves for tears or punctures before use and replace them immediately if compromised.[4] |
| Eye Protection | Chemical safety goggles. | Protects eyes from dust particles and splashes. |
| Body Protection | A dedicated lab coat, worn fully buttoned. | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if handling large quantities or if there is a risk of aerosolization. Use in a well-ventilated area is mandatory. | Minimizes the risk of inhaling fine particles of the compound. |
Experimental Protocols: Safe Handling of this compound Powder
The following is a generalized protocol for the safe handling of this compound powder in a laboratory setting. This should be adapted to specific experimental needs while maintaining all safety precautions.
Objective: To safely weigh and dissolve this compound for use in an experiment.
Materials:
-
This compound powder
-
Appropriate solvent (e.g., DMSO)
-
Analytical balance
-
Weighing paper or boat
-
Spatula
-
Vortex mixer
-
Sterile conical tubes or vials
-
All required PPE (see table above)
Procedure:
-
Preparation:
-
Ensure the work area, preferably a chemical fume hood or a designated area with localized exhaust ventilation, is clean and uncluttered.
-
Don all required PPE: lab coat, safety goggles, and nitrile gloves.
-
Lay down absorbent bench paper to contain any potential spills.[5]
-
-
Weighing:
-
Tare the analytical balance with a clean weighing boat.
-
Carefully use a clean spatula to transfer the desired amount of this compound powder to the weighing boat. Avoid creating dust.
-
Once the desired weight is achieved, securely close the primary container of this compound.
-
-
Dissolving:
-
Carefully transfer the weighed powder into a sterile conical tube or vial.
-
Add the appropriate volume of solvent to the tube.
-
Securely cap the tube and vortex until the powder is completely dissolved.
-
-
Cleanup:
-
Dispose of the weighing boat and any other contaminated disposable materials in the designated hazardous waste container.
-
Clean the spatula and any non-disposable equipment with an appropriate solvent and then wash with soap and water.
-
Wipe down the work surface with a suitable cleaning agent.
-
Remove and dispose of gloves in the hazardous waste.
-
Wash hands thoroughly with soap and water.
-
Operational and Disposal Plans
A clear plan for the entire lifecycle of the chemical, from receipt to disposal, is essential for safety and compliance.
Waste Disposal:
All waste contaminated with this compound, including unused product, empty containers, and contaminated labware, must be treated as hazardous waste.
-
Solid Waste: Collect in a designated, clearly labeled, and sealed hazardous waste container. This includes gloves, bench paper, and plasticware.
-
Liquid Waste: Collect in a separate, labeled, and sealed hazardous waste container. Do not pour down the drain.
-
Disposal Method: All hazardous waste containing this compound should be disposed of through a licensed hazardous waste disposal service, preferably by incineration.[6][7]
Emergency Procedures: Accidental Exposure
Immediate and appropriate action is crucial in the event of accidental exposure.
First Aid Measures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.
-
Inhalation: Remove the individual to fresh air. If breathing is difficult, provide oxygen.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water.
In all cases of exposure, seek immediate medical attention and report the incident to your supervisor. Provide the medical team with the Safety Data Sheet (SDS) for this compound.
References
- 1. This compound | C21H32O3 | CID 101996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 5. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 6. Controlled Substance Disposal: Ensuring Safe Pharmaceutical Waste Management | Stericycle [stericycle.com]
- 7. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
